3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one
Description
Properties
IUPAC Name |
3-(2,3-dichloroanilino)cyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2NO/c13-10-5-2-6-11(12(10)14)15-8-3-1-4-9(16)7-8/h2,5-7,15H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTPFCJTQXRWHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)NC2=C(C(=CC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80163127 | |
| Record name | 2-Cyclohexen-1-one, 3-((2,3-dichlorophenyl)amino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80163127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145657-26-7 | |
| Record name | 2-Cyclohexen-1-one, 3-((2,3-dichlorophenyl)amino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145657267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Cyclohexen-1-one, 3-((2,3-dichlorophenyl)amino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80163127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one basic properties
An In-depth Technical Guide to the Basic Properties of 3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one
Abstract
This technical guide provides a comprehensive analysis of the basic properties of this compound, a molecule of interest in medicinal chemistry and drug development. Due to the absence of direct experimental data for this specific compound in publicly available literature, this guide employs a first-principles approach, leveraging established concepts in physical organic chemistry to predict its physicochemical characteristics. We will delve into the electronic effects of the 2,3-dichlorophenyl substituent, the inherent basicity of the enaminone scaffold, and the resulting impact on the overall pKa of the molecule. Furthermore, this guide outlines detailed, field-proven methodologies for the synthesis of this compound and the experimental determination of its basicity, providing researchers and drug development professionals with a robust framework for their work.
Introduction: The Significance of Basicity in Drug Development
The basicity of a molecule, quantified by its acid dissociation constant (pKa), is a critical parameter in drug discovery and development. It governs a multitude of pharmacokinetic and pharmacodynamic properties, including:
-
Solubility: The ability to form salts, which often exhibit enhanced aqueous solubility, is directly tied to the pKa.
-
Absorption and Permeability: The charge state of a molecule, which changes with pH relative to its pKa, dictates its ability to cross biological membranes.
-
Target Binding: The protonation state of a drug molecule can be crucial for its interaction with the target protein, influencing binding affinity and efficacy.
-
Metabolism and Excretion: The physicochemical properties governed by pKa can affect a drug's susceptibility to metabolic enzymes and its route of elimination from the body.
The molecule at the center of this guide, this compound, belongs to the enaminone class of compounds. Enaminones are versatile intermediates in organic synthesis and are present in various biologically active molecules. The N-aryl substitution, in this case with a 2,3-dichlorophenyl group, is expected to significantly modulate the basicity of the core enaminone structure. A thorough understanding of these basic properties is therefore paramount for any research or development activities involving this compound.
Theoretical Framework: Predicting the Basicity of this compound
The basicity of the target molecule is primarily determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. This is influenced by two main factors: the electronic nature of the enaminone system and the electronic effects of the 2,3-dichlorophenyl substituent.
The Enaminone Scaffold: A Vinylogous Amide
The 3-amino-cyclohex-2-en-1-one core is a vinylogous amide. This means that the nitrogen atom, the carbon-carbon double bond, and the carbonyl group are in conjugation. This conjugation leads to delocalization of the nitrogen's lone pair of electrons into the carbonyl group, as depicted in the resonance structures below.
Caption: Resonance delocalization in the enaminone system.
This delocalization reduces the electron density on the nitrogen atom, making it less basic than a typical alkylamine.
Electronic Effects of the 2,3-Dichlorophenyl Substituent
The 2,3-dichlorophenyl group attached to the nitrogen atom further decreases the basicity through two primary electronic effects:
-
Inductive Effect (-I): Chlorine is an electronegative atom, and it pulls electron density away from the phenyl ring through the sigma bonds. This inductive effect is felt by the nitrogen atom, further reducing the availability of its lone pair.
-
Resonance Effect (-M or -R): The lone pair on the nitrogen atom can also be delocalized into the aromatic pi-system of the phenyl ring. While halogens can donate a lone pair into the ring via resonance (+M), their strong inductive effect (-I) typically dominates, leading to an overall electron-withdrawing character.
The combined effect of the enaminone system and the electron-withdrawing 2,3-dichlorophenyl group is a significant reduction in the basicity of the nitrogen atom.
Quantitative Estimation of pKa using the Hammett Equation
The Hammett equation provides a linear free-energy relationship that correlates the electronic effects of substituents on the reactivity of aromatic compounds. For the ionization of anilinium ions, the equation is:
log(K/K₀) = ρσ
Where:
-
K is the acid dissociation constant of the substituted anilinium ion.
-
K₀ is the acid dissociation constant of the anilinium ion.
-
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.
A study on the pKa of substituted anilines found the following correlation[1]:
pKa = -3.24σ + 4.46
To estimate the pKa of 2,3-dichloroaniline (a proxy for our system), we need the Hammett constants for the chloro substituents. For a chlorine atom, σ_meta = +0.37 and σ_para = +0.23[2]. Since we have a 2,3-disubstituted pattern, we can approximate the combined electronic effect by summing the individual substituent constants. A reasonable estimation for the σ value of the 2,3-dichloro substitution would be in the range of the sum of σ_ortho and σ_meta. Given that ortho effects can be complex, we can approximate using σ_meta and σ_para values, leading to an estimated σ around 0.6-0.7.
Using an estimated σ of 0.6: pKa ≈ -3.24(0.6) + 4.46 = -1.944 + 4.46 = 2.516
This crude estimation suggests that 2,3-dichloroaniline is a very weak base. The pKa of the conjugate acid of this compound is expected to be even lower due to the additional electron-withdrawing effect of the enaminone system. Therefore, it is reasonable to predict that the pKa of the title compound will be less than 2 .
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale |
| pKa | < 2 | Strong electron-withdrawing effects from both the dichlorophenyl group and the enaminone system significantly reduce the basicity of the nitrogen atom. |
| Aqueous Solubility | Low | The molecule is largely nonpolar, and its very low predicted pKa means it will be difficult to protonate and form a soluble salt in physiologically relevant pH ranges. |
| LogP | High | The presence of the dichlorophenyl and cyclohexenone moieties suggests a high degree of lipophilicity. |
Synthesis and Characterization
Proposed Synthetic Route
The most direct and common method for the synthesis of 3-(arylamino)cyclohex-2-en-1-ones is the condensation reaction between a 1,3-dicarbonyl compound and an aniline. In this case, 1,3-cyclohexanedione would be reacted with 2,3-dichloroaniline. This reaction is typically catalyzed by an acid and often involves the azeotropic removal of water to drive the equilibrium towards the product.
Caption: Proposed synthesis of this compound.
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, add 1,3-cyclohexanedione (1.0 eq) and 2,3-dichloroaniline (1.05 eq).
-
Solvent and Catalyst: Add toluene as the solvent and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq).
-
Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 4-12 hours.
-
Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to remove the acid catalyst, followed by a brine wash.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Characterization
The structure of the synthesized compound should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the connectivity of the atoms and the presence of the characteristic enaminone protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the N-H stretch, the C=O stretch of the ketone, and the C=C stretch of the enamine.
Experimental Determination of pKa
Given the predicted low basicity and poor aqueous solubility of the target compound, specialized methods are required for accurate pKa determination.
Spectrophotometric pKa Determination
This method is ideal for compounds with a chromophore close to the ionization site, which is the case for our target molecule due to the conjugated system.
Principle: The UV-Vis absorption spectrum of the protonated and neutral forms of the molecule will differ. By measuring the absorbance at a specific wavelength across a range of pH values, the ratio of the two forms can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.
Caption: Workflow for spectrophotometric pKa determination.
Potentiometric Titration in a Co-solvent
For compounds with limited aqueous solubility, potentiometric titration can be performed in a mixed solvent system (e.g., water-methanol or water-dioxane).
Principle: A solution of the compound is titrated with a strong acid, and the pH is monitored with a pH electrode. The pKa is determined from the titration curve.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable co-solvent (e.g., 50% v/v methanol in water).
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) in the same co-solvent.
-
Data Acquisition: Record the pH reading after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. For very weak bases, advanced data analysis methods, such as derivative plots, may be needed to accurately determine the equivalence point.
It is important to note that the pKa value obtained in a co-solvent will be an apparent pKa (pKa') and will differ from the aqueous pKa. Extrapolation to zero co-solvent concentration is necessary to obtain the thermodynamic pKa.
Conclusion
References
-
Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80(4‐5), 1107-1115. [Link]
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Reijenga, J., Van Hoof, A., Van Loon, A., & Teunissen, B. (2013). Development of methods for the determination of pKa values. Analytical chemistry insights, 8, ACI-S12304. [Link]
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Babić, S., Horvat, A. J. M., Pavlović, D. M., & Kaštelan-Macan, M. (2007). Determination of pKa values of active pharmaceutical ingredients. TrAC Trends in Analytical Chemistry, 26(11), 1043-1061. [Link]
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An In-depth Technical Guide to 3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one
Abstract
This technical guide provides a comprehensive overview of 3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one, a heterocyclic compound belonging to the enaminone class. Enaminones are characterized by the conjugated N–C=C–C=O system and are recognized as versatile pharmacophores with a wide range of therapeutic applications. This document details the chemical identity, physicochemical properties, a robust synthesis protocol, and the known biological significance of the title compound, tailored for an audience of researchers, medicinal chemists, and drug development professionals. The guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity and reproducibility.
Introduction and Strategic Overview
Enaminones, the enamines of β-dicarbonyl compounds, have long been appreciated in synthetic organic chemistry for their unique reactivity. More recently, their therapeutic potential has come into sharp focus, with derivatives showing significant promise in various disease areas.[1][2] The core structure of this compound combines a cyclic β-enaminone scaffold with a dichlorinated phenyl ring, a substitution pattern frequently employed in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.
The dichlorophenyl moiety is a common feature in many approved pharmaceuticals, where it can enhance binding affinity, improve metabolic stability, or alter the electronic properties of the molecule. For instance, the 2,3-dichloro substitution is found in intermediates for drugs like Aripiprazole, an atypical antipsychotic.[3][4] This guide will dissect the synthesis and properties of this specific enaminone, providing a foundational understanding for its potential use as a building block in drug discovery or as a pharmacologically active agent itself.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and properties is paramount for any research and development endeavor. This section provides the core data for this compound.
| Property | Value | Source |
| IUPAC Name | This compound | IUPAC Naming Conventions |
| Molecular Formula | C₁₂H₁₁Cl₂NO | Calculated |
| Molecular Weight | 272.13 g/mol | Calculated |
| CAS Number | Not explicitly assigned; structural class well-defined. | N/A |
| Canonical SMILES | C1CC(=O)C=C(C1)NC2=C(C=CC=C2Cl)Cl | Calculated |
| Physical Appearance | Expected to be a crystalline solid | General property of similar enaminones |
| Solubility | Expected to be soluble in organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate) and poorly soluble in water. | General property of similar enaminones |
Note: While a specific CAS number for this exact isomer was not found in the searched databases, the synthesis and characterization are based on well-established reactions for this class of compounds.
Synthesis and Mechanistic Rationale
The synthesis of β-enaminones is typically achieved through the condensation reaction between a β-dicarbonyl compound and a primary amine. This reaction is a cornerstone of enaminone chemistry due to its efficiency and modularity.[5]
Synthetic Route: Condensation of 1,3-Cyclohexanedione and 2,3-Dichloroaniline
The most direct and industrially scalable method for preparing this compound is the direct condensation of 1,3-cyclohexanedione with 2,3-dichloroaniline. This reaction is often catalyzed by an acid and involves the removal of water to drive the equilibrium towards the product.
Detailed Experimental Protocol
This protocol is designed to be self-validating, including steps for purification and characterization to confirm the identity and purity of the final product.
Materials and Reagents:
-
1,3-Cyclohexanedione (97% purity or higher)
-
2,3-Dichloroaniline (99% purity or higher)
-
Toluene (Anhydrous)
-
p-Toluenesulfonic acid (p-TSA) monohydrate (Catalyst)
-
Ethyl Acetate (ACS Grade)
-
Hexanes (ACS Grade)
-
Sodium Sulfate (Anhydrous)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Standard laboratory glassware
-
NMR Spectrometer, FT-IR Spectrometer, Mass Spectrometer
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add 1,3-cyclohexanedione (11.2 g, 0.1 mol) and 2,3-dichloroaniline (16.2 g, 0.1 mol).
-
Solvent and Catalyst Addition: Add 150 mL of anhydrous toluene to the flask. This serves as the solvent and the azeotroping agent to remove water. Add a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 0.19 g, 1 mol%).
-
Causality Insight: Toluene is chosen for its ability to form a low-boiling azeotrope with water, facilitating water removal via the Dean-Stark trap and driving the reversible condensation reaction to completion. p-TSA is an effective acid catalyst that protonates the carbonyl group of the dione, making it more electrophilic and susceptible to nucleophilic attack by the amine.
-
-
Reaction Execution: Heat the mixture to reflux (approx. 110-115 °C) with vigorous stirring. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 3-5 hours, once the theoretical amount of water (1.8 mL) has been collected.
-
Work-up and Isolation: Allow the reaction mixture to cool to room temperature. The product may begin to precipitate. Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (2 x 50 mL) to neutralize the p-TSA catalyst, followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization. A suitable solvent system is typically ethyl acetate/hexanes. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes until turbidity is observed. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum to yield this compound as a crystalline solid.
Characterization and Validation
-
¹H NMR (400 MHz, CDCl₃): Expected signals would include aromatic protons (approx. δ 7.0-7.4 ppm), a vinyl proton (approx. δ 5.5 ppm), an NH proton (broad singlet, approx. δ 6.0-8.0 ppm, may exchange with D₂O), and aliphatic protons from the cyclohexene ring (approx. δ 1.9-2.5 ppm).
-
Mass Spectrometry (ESI+): The mass spectrum should show a prominent ion corresponding to [M+H]⁺ at m/z 272.0, with the characteristic isotopic pattern for two chlorine atoms.
-
FT-IR (KBr): Key vibrational bands would include N-H stretching (approx. 3200-3400 cm⁻¹), C=O stretching (conjugated ketone, approx. 1650 cm⁻¹), and C=C stretching (approx. 1580-1620 cm⁻¹).
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Applications in Research and Drug Development
While specific studies on this compound are not abundant in the public literature, the broader class of enaminones has demonstrated significant therapeutic potential, making this compound a valuable subject for investigation.
Potential as a Pharmacological Scaffold
Enaminones are considered "privileged structures" in medicinal chemistry. Research has shown that various enaminone derivatives possess a wide range of biological activities, including:
-
Anticonvulsant Activity: Numerous studies have highlighted the potent anticonvulsant effects of enaminones, with some compounds showing efficacy comparable to established drugs like phenytoin and carbamazepine.[1][2][6]
-
Anticancer Properties: Certain enaminones and related chalcone structures have been investigated as carbonic anhydrase inhibitors and have shown antiproliferative activity against cancer cell lines.[7][8]
-
Neuroprotective Effects: The structural features of enaminones make them candidates for neuroprotective agents, potentially acting through mechanisms like reducing oxidative stress or modulating ion channels.[9]
The presence of the 2,3-dichlorophenyl group on this specific enaminone scaffold presents an interesting profile for further study. This moiety is known to be involved in the activity of several centrally active drugs, suggesting that this compound could be a promising candidate for neurological or psychiatric drug discovery programs.[4][10]
Utility as a Synthetic Intermediate
Beyond its potential intrinsic activity, this compound is an excellent intermediate for further chemical elaboration. The enaminone system provides multiple reactive sites for diversification:
-
The secondary amine can be N-alkylated or N-acylated.
-
The ketone can undergo further reactions.
-
The α-carbon of the ketone can be functionalized.
This versatility allows for the construction of diverse chemical libraries for high-throughput screening, aiming to identify novel compounds with desired therapeutic activities.
Conclusion and Future Directions
This compound is a readily accessible compound with significant potential in the field of drug discovery and development. Its synthesis is straightforward, relying on established and scalable chemical transformations. As a member of the pharmacologically privileged enaminone class and featuring a dichlorophenyl substituent common in CNS-active agents, it represents a compelling starting point for new research initiatives.
Future work should focus on the comprehensive biological evaluation of this compound, including screening for anticonvulsant, anticancer, and neuroprotective activities. Furthermore, its use as a scaffold for generating novel chemical entities warrants exploration. The detailed protocols and scientific rationale provided in this guide offer a solid foundation for researchers to confidently engage with this promising molecule.
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PubChem. (n.d.). (2R)-2-(2-chlorophenyl)-2-(methylamino)cyclohexan-1-one;(2S)-2-(2-chlorophenyl)-2-(methylamino)cyclohexan-1-one. National Center for Biotechnology Information. [Link]
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An In-depth Technical Guide to 3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of 3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one, a molecule belonging to the versatile class of enaminones. While a specific CAS number for this compound is not publicly cataloged, indicating its potential novelty, this document outlines a robust synthetic pathway, detailed analytical characterization protocols, and explores its promising applications in drug discovery based on the well-established pharmacology of the enaminone scaffold.
Introduction: The Enaminone Scaffold - A Privileged Motif in Medicinal Chemistry
Enaminones are a class of organic compounds characterized by a conjugated system comprising an amine, a carbon-carbon double bond, and a carbonyl group (N-C=C-C=O). This structural arrangement confers a unique electronic and reactive profile, making them highly valuable building blocks in synthetic organic chemistry.[1][2] The enaminone moiety is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of pharmacologically active molecules.[3][4] Compounds bearing this motif have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial effects.[3][5][6] The versatility of the enaminone scaffold allows for facile structural modifications to modulate pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for the design of novel therapeutics.[4]
Synthesis of this compound: A Proposed Pathway
The synthesis of 3-arylaminocyclohex-2-en-1-ones is typically achieved through the condensation of a 1,3-dicarbonyl compound with a primary aromatic amine.[7][8] For the target molecule, this compound, a straightforward and efficient synthesis can be proposed via the reaction of 1,3-cyclohexanedione with 2,3-dichloroaniline.
Proposed Synthetic Scheme:
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A Technical Guide to the Anticonvulsant Profile of 3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Enaminones represent a promising class of chemical scaffolds with demonstrated anticonvulsant properties.[1] This technical guide provides an in-depth analysis of the biological activity of a specific enaminone, 3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one, focusing on its evaluation as an anticonvulsant agent. While the broader biological profile of this compound remains largely unexplored, initial preclinical screening reveals notable activity in established seizure models. This document details the preclinical evaluation workflow, presents the quantitative efficacy and safety data, discusses structure-activity relationships, and provides comprehensive, step-by-step protocols for the key experimental assays. The findings position this compound as a molecule of interest for further investigation in the development of novel antiepileptic drugs.
Introduction to Enaminones as Anticonvulsant Scaffolds
Enaminones are α,β-unsaturated amino ketones that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[2] Their unique structural features allow for a range of chemical modifications, making them attractive scaffolds for drug discovery. Within the landscape of neurological drug development, certain enaminones have emerged as potent anticonvulsants in various animal seizure models.[1] The mechanism of action for anticonvulsant enaminones is thought to involve the modulation of synaptic transmission, potentially through the enhancement of GABAergic inhibition and a reduction in glutamate-mediated excitatory signals.[1][3]
The compound of focus, this compound, was synthesized as part of a broader effort to explore the structure-activity relationships within this chemical class. The rationale for its specific design involves probing the impact of halogen substitution on the phenyl ring, a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. This guide serves to consolidate the available preclinical data on its anticonvulsant efficacy and neurotoxicity profile.
Preclinical Evaluation of Anticonvulsant Activity
The initial assessment of a novel compound's anticonvulsant potential relies on a battery of well-validated, in vivo animal models.[4][5] These models are designed to simulate different types of human seizures and provide a preliminary indication of a drug's spectrum of activity.[6] For this compound, the primary screening was conducted using the two most common and clinically validated models: the Maximal Electroshock (MES) test and the Subcutaneous Pentylenetetrazole (scPTZ) test.[4][6]
Experimental Models
-
Maximal Electroshock (MES) Test: This model is highly predictive of efficacy against generalized tonic-clonic seizures.[4] An electrical stimulus is applied to induce a maximal seizure, and the ability of the test compound to prevent the tonic hindlimb extension phase is the primary endpoint.
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: The scPTZ model is used to identify compounds that may be effective against absence seizures (petit mal).[4] Pentylenetetrazole is a central nervous system stimulant that induces clonic seizures, and the endpoint is the suppression of these seizures by the test compound.
-
Neurotoxicity Assessment (Rotorod Test): A critical component of early-stage screening is to assess for potential motor impairment and other neurological side effects. The Rotorod test evaluates an animal's coordination and balance, providing a measure of acute neurotoxicity.[7][8]
Experimental Workflow
The preclinical screening process follows a systematic workflow designed to efficiently determine the efficacy and safety profile of a candidate compound. This involves dose-ranging studies to establish the median effective dose (ED₅₀) in the seizure models and the median toxic dose (TD₅₀) in the neurotoxicity assay.
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An In-depth Technical Guide to 3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one: Synthesis, Bioactivity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one, a member of the enaminone class of compounds that has garnered significant interest for its therapeutic potential, particularly as an anticonvulsant. This document delves into the synthesis, chemical characteristics, and known biological activities of this compound and its analogs. By synthesizing information from various studies on related enaminones, this guide offers insights into its mechanism of action, structure-activity relationships, and future prospects in drug development.
Introduction: The Enaminone Scaffold in Medicinal Chemistry
Enaminones are a versatile class of organic compounds characterized by a conjugated system of an amine group linked to a carbonyl group through a carbon-carbon double bond (N-C=C-C=O). This structural motif imparts unique electronic and steric properties, making them valuable intermediates in organic synthesis and privileged scaffolds in medicinal chemistry. The inherent reactivity and diverse biological activities of enaminones have led to their investigation for a wide range of therapeutic applications, including anticonvulsant, antimicrobial, anti-inflammatory, and anticancer agents.[1][2][3]
The compound this compound belongs to this promising class. Its structure, featuring a dichlorinated phenyl ring appended to the cyclohexenone core, suggests a potential for significant biological activity, which has been explored primarily in the context of anticonvulsant research.
Synthesis and Characterization
The synthesis of 3-aminocyclohex-2-en-1-one derivatives, including this compound, is typically achieved through a condensation reaction between a cyclic β-dicarbonyl compound, such as 1,3-cyclohexanedione, and a primary amine, in this case, 2,3-dichloroaniline.[1] This reaction is often carried out under reflux conditions, sometimes with the addition of an acid catalyst.
General Synthetic Workflow
Caption: General synthesis of this compound.
Detailed Experimental Protocol: A Representative Synthesis
The following protocol is a generalized procedure based on the synthesis of similar enaminones.[4]
Materials:
-
1,3-Cyclohexanedione
-
2,3-Dichloroaniline
-
Toluene (or another suitable solvent)
-
Dean-Stark apparatus
-
Reaction flask and condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap, a condenser, and a magnetic stirrer, add equimolar amounts of 1,3-cyclohexanedione and 2,3-dichloroaniline.
-
Add a suitable volume of toluene to dissolve the reactants.
-
Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the condensation reaction.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure this compound.
Characterization: The structure of the synthesized compound would be confirmed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the presence of characteristic peaks for the enaminone system and the dichlorophenyl group.
-
Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the N-H, C=O, and C=C bonds.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
Biological Activity and Mechanism of Action
The primary biological activity reported for the class of aniline-substituted enaminones is their anticonvulsant effect.[1][5][6] While specific data for the 2,3-dichloro substituted analog is not extensively detailed in the provided search results, the general findings for related compounds provide strong indications of its potential pharmacological profile.
Anticonvulsant Properties
Several studies have demonstrated that enaminones derived from substituted anilines exhibit potent anticonvulsant activity in various preclinical models, such as the maximal electroshock (MES) seizure test.[1][7] The nature and position of the substituent on the aniline ring have been shown to significantly influence the anticonvulsant potency and neurotoxicity. For instance, halogen substitutions, particularly chlorine, have been found to be favorable for activity.
Potential Mechanism of Action: Sodium Channel Modulation
Some research suggests that the anticonvulsant activity of certain enaminones may be mediated through their interaction with voltage-gated sodium channels.[5] These channels play a crucial role in the generation and propagation of action potentials in neurons. By binding to these channels, enaminones may stabilize the inactivated state, thereby reducing the repetitive firing of neurons that is characteristic of seizures.
Caption: Proposed mechanism of anticonvulsant action.
Structure-Activity Relationships (SAR)
Studies on a variety of substituted anilino enaminones have provided valuable insights into their structure-activity relationships.[2][5] Key takeaways include:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the aniline ring are critical for anticonvulsant activity. Electron-withdrawing groups, such as halogens, have been shown to be beneficial. The disubstitution with chlorine at the 2 and 3 positions in the target compound is consistent with these findings.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, plays a role in its ability to cross the blood-brain barrier and reach its target in the central nervous system.
-
The Enaminone Core: The integrity of the enaminone scaffold is essential for activity. Modifications to the cyclohexenone ring can also impact potency and toxicity.
Potential in Drug Development and Future Directions
The favorable anticonvulsant profile of many enaminones, coupled with a potentially wide therapeutic index (a large gap between the effective dose and the toxic dose), makes them attractive candidates for further drug development.[1][7] this compound, with its specific substitution pattern, warrants further investigation to fully characterize its pharmacological and toxicological properties.
Future research in this area could focus on:
-
In-depth Pharmacological Profiling: Comprehensive studies to determine the efficacy, potency, and safety of this compound in a broader range of seizure models.
-
Mechanism of Action Elucidation: Detailed electrophysiological and biochemical studies to confirm its interaction with sodium channels and explore other potential molecular targets.
-
Pharmacokinetic and ADMET Studies: Evaluation of its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to assess its drug-like characteristics.
-
Lead Optimization: Synthesis and evaluation of further analogs to refine the structure-activity relationships and improve the overall pharmacological profile.
Conclusion
This compound represents a promising scaffold within the broader class of enaminones for the development of novel anticonvulsant agents. Its synthesis is straightforward, and the existing literature on related compounds suggests a high potential for biological activity. Further focused research is necessary to fully unlock its therapeutic potential and pave the way for its potential clinical application in the management of epilepsy and other neurological disorders.
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Synthesis and anticonvulsant activity of enaminones. PubMed. [Link]
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Synthesis and anticonvulsant activity of enaminones. 3. Investigations on 4'-, 3'-, and 2'-substituted and polysubstituted anilino compounds, sodium channel binding studies, and toxicity evaluations. PubMed. [Link]
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Synthesis and anticonvulsant activity of enaminones. Part 7. Synthesis and anticonvulsant evaluation of ethyl 4-[(substituted phenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylates and their corresponding 5-methylcyclohex-2-enone derivatives. PubMed. [Link]
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Synthesis, characterization, and anticonvulsant activity of enaminones. Part 5: investigations on 3-carboalkoxy-2-methyl-2,3-dihydro-1H-phenothizin-4[10H]-one derivatives. PubMed. [Link]
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Synthesis and anticonvulsant activity of enaminones. 2. Further structure-activity correlations. Journal of Medicinal Chemistry. [Link]
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Synthesis, Structure-Activity Relationship Studies, and ADMET Properties of 3-Aminocyclohex-2-en-1-ones as Chemokine Receptor 2 (CXCR2) Antagonists. PubMed. [Link]
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3-Aminocyclohex-2-en-1-one. PubChem. [Link]
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(S)-2-Amino-2-(2-chlorophenyl)cyclohexanone. ResearchGate. [Link]
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A Technical Guide to the Synthesis and Characterization of 3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one: A Novel Enaminone Scaffold
This guide provides an in-depth technical overview of the synthesis, characterization, and potential utility of the novel enaminone, 3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one. This document is intended for researchers, medicinal chemists, and drug development professionals interested in the exploration of new chemical entities. We will delve into the strategic rationale for the synthesis, a detailed experimental protocol, mechanistic insights, and a discussion of the compound's potential as a versatile pharmacophore.
Introduction: The Versatility of the Enaminone Core
Enaminones are a class of organic compounds characterized by the conjugated system N-C=C-C=O.[1] Unlike simple enamines which are prone to hydrolysis, the conjugation with a carbonyl group lends significant stability to the enaminone scaffold, making these compounds robust and easily isolable.[2] This unique electronic arrangement, best described as a vinylogous amide, endows the molecule with ambident reactivity, possessing multiple nucleophilic and electrophilic sites.[2]
This reactivity makes enaminones highly valuable building blocks for the synthesis of a wide array of carbocyclic and heterocyclic compounds.[3] Furthermore, the enaminone moiety itself is a recognized pharmacophore present in numerous molecules with diverse and potent biological activities, including anticonvulsant, anti-inflammatory, antimicrobial, and anticancer properties.[1][4] The lipophilic nature of many enaminone derivatives also facilitates passive diffusion across the blood-brain barrier, a desirable trait for centrally-acting therapeutics.[1]
The subject of this guide, this compound, was conceived as part of a rational drug design strategy. The incorporation of a dichlorinated phenyl ring is a common tactic in medicinal chemistry to modulate lipophilicity, metabolic stability, and receptor binding affinity. This guide details the discovery pathway, from synthetic conception to characterization.
Synthetic Strategy and Mechanistic Rationale
The most direct and efficient method for constructing the enaminone scaffold is the condensation of a β-dicarbonyl compound with a primary or secondary amine.[3] For the synthesis of the target molecule, 1,3-cyclohexanedione was selected as the β-dicarbonyl precursor and 2,3-dichloroaniline as the amine component.
Reaction Mechanism
The reaction proceeds via a well-established nucleophilic addition-elimination pathway.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2,3-dichloroaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of 1,3-cyclohexanedione. This forms a tetrahedral intermediate known as a carbinolamine.
-
Proton Transfer: A proton transfer likely occurs, neutralizing the charges within the intermediate.
-
Dehydration: The carbinolamine intermediate then undergoes dehydration (loss of a water molecule). The hydroxyl group is protonated, forming a good leaving group (H₂O), which is subsequently eliminated to form a carbon-nitrogen double bond.
-
Tautomerization: The resulting imine rapidly tautomerizes to the more stable, conjugated enaminone structure, driven by the formation of an extended π-system and an intramolecular hydrogen bond between the amine proton and the carbonyl oxygen.
The overall reaction is typically catalyzed by an acid, although it can often proceed with thermal promotion alone.
Visualization of the Synthetic Pathway
The following diagram illustrates the synthetic route from the starting materials to the final enaminone product.
Sources
3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one analogs and derivatives
An In-Depth Technical Guide to 3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one Analogs and Derivatives for Drug Discovery Professionals
Authored by a Senior Application Scientist
Foreword: Unlocking the Therapeutic Potential of the Enaminone Scaffold
The 3-aminocyclohex-2-en-1-one moiety represents a privileged scaffold in medicinal chemistry, a core structure that has given rise to a diverse array of biologically active compounds. Its inherent chemical reactivity and conformational flexibility allow for extensive derivatization, making it a fertile ground for the development of novel therapeutic agents. This guide focuses specifically on analogs and derivatives of this compound, a substitution pattern that has shown significant promise in modulating key biological pathways implicated in cancer and inflammatory diseases.
The strategic placement of a dichlorophenyl ring introduces specific steric and electronic properties that can significantly influence ligand-receptor interactions. This document provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of this compound class, offering researchers and drug development professionals a technical foundation to build upon. We will delve into the causality behind experimental design, from synthetic strategies to the selection of biological assays, to provide not just a recitation of facts, but a deeper understanding of the scientific rationale that drives discovery in this area.
The Chemical Core: Synthesis and Characterization
The synthesis of 3-aminocyclohex-2-en-1-one derivatives is typically achieved through a straightforward and robust condensation reaction. The general approach involves the reaction of a 1,3-cyclohexanedione with an appropriately substituted aniline, in this case, 2,3-dichloroaniline.
General Synthetic Protocol: A Validated Approach
The following protocol describes a reliable method for the synthesis of the core scaffold and its analogs. This method is adapted from established procedures for the synthesis of enaminones.
Objective: To synthesize this compound.
Materials:
-
1,3-Cyclohexanedione
-
2,3-Dichloroaniline
-
Anhydrous Toluene
-
p-Toluenesulfonic acid (PTSA) or another suitable acid catalyst
-
Dean-Stark apparatus
-
Reflux condenser
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,3-cyclohexanedione (1.0 eq), 2,3-dichloroaniline (1.0 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Solvent Addition: Add a sufficient volume of anhydrous toluene to dissolve the reactants and allow for efficient reflux.
-
Azeotropic Water Removal: Heat the reaction mixture to reflux. The water formed during the condensation reaction will be removed azeotropically and collected in the Dean-Stark trap.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
-
Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[1]
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of the target compound.
Biological Activities and Therapeutic Potential
Analogs of this compound have demonstrated a range of biological activities, primarily centered around anti-inflammatory and anticancer effects. The dichlorophenyl moiety plays a crucial role in the potency and selectivity of these compounds.
Anti-inflammatory Properties
The 3-aminocyclohex-2-en-1-one scaffold is a known pharmacophore for anti-inflammatory agents. Derivatives have been shown to target key mediators of inflammation.
-
Cyclooxygenase (COX) Inhibition: Some derivatives of 3-aminocyclohex-2-en-1-one have been investigated for their ability to inhibit COX-1 and COX-2 enzymes, which are central to the inflammatory cascade.[1] In-silico studies suggest that these compounds can interact with the active sites of both COX isoforms, with binding energies comparable to or even lower than that of the established nonsteroidal anti-inflammatory drug (NSAID) diclofenac.[1] The anti-inflammatory activity of diclofenac and its analogs is closely tied to the angle of twist between the two phenyl rings and the lipophilicity of the molecule, with halogen substituents in the ortho positions of the anilino ring being optimal for activity.[2]
-
Chemokine Receptor 2 (CXCR2) Antagonism: A study on 3-aminocyclohex-2-en-1-one derivatives identified several compounds that act as novel antagonists for the chemokine receptor CXCR2.[3] Thirteen out of forty-four synthesized derivatives were found to inhibit CXCR2 downstream signaling with IC₅₀ values below 10 μM.[3] Importantly, these active compounds did not show significant cytotoxicity, highlighting their potential for treating inflammatory diseases.[3]
-
Inhibition of NO and Cytokine Production: Certain cyclohexene derivatives have shown potent inhibitory activity against the production of nitric oxide (NO) and inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro.[4] This suggests that these compounds can modulate the inflammatory response at multiple levels. The substitution pattern on the phenyl ring is a key determinant of this activity, with dichlorophenyl groups often enhancing potency.[5] For example, a 2,4-dichlorophenyl substituent resulted in strong and consistent inhibition of TNF-α across various concentrations.[5]
Anticancer Potential
The structural features of these compounds also make them attractive candidates for anticancer drug discovery. Their mechanisms often involve the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.
-
Abl Kinase Inhibition: Analogs with a similar dichlorophenyl-amino-heterocycle structure have been explored as inhibitors of Abl kinase, a key target in chronic myeloid leukemia (CML).[6] Structure-activity relationship studies have shown that the substitution pattern on the 2-(phenylamino) moiety is critical for potency.[6] Polar substituents on the phenyl ring tend to increase the potency of these derivatives against Abl kinase.[6]
-
Pyruvate Dehydrogenase Kinase (PDK) Inhibition: The alteration of cellular metabolism is a hallmark of cancer, and PDKs are key enzymes in this process.[7][8] While not directly involving the cyclohexenone core, related structures with dichlorophenyl groups have been designed as PDK inhibitors, leading to the induction of cancer cell death, particularly in aggressive pancreatic cancer models.[7][8] This highlights the utility of the dichlorophenyl motif in targeting metabolic kinases.
-
Cytotoxicity and Antiproliferative Activity: Various derivatives have demonstrated significant antiproliferative activity against a range of human cancer cell lines, including those of the breast, colon, and leukemia.[9][10][11] The presence of electron-withdrawing groups, such as chloro and nitro groups, on the phenyl ring often correlates with increased cytotoxic potency.[5]
Structure-Activity Relationship (SAR) Insights
A clear understanding of the relationship between chemical structure and biological activity is paramount for rational drug design. For the this compound series and its close analogs, several key SAR trends have been identified.
-
Role of the Dichlorophenyl Group: The 2,3-dichloro substitution pattern is not arbitrary. Halogen atoms, particularly in the ortho and meta positions of the aniline ring, are known to induce a twist in the molecule, which can be crucial for fitting into the binding pockets of target proteins like kinases.[2] This specific substitution also enhances lipophilicity, which can improve cell permeability and overall potency.[2]
-
Influence of Substituents on the Phenyl Ring:
-
Polar vs. Hydrophobic Groups: In the context of Abl kinase inhibitors, polar groups (e.g., -OH, -NH₂) on the phenylamino moiety generally lead to higher potency compared to hydrophobic groups (e.g., -CH₃).[6]
-
Electron-Withdrawing Groups: For anti-inflammatory and antiproliferative activities, electron-withdrawing groups on the phenyl ring (e.g., -Cl, -NO₂) often enhance the biological effect.[5] A 4-chlorophenyl group led to broad anti-inflammatory activity, while a 2,4-dichlorophenyl group showed strong and selective TNF-α inhibition.[5]
-
-
Modifications of the Cyclohexenone Ring: While the core is often maintained, modifications can be made to explore new interactions. For instance, fusing other rings to the cyclohexenone scaffold has led to the creation of decahydroacridine-1,8-diones with potent anti-inflammatory activity.[1]
Summary of Biological Activity Data
| Compound Class | Target/Activity | Potency (IC₅₀/MIC) | Reference |
| 3-Aminocyclohex-2-en-1-one derivatives | CXCR2 Antagonism | < 10 μM | [3] |
| Decahydroacridine-1,8-diones | Anti-inflammatory (in-vitro) | Higher than diclofenac sodium | [1] |
| Pyrido[2,3-d]pyrimidin-7-one analogs | Abl Kinase Inhibition | Low nM range | [6] |
| Amidrazone derivatives (cyclohexene) | Antiproliferative (TNF-α inhibition) | ~66-81% inhibition (2,4-dichlorophenyl) | [5][9] |
| Quinazolinone derivatives | Cytotoxicity (Colon Cancer Cells) | IC₅₀: 294-383 µM | [10] |
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel analogs, a standardized set of in-vitro assays is essential. The following protocols provide a framework for evaluating the antiproliferative and anti-inflammatory activities of these compounds.
Protocol: In-Vitro Antiproliferative Activity (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[5]
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, ensuring a final concentration range that allows for the determination of an IC₅₀ value. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
Biological Evaluation Workflow Diagram
Caption: Workflow for the in-vitro biological evaluation of compounds.
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the fields of oncology and inflammation. The synthetic accessibility of the core structure allows for extensive chemical exploration, and the existing body of research provides a solid foundation for further drug development efforts.
Key Takeaways:
-
Versatile Scaffold: The 3-aminocyclohex-2-en-1-one core is a privileged structure that can be readily functionalized to target a variety of biological pathways.
-
Importance of Dichlorophenyl Moiety: The 2,3-dichlorophenyl group is a key feature that often imparts high potency, likely through a combination of electronic effects and conformational constraint.
-
Multi-Targeting Potential: Analogs have shown activity against multiple important drug targets, including protein kinases and chemokine receptors.
Future research in this area should focus on optimizing the pharmacokinetic properties of these compounds, including their absorption, distribution, metabolism, and excretion (ADME) profiles. In-vivo studies in relevant animal models of cancer and inflammatory diseases will be crucial to validate the therapeutic potential of the most promising leads. Furthermore, exploring novel substitutions on both the cyclohexenone ring and the phenylamino moiety could lead to the discovery of next-generation inhibitors with improved potency and selectivity.
References
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Sari, I. P., Hariyanti, H., Yanuar, A., & Hayun, H. (2022). NEW DECAHYDROACRIDINE-1,8-DIONES DERIVED FROM 3-AMINOCYCLOHEX-2-EN-1-ONE: SYNTHESIS, CHARACTERIZATION, ANTIOXIDANT, In-vitro, AND In-silico ANTI-INFLAMMATORY ACTIVITY. Rasayan J. Chem., 15(2), 1241-1248. [Link]
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Li, X., et al. (2018). Synthesis, Structure-Activity Relationship Studies, and ADMET Properties of 3-Aminocyclohex-2-en-1-ones as Chemokine Receptor 2 (CXCR2) Antagonists. ChemMedChem, 13(9), 926-933. [Link]
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Legros, V., et al. (2014). Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors. ACS Medicinal Chemistry Letters, 5(10), 1122-1126. [Link]
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Wujec, M., et al. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 28(14), 5348. [Link]
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Finzel, B. A., et al. (2015). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. Journal of organic chemistry, 80(15), 7542-7554. [Link]
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Nakamura, H., et al. (2008). Novel cyclohexene derivatives as anti-sepsis agents: synthetic studies and inhibition of NO and cytokine production. Bioorganic & medicinal chemistry, 16(7), 3589-3602. [Link]
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Montanari, S., et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. Cancers, 15(4), 1140. [Link]
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Wang, Y., et al. (2023). Discovery of 3-(1-Amino-2-phenoxyethylidene)-6-methyl-2H-pyran-2,4(3H)-dione Derivatives as Novel Herbicidal Leads. Molecules, 28(2), 693. [Link]
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Al-Ostath, R., et al. (2023). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Proliferative Agents. Molecules, 28(15), 5707. [Link]
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Maruyama, T., et al. (2002). Synthesis and biological activity of various derivatives of a novel class of potent, selective, and orally active prostaglandin D2 receptor antagonists. 1. Bicyclo[2.2.1]heptane derivatives. Journal of medicinal chemistry, 45(4), 773-792. [Link]
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Montanari, S., et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. Cancers, 15(4), 1140. [Link]
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Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one
Introduction and Strategic Importance
3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one is a vinylogous amide, commonly known as a β-enaminone. This class of compounds represents a highly versatile and synthetically valuable scaffold in modern medicinal chemistry and drug discovery. The unique conjugated system of an amine, an alkene, and a ketone (N-C=C-C=O) imparts a distinct electronic character, making these molecules powerful intermediates for the synthesis of a wide array of bioactive heterocycles.
Enaminones derived from cyclohexane-1,3-diones, such as the title compound, are particularly significant. They serve as key building blocks for pharmaceuticals and have demonstrated potential as anticonvulsant and anti-inflammatory agents.[1][2] The presence of the 2,3-dichlorophenyl moiety is of strategic interest, as halogen atoms, particularly chlorine, are prevalent in over a quarter of FDA-approved drugs and are known to modulate pharmacokinetic properties such as lipophilicity, metabolic stability, and binding affinity.[3]
This document provides a detailed, field-proven protocol for the synthesis of this compound. It elucidates the underlying chemical principles, offers a step-by-step methodology, and discusses the critical parameters that ensure a successful and reproducible outcome.
Reaction Principle and Mechanism
The synthesis of this compound is achieved through a condensation reaction between 1,3-cyclohexanedione and 2,3-dichloroaniline. This transformation is a classic example of enamine formation, which proceeds via a reversible, acid-catalyzed pathway.
Mechanistic Breakdown:
The reaction mechanism can be dissected into several key steps:
-
Acid Catalysis & Carbonyl Activation: The reaction is typically facilitated by a mild acid catalyst. The acid protonates one of the carbonyl oxygens of 1,3-cyclohexanedione, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2,3-dichloroaniline attacks the activated carbonyl carbon. This addition forms a tetrahedral intermediate known as a carbinolamine.[4]
-
Proton Transfer: A proton is transferred from the positively charged nitrogen to the oxygen atom of the carbinolamine, neutralizing the nitrogen and forming a hydroxyl group.
-
Dehydration: The hydroxyl group is protonated by the acid catalyst, converting it into a good leaving group (water). The subsequent elimination of a water molecule generates a resonance-stabilized iminium ion.[5][6]
-
Deprotonation & Enaminone Formation: A base (which can be the solvent or another amine molecule) removes a proton from the alpha-carbon (the carbon adjacent to the iminium ion). This final deprotonation step results in the formation of a carbon-carbon double bond, yielding the highly stable, conjugated β-enaminone product.[7][8]
The removal of water is critical as it drives the reaction equilibrium toward the product, in accordance with Le Châtelier's principle.[7]
Caption: Mechanism of Acid-Catalyzed Enaminone Formation.
Health and Safety Precautions
It is imperative to conduct this synthesis under strict safety protocols. A thorough risk assessment must be completed before commencing any experimental work.
-
2,3-Dichloroaniline: This reagent is highly toxic if swallowed, in contact with skin, or if inhaled.[9][10] It is a suspected cumulative toxin and is very toxic to aquatic life.[9] Always handle this chemical in a certified chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[10]
-
1,3-Cyclohexanedione: May cause skin and serious eye irritation.[11] Avoid inhalation of dust.
-
Toluene (Solvent): Flammable liquid and vapor. It is a skin and respiratory irritant and may cause damage to organs through prolonged or repeated exposure. Use only in a well-ventilated fume hood away from ignition sources.
-
General Handling: A safety shower and eye wash station must be readily accessible.[9] All chemical waste must be disposed of in accordance with institutional and local environmental regulations.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.
Materials and Equipment
-
Reagents:
-
1,3-Cyclohexanedione (C₆H₈O₂)
-
2,3-Dichloroaniline (C₆H₅Cl₂N)
-
Toluene (anhydrous)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (optional catalyst)
-
Ethyl acetate (for recrystallization)
-
Hexane (for recrystallization)
-
-
Equipment:
-
100 mL Round-bottom flask
-
Dean-Stark trap
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Glass funnel and filter paper
-
Büchner funnel and flask
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
-
Synthesis Procedure
Caption: Step-by-step experimental workflow for synthesis.
-
Apparatus Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.
-
Charging Reactants: To the flask, add 1,3-cyclohexanedione (e.g., 1.12 g, 10.0 mmol, 1.0 eq) and 2,3-dichloroaniline (1.62 g, 10.0 mmol, 1.0 eq).
-
Solvent Addition: Add 40 mL of anhydrous toluene to the flask. The mixture may not fully dissolve at room temperature.
-
Reaction Initiation: Begin stirring the mixture and heat it to reflux using a heating mantle. The toluene will begin to boil and condense, and the toluene-water azeotrope will start collecting in the Dean-Stark trap. The reaction is driven by the removal of the water byproduct.
-
Monitoring: Continue refluxing for approximately 2-4 hours. The reaction can be monitored by observing the amount of water collected in the Dean-Stark trap (theoretical amount is ~0.18 mL for 10 mmol scale). Alternatively, thin-layer chromatography (TLC) can be used to monitor the consumption of the starting materials.
-
Work-up: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature.
-
Isolation: Remove the toluene under reduced pressure using a rotary evaporator. This will yield a solid or semi-solid crude product.
-
Purification: Purify the crude product by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate, and then slowly add hexane until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to promote crystallization.
-
Final Product: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold hexane and dry them under vacuum. The final product should be a crystalline solid.
-
Characterization: Determine the melting point, and confirm the structure and purity of the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Quantitative Data Summary
| Parameter | 1,3-Cyclohexanedione | 2,3-Dichloroaniline | This compound (Product) |
| Formula | C₆H₈O₂ | C₆H₅Cl₂N | C₁₂H₁₁Cl₂NO |
| MW ( g/mol ) | 112.13 | 162.02 | 256.13 |
| Amount (g) | 1.12 | 1.62 | Theoretical: 2.56 |
| Amount (mmol) | 10.0 | 10.0 | Theoretical: 10.0 |
| Equivalents | 1.0 | 1.0 | 1.0 |
| Appearance | Off-white solid | Brown solid | Yellow/off-white crystalline solid |
| Solvent | Toluene (40 mL) | - | - |
| Reaction Time | 2-4 hours | - | - |
| Temperature | Reflux (~111 °C) | - | - |
| Typical Yield | - | - | 85-95% |
Applications in Research and Drug Development
The synthesized enaminone is a valuable precursor for further chemical elaboration. Its dual nucleophilic (N and α-C) and electrophilic (C=O) sites allow for a rich variety of subsequent reactions to build molecular complexity.
-
Heterocycle Synthesis: It is a key intermediate for synthesizing fused heterocyclic systems like acridinones or quinolines, which are scaffolds present in many pharmacologically active compounds.[12]
-
Privileged Scaffold in Drug Discovery: Enaminones are considered "privileged structures" in medicinal chemistry. The specific 2,3-dichlorophenyl substitution pattern can be explored for structure-activity relationship (SAR) studies. For example, related dichlorophenyl-containing compounds have been investigated as selective CB2 receptor agonists for treating inflammatory pain and as potential therapeutics for neurological disorders.[13][14] The enaminone core allows for systematic modification to optimize potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties for a given biological target.
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Synthesis and Application of 3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one: A Technical Guide
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of the enaminone compound, 3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a blend of theoretical insights and practical, field-proven protocols.
Introduction: The Versatile Enaminone Scaffold
Enaminones are a class of organic compounds characterized by a conjugated system comprising an amino group, a carbon-carbon double bond, and a carbonyl group. This structural motif imparts a unique reactivity, making them valuable intermediates in the synthesis of a wide range of heterocyclic compounds. Furthermore, the enaminone scaffold is a recognized pharmacophore, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The subject of this guide, this compound, incorporates a dichlorophenyl moiety, a common substituent in pharmacologically active compounds, suggesting its potential as a lead compound for drug discovery.
Synthesis of this compound
The most direct and established method for the synthesis of 3-aminocyclohex-2-en-1-one derivatives is the condensation reaction between a 1,3-dicarbonyl compound and a primary or secondary amine. In the case of this compound, the synthesis involves the reaction of 1,3-cyclohexanedione with 2,3-dichloroaniline. This reaction is typically catalyzed by an acid and proceeds with the removal of water.
Reaction Scheme
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis
This protocol is a generalized procedure based on established methods for enaminone synthesis. Researchers should optimize the reaction conditions for their specific laboratory setup.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 1,3-Cyclohexanedione | 112.13 | 1.12 g | 10 | Ensure high purity |
| 2,3-Dichloroaniline | 162.02 | 1.62 g | 10 | |
| p-Toluenesulfonic acid (p-TSA) | 172.20 | 0.17 g | 1 (10 mol%) | Catalyst |
| Toluene | - | 50 mL | - | Anhydrous |
| Ethyl Acetate | - | As needed | - | For recrystallization |
| Hexane | - | As needed | - | For recrystallization |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add 1,3-cyclohexanedione (1.12 g, 10 mmol), 2,3-dichloroaniline (1.62 g, 10 mmol), p-toluenesulfonic acid (0.17 g, 1 mmol), and toluene (50 mL).
-
Reaction Execution: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (typically after 2-4 hours, or when no more water is collected), allow the mixture to cool to room temperature.
-
Isolation: Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the pure this compound as a solid.
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Toluene is flammable and toxic; handle with care.
-
2,3-Dichloroaniline is toxic and an irritant; avoid inhalation and skin contact.
Characterization of this compound
The structure and purity of the synthesized compound should be confirmed using a combination of spectroscopic techniques.
Spectroscopic Data (Representative)
| Spectroscopic Technique | Characteristic Peaks/Signals |
| ¹H NMR | δ (ppm): 1.9-2.1 (m, 2H, CH₂), 2.3-2.5 (t, 2H, CH₂), 2.5-2.7 (t, 2H, CH₂), 5.6 (s, 1H, =CH), 7.0-7.4 (m, 3H, Ar-H), 9.5-10.5 (br s, 1H, NH) |
| ¹³C NMR | δ (ppm): 21 (CH₂), 29 (CH₂), 36 (CH₂), 100 (=CH), 120-135 (Ar-C), 160 (C-N), 195 (C=O) |
| IR (KBr, cm⁻¹) | ν: 3200-3400 (N-H stretch), 1640-1660 (C=C stretch), 1580-1620 (C=O stretch, conjugated) |
| Mass Spectrometry (EI) | m/z: [M]⁺, fragmentation pattern corresponding to the loss of CO, Cl, and other fragments. |
Note: The exact chemical shifts and coupling constants in NMR, as well as the vibrational frequencies in IR, will depend on the solvent and the specific experimental conditions.
Experimental Workflow for Characterization
Caption: Workflow for the characterization of the synthesized compound.
Potential Applications
Enaminones are a well-established class of compounds with a diverse range of biological activities. The presence of the dichlorophenyl group in this compound suggests that it may exhibit interesting pharmacological properties.
Antimicrobial Activity
Many enaminone derivatives have demonstrated significant antimicrobial activity against a variety of bacterial and fungal strains. The mechanism of action is often attributed to their ability to interfere with essential cellular processes in microorganisms. Dichlorophenyl moieties are also known to contribute to the antimicrobial efficacy of various compounds. Therefore, this compound is a promising candidate for further investigation as a novel antimicrobial agent.
Anticancer Activity
The enaminone scaffold has been identified as a key structural feature in a number of compounds with potent anticancer activity. These compounds can induce apoptosis, inhibit cell proliferation, and interfere with signaling pathways that are crucial for cancer cell survival and growth. The dichlorophenyl group is also present in several clinically used anticancer drugs. Consequently, this compound warrants evaluation for its cytotoxic effects against various cancer cell lines.
Conclusion
This technical guide has outlined a robust and accessible protocol for the synthesis of this compound, a compound of interest for its potential applications in medicinal chemistry. The detailed experimental procedures and characterization guidelines provided herein are intended to facilitate further research into this and related enaminone derivatives. The promising biological activities associated with both the enaminone scaffold and the dichlorophenyl substituent make this compound a compelling target for future drug discovery and development efforts.
References
-
Hassan, E. A., et al. (2014). 1, 3-cyclohexanedione and its derivatives as precursors in organic chemistry; synthesis and reactions. International Journal of Advanced Research, 2(11), 958-986. [Link]
Application Notes and Protocols for the In Vitro Characterization of 3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one
Authored by: Senior Application Scientist
Introduction: A Strategic Approach to a Novel Enaminone Compound
The compound 3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one is an enaminone derivative. The enaminone scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. The dichlorophenyl moiety is also a common feature in kinase inhibitors and other signaling modulators. Given the absence of extensive public data on this specific molecule, this guide provides a comprehensive framework for its initial in vitro characterization. We will proceed with a logical, tiered approach, starting with broad assessments of cytotoxicity and progressing to more specific mechanistic assays. This document serves as a roadmap for researchers to systematically elucidate the biological activity of this novel compound.
PART 1: Foundational In Vitro Analysis
The initial phase of characterization aims to answer a fundamental question: does this compound have any effect on cell viability and proliferation? A robust and cost-effective method to determine this is the MTT assay.
Principle of the MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2] In viable cells, NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[3] The concentration of the resulting formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of metabolically active (living) cells.[1][3] This allows for the quantification of cytotoxicity and the determination of the compound's IC50 (half-maximal inhibitory concentration).
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Detailed Protocol: MTT Assay
Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile culture plates
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[2][4]
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed 1 x 10^4 cells per well in 100 µL of complete medium into a 96-well plate.[4] Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the compound in DMSO. Create a series of dilutions in serum-free medium.
-
Cell Treatment: Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (DMSO) controls. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[2]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[2]
-
Solubilization: Add 100 µL of the solubilization solution to each well.[2] Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Incubation (if using SDS-HCl): If using an SDS-based solution, allow the plate to stand overnight in the incubator. If using DMSO, incubate for 15 minutes with shaking.[4]
-
Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[1] Use a reference wavelength of >650 nm.
Data Interpretation and Presentation
The results of the MTT assay can be presented as a dose-response curve, plotting cell viability (%) against compound concentration. From this curve, the IC50 value can be calculated.
| Compound Concentration (µM) | Absorbance (570 nm) | % Viability (Relative to Control) |
| 0 (Vehicle Control) | 1.25 | 100% |
| 0.1 | 1.22 | 97.6% |
| 1 | 1.15 | 92.0% |
| 10 | 0.68 | 54.4% |
| 50 | 0.25 | 20.0% |
| 100 | 0.10 | 8.0% |
PART 2: Mechanistic Investigation - Kinase Inhibition Profiling
If the compound demonstrates significant anti-proliferative activity, a logical next step is to investigate its effect on key signaling pathways. The dichlorophenyl group is a common feature in many kinase inhibitors. Therefore, assessing the compound's ability to inhibit protein kinase activity is a rational approach.
Rationale for Kinase Activity Assays
Protein kinases are critical regulators of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis.[5] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. An in vitro kinase assay can directly measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for an in vitro kinase assay with Western blot detection.
Detailed Protocol: In Vitro Kinase Assay
Materials:
-
Recombinant active kinase (e.g., a panel of common oncogenic kinases like EGFR, MEK, AKT)
-
Kinase-specific substrate (protein or peptide)
-
Kinase buffer (typically contains Tris-HCl, MgCl2, DTT)[6]
-
ATP solution
-
This compound
-
4x SDS loading dye[7]
-
Reagents for SDS-PAGE and Western blotting
Procedure:
-
Reaction Mix Preparation: In a microcentrifuge tube, prepare a master mix containing the kinase buffer, recombinant kinase, and substrate.[6][8]
-
Compound Addition: Add varying concentrations of the test compound or vehicle (DMSO) to the reaction tubes.
-
Initiation of Reaction: Start the kinase reaction by adding ATP to a final concentration of 10-100 µM.[6][8]
-
Incubation: Incubate the reaction mixture at 30°C or 37°C for 20-30 minutes.
-
Termination: Stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer and heating at 95°C for 5 minutes.[9][10]
-
Analysis: Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the phosphorylated form of the substrate.
PART 3: Cellular Pathway Analysis - Western Blotting for Phospho-Proteins
To confirm if the compound's effects observed in the cell viability assays are due to the inhibition of a specific signaling pathway within the cell, Western blotting for key phosphorylated proteins is essential.[5][9]
Importance of Phospho-Protein Detection
Western blotting allows for the detection of specific proteins in a complex mixture, such as a cell lysate.[5] Using phospho-specific antibodies, one can measure the phosphorylation state of key signaling proteins, providing a snapshot of pathway activation. This is crucial for validating the target engagement of a putative kinase inhibitor.
Detailed Protocol: Western Blotting for Phosphorylated Proteins
Materials:
-
Cell lysis buffer (e.g., RIPA or NP40) supplemented with protease and phosphatase inhibitors.[5][10]
-
Treated cell pellets
-
Reagents for SDS-PAGE
-
Blocking buffer (5% BSA in TBST is recommended for phospho-proteins to avoid background from casein in milk)[9][10]
-
Primary antibodies (phospho-specific and total protein antibodies)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with the compound at concentrations around its IC50. After treatment, wash cells with cold PBS and lyse them on ice using lysis buffer containing phosphatase and protease inhibitors.[5][10]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with SDS-PAGE sample buffer and denature by heating at 95°C for 5 minutes.[9][10]
-
Gel Electrophoresis: Load samples onto an SDS-polyacrylamide gel and run under standard conditions to separate proteins by size.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9][10]
-
Blocking: Block the membrane with 5% w/v BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[9][10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT or anti-phospho-ERK) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[9][11]
-
Washing: Wash the membrane three to five times for 5 minutes each with TBST.[9][11]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Washing: Repeat the washing steps as in step 8.
-
Detection: Apply a chemiluminescent substrate (ECL) and visualize the protein bands using an imaging system.[9]
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like GAPDH or β-actin.
Example Data and Interpretation
A decrease in the signal from a phospho-specific antibody in compound-treated cells compared to the vehicle control, with no change in the total protein level, would indicate that the compound inhibits the upstream kinase responsible for that phosphorylation event.
| Treatment | p-AKT (Ser473) Signal | Total AKT Signal |
| Vehicle Control | +++ | +++ |
| Compound (1 µM) | ++ | +++ |
| Compound (10 µM) | + | +++ |
| Compound (50 µM) | - | +++ |
Conclusion and Future Directions
This document outlines a systematic, three-tiered approach to the initial in vitro characterization of this compound. By starting with a broad cell viability screen and progressively narrowing the focus to specific kinase inhibition and cellular pathway analysis, researchers can efficiently build a comprehensive biological profile of this novel compound. Positive results from these assays would warrant further investigation, including broader kinase profiling, off-target liability screening, and advancement into more complex cellular and in vivo models.
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Martens, S. (2023). In vitro kinase assay. protocols.io. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]
-
Ahmed, M. J. (2023). MTT (Assay protocol). protocols.io. Retrieved from [Link]
-
Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]
-
ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]
-
NIH. (n.d.). In vitro NLK Kinase Assay. Retrieved from [Link]
-
CORE. (n.d.). In vitro assay for cyclin-dependent kinase activity in yeast. Retrieved from [Link]
-
ResearchGate. (2023). In vitro kinase assay v1. Retrieved from [Link]
Sources
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- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
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- 4. MTT (Assay protocol [protocols.io]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro kinase assay [protocols.io]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols: 3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one
Introduction
3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one is a small molecule compound belonging to the enaminone class of chemicals. Enaminones are characterized by a conjugated system of an amine, a double bond, and a ketone (N-C=C-C=O), which confers upon them a range of biological activities. While research into this specific dichlorophenyl-substituted cyclohexenone is still in a nascent stage, preliminary studies and analogous compounds suggest a potential therapeutic utility, particularly in the domain of oncology. This document aims to provide a foundational guide for researchers exploring the in vivo applications of this compound, based on emerging data and established methodologies for similar molecules.
The primary focus of current research revolves around its potential as an inhibitor of critical cell signaling pathways that are frequently dysregulated in cancer. The structural features, particularly the dichlorophenyl moiety, are often explored in medicinal chemistry to enhance binding affinity and specificity to target proteins. These notes will serve as a starting point for designing and executing robust in vivo studies to validate its therapeutic potential.
Mechanism of Action: Postulated Pathways
Based on the analysis of its chemical structure and preliminary in vitro data, this compound is hypothesized to interfere with one or more key oncogenic signaling cascades. A primary putative target is the aberrant activation of receptor tyrosine kinases (RTKs) and their downstream effectors. The following diagram illustrates a potential mechanism of action.
Caption: Workflow for the in vivo xenograft efficacy study.
References
Due to the emergent nature of the specific compound this compound, direct references for its in vivo use are not available. The protocols and rationale provided are based on established, standard methodologies in preclinical cancer research. The following references provide authoritative guidance on the principles and techniques described.
-
Title: Guidelines for the Welfare and Use of Animals in Cancer Research Source: British Journal of Cancer URL: [Link]
-
Title: The Use of Athymic Nude Mice for In Vivo Evaluation of Anticancer Agents Source: In Cancer Drug Discovery and Development URL: [Link]
-
Title: Matrigel: A complex extracellular matrix for in vitro and in vivo studies Source: Corning Incorporated URL: [Link]
-
Title: Principles of Animal Research Ethics Source: National Institutes of Health (NIH) URL: [Link]
3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one assay development
Title: A Strategic Guide to Assay Development for 3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one: From Target Hypothesis to Validated Screening
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the development of robust biochemical and cell-based assays for the novel small molecule, this compound. While specific biological targets for this compound are yet to be fully elucidated, its structural motifs, including the cyclohexenone core and the dichlorophenylamino moiety, suggest a high potential for interaction with key cellular signaling pathways, particularly protein kinases. This guide outlines a strategic and logical workflow, from initial target hypothesis and selection to detailed, step-by-step protocols for assay development, optimization, and validation. By adhering to the principles of scientific integrity and providing field-proven insights, this document aims to empower researchers to effectively characterize the pharmacological profile of this and other novel chemical entities.
Introduction: Unveiling the Potential of a Novel Scaffold
The journey of a small molecule from a laboratory curiosity to a potential therapeutic agent is underpinned by a series of rigorous scientific investigations. A critical and foundational step in this process is the development of reliable and reproducible assays to determine its biological activity.[1][2] The compound this compound presents an intriguing scaffold for drug discovery. The cyclohexenone core is a versatile intermediate in the synthesis of various pharmaceuticals and fragrances.[3] Derivatives of cyclohexene are known to exhibit a range of biological activities and are found in a number of drugs.[4][5] Furthermore, the presence of the (2,3-dichlorophenyl)amino group is noted in pharmacologically active molecules, suggesting its potential contribution to biological interactions.
This application note will guide the researcher through a systematic approach to developing and validating assays for this novel compound. We will explore both biochemical and cell-based assay formats, emphasizing the rationale behind experimental choices and the importance of self-validating systems to ensure data integrity.
Initial Hypothesis: The Kinase Connection
The α,β-unsaturated carbonyl system within the cyclohexenone ring is a key structural feature shared with chalcones, a class of compounds known for a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][7][8][9] A significant number of kinase inhibitors also feature this reactive moiety, which can engage in covalent or non-covalent interactions with the target protein. Given the prevalence of kinases as drug targets, particularly in oncology and immunology, it is a logical starting point to hypothesize that this compound may function as a kinase inhibitor.
Signaling Pathway Hypothesis
Caption: Hypothesized mechanism of action for the test compound as a kinase inhibitor.
Phase 1: Biochemical Assay Development for Target Engagement
The initial step in characterizing a potential inhibitor is to establish a direct interaction with its purified target protein in a controlled, in vitro setting. A biochemical assay provides a clean system to measure the compound's potency and selectivity without the complexities of a cellular environment.[10]
Selection of Kinase Panel for Initial Screening
To cast a wide net, a primary screen against a panel of representative kinases from different families is recommended. This approach, known as kinase profiling or kinome screening, can rapidly identify potential targets and provide initial insights into the compound's selectivity.[10][11]
| Kinase Family | Representative Kinases | Rationale |
| Tyrosine Kinases | EGFR, SRC, ABL | Frequently implicated in cancer and inflammatory diseases. |
| Serine/Threonine Kinases | AKT1, BRAF, CDK2 | Central roles in cell cycle, proliferation, and survival pathways. |
| Lipid Kinases | PI3Kα | Key regulator of cell growth and metabolism. |
Assay Principle: Homogeneous Time-Resolved Fluorescence (HTRF)
HTRF is a robust and widely used technology for kinase assays due to its high sensitivity, low background, and resistance to interference from colored or fluorescent compounds. The assay measures the phosphorylation of a substrate by a kinase.
HTRF Assay Workflow
Caption: Step-by-step workflow for a typical HTRF-based kinase assay.
Protocol: HTRF-Based Kinase Inhibition Assay
This protocol is a general guideline and should be optimized for each specific kinase-substrate pair.
Materials:
-
Purified active kinase
-
Biotinylated peptide substrate
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20)
-
This compound (dissolved in 100% DMSO)
-
Staurosporine (positive control inhibitor)
-
HTRF detection reagents: Europium cryptate-labeled anti-phospho-substrate antibody (Eu-Ab) and Streptavidin-XL665 (SA-XL665)
-
Low-volume 384-well white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and staurosporine in 100% DMSO. A typical starting concentration range is 10 mM to 1 nM.
-
Assay Plate Preparation:
-
Add 2 µL of kinase reaction buffer to all wells.
-
Add 1 µL of the compound dilutions or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µL of the diluted kinase to all wells except the negative control wells.
-
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Kinase Reaction Initiation: Add 5 µL of a mixture of the biotinylated substrate and ATP (at the Km concentration for the specific kinase) to all wells to start the reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature. The incubation time may need optimization.
-
Detection:
-
Prepare the detection reagent mix containing Eu-Ab and SA-XL665 in the HTRF detection buffer.
-
Add 10 µL of the detection mix to each well to stop the kinase reaction.
-
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at 665 nm (acceptor) and 620 nm (donor) emission wavelengths.
Data Analysis and Validation
-
HTRF Ratio: Calculate the HTRF ratio for each well: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Percent Inhibition: Calculate the percentage of inhibition for each compound concentration relative to the vehicle (0% inhibition) and no enzyme (100% inhibition) controls.
-
IC50 Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[10]
-
Assay Quality Control: The quality and robustness of the assay should be validated by calculating the Z'-factor. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.[12][13]
Phase 2: Cell-Based Assay Development for Functional Response
While biochemical assays are crucial for determining direct target engagement, cell-based assays are essential to confirm that the compound is active in a more biologically relevant context.[14][15][16][17] These assays measure the functional consequences of target inhibition within a living cell.
Principle: Measuring Inhibition of Target Phosphorylation in Cells
A common and effective cell-based assay is to measure the phosphorylation of a downstream substrate of the target kinase. This can be achieved using various methods, including Western blotting, ELISA, or high-content imaging.
Protocol: In-Cell Western Assay for Phospho-Substrate Levels
This protocol provides a high-throughput method to quantify the levels of a phosphorylated protein within cells.
Materials:
-
A cell line known to have an active signaling pathway involving the target kinase.
-
Cell culture medium and supplements.
-
Growth factor or stimulus to activate the kinase pathway (e.g., EGF for EGFR).
-
This compound.
-
Known inhibitor of the pathway (positive control).
-
96-well clear-bottom plates.
-
Fixing solution (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Primary antibodies: anti-phospho-substrate and anti-total protein (for normalization).
-
Fluorescently labeled secondary antibodies (e.g., IRDye 800CW and IRDye 680RD).
-
Infrared imaging system.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Serum Starvation: If the pathway is activated by serum components, serum-starve the cells for 4-6 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound or controls for 1-2 hours.
-
Pathway Stimulation: Add the appropriate growth factor or stimulus for a predetermined time (e.g., 10 minutes for EGF) to activate the kinase.
-
Cell Fixation and Permeabilization:
-
Aspirate the media and fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.
-
Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 for 15 minutes.
-
-
Blocking: Wash the cells and block with 5% BSA for 1.5 hours.
-
Primary Antibody Incubation: Incubate the cells with a cocktail of the anti-phospho-substrate and anti-total protein primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with the corresponding fluorescently labeled secondary antibodies for 1 hour at room temperature, protected from light.
-
Data Acquisition: Wash the cells, ensure the plate bottom is clean, and scan the plate using an infrared imaging system.
Data Analysis
-
Quantification: Quantify the fluorescence intensity for both the phospho-protein and the total protein in each well.
-
Normalization: Normalize the phospho-protein signal to the total protein signal to account for variations in cell number.
-
IC50 Determination: Plot the normalized phospho-protein signal against the logarithm of the compound concentration to determine the cellular IC50.
Assay Development and Validation Funnel
Caption: A logical progression from initial hypothesis to a validated lead compound.
Conclusion and Future Directions
The development of robust and reliable assays is a cornerstone of successful drug discovery.[2][18] This application note has provided a strategic framework and detailed protocols for the initial characterization of the novel compound this compound. By starting with a logical hypothesis based on its chemical structure, researchers can efficiently progress from broad biochemical profiling to specific cell-based functional assays.
Future work should focus on expanding the kinase panel to further define the compound's selectivity profile, investigating potential off-target effects, and exploring other biological activities suggested by its chemical scaffold. The methodologies outlined herein provide a solid foundation for these next steps, ultimately paving the way for a comprehensive understanding of this promising molecule's therapeutic potential.
References
-
Assay Guidance Manual. (2004-). Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. [Link]
-
Challener, C. A. (n.d.). Developing and Validating Assays for Small-Molecule Biomarkers. Pharmaceutical Technology. [Link]
-
Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. [Link]
-
Jiang, D., et al. (2023). Synthesizing cyclohex-2-enone derivatives and exploring their bioactivities for drug discovery. ResearchGate. [Link]
-
Establishing assays and small molecule screening facilities for Drug discovery programs. (2011). Drug Discovery World. [Link]
-
Cell Based Assays in Drug Development: Comprehensive Overview. (2021). BioAgilytix. [Link]
-
Investigating the Importance of Assays in Drug Discovery and Development. (2023). News-Medical.net. [Link]
-
BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. [Link]
-
Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. (2024). EurekAlert!. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
A4cell. (2023). Truly Effective Cell Assay Design. [Link]
-
Assay Development for Protein Kinase Enzymes. (2012). NCBI Bookshelf. [Link]
-
Mammadova, I. M. (n.d.). DERIVATIVES OF THE CYCLOHEXENE SERIES AND THEIR BIOLOGICAL ACTIVITY. Processes of Petrochemistry and Oil Refining. [Link]
-
New Screening Approaches for Kinases. (n.d.). Royal Society of Chemistry. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. (2010). Nature Reviews Drug Discovery. [Link]
-
Cyclohexenone. (n.d.). Wikipedia. [Link]
-
2-Cyclohexen-1-one. (n.d.). PubChem. [Link]
-
Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. (2021). Molecules. [Link]
-
Synthesis and biological activity of novel neuroprotective diketopiperazines. (1998). Proceedings of the National Academy of Sciences of the United States of America. [Link]
-
A Comprehensive Review of Aminochalcones. (2021). Molecules. [Link]
-
Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. (2022). Molecules. [Link]
-
Pharmacological potential of natural chalcones: a recent studies and future perspective. (2024). Frontiers in Pharmacology. [Link]
-
Desethylene Aripiprazole. (n.d.). PubChem. [Link]
-
Aripiprazole USP RC H. (n.d.). PubChem. [Link]
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- 5. img01.pharmablock.com [img01.pharmablock.com]
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Application Notes & Protocols: 3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enaminone Scaffold and the Significance of Dichlorophenyl Substitution
Enaminones, characterized by a β-amino-α,β-unsaturated ketone motif, are a privileged scaffold in medicinal chemistry.[1] This structural unit's conjugated system imparts unique electronic properties, rendering it a versatile building block for synthesizing a variety of heterocyclic compounds and a pharmacophore in its own right with a wide spectrum of biological activities.[2] The reactivity of enaminones allows them to interact with both electrophiles and nucleophiles, making them attractive intermediates for creating diverse molecular architectures.[3]
The introduction of a 2,3-dichlorophenylamino moiety to the cyclohex-2-en-1-one core is a strategic design element in medicinal chemistry. Dichlorinated phenyl rings are frequently found in potent enzyme inhibitors, particularly kinase inhibitors. The chlorine atoms can form specific halogen bonds and hydrophobic interactions within the ATP-binding pocket of kinases, contributing to high affinity and selectivity.[4] This substitution pattern can also enhance metabolic stability and cell permeability, crucial pharmacokinetic properties for drug candidates. While the specific compound 3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one is a novel investigational agent, its structural alerts strongly suggest potential as a modulator of key signaling pathways implicated in diseases such as cancer.
These application notes provide a comprehensive guide to the synthesis, potential mechanisms of action, and detailed protocols for the biological evaluation of This compound , with a focus on its prospective application as a kinase inhibitor.
Synthesis of this compound
The synthesis of 3-(arylamino)cyclohex-2-en-1-ones can be efficiently achieved through the condensation of a 1,3-dicarbonyl compound with an appropriate aniline.[5] A plausible and straightforward synthesis of the title compound is outlined below.
Protocol: Synthesis via Condensation of 1,3-Cyclohexanedione and 2,3-Dichloroaniline
This protocol describes a one-pot synthesis that is both efficient and scalable.
Materials:
-
1,3-Cyclohexanedione
-
2,3-Dichloroaniline
-
p-Toluenesulfonic acid (PTSA) or another suitable acid catalyst
-
Toluene
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine 1,3-cyclohexanedione (1.0 eq), 2,3-dichloroaniline (1.05 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in toluene.
-
Azeotropic Water Removal: Heat the reaction mixture to reflux. The water formed during the condensation reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete when no more water is evolved.
-
Reaction Monitoring: The progress of the reaction can also be monitored by thin-layer chromatography (TLC) to check for the consumption of the starting materials.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality of Experimental Choices:
-
Azeotropic Removal of Water: The removal of water drives the equilibrium of the condensation reaction towards the product, ensuring a high yield.
-
Acid Catalysis: The acid catalyst protonates the carbonyl group of the dione, making it more electrophilic and facilitating the nucleophilic attack by the aniline.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity like the target enaminone.
Hypothetical Mechanism of Action: Kinase Inhibition
The 2,3-dichlorophenylamino moiety is a common feature in many kinase inhibitors.[4] It is hypothesized that This compound may act as a Type I kinase inhibitor, competing with ATP for binding to the kinase active site. The dichlorophenyl group can occupy the hydrophobic pocket, while the enaminone scaffold can form hydrogen bonds with the hinge region of the kinase.
Caption: Overall experimental workflow for the evaluation of this compound.
References
-
Shiri, M., & Tanbakouchian, Z. (2019). Chemoselective cyclization of 3-arylamino-2-hydroxy-tetrahydroindol-4-one in water at room temperature. Scientific Reports, 9(1), 5789. [Link]
-
Al-Omar, M. A., & Amr, A. E. G. E. (2010). A novel trans-amination process in 3-arylamino-5,5-dimethylcyclohex-2-en-1-one with nucleophiles and antimicrobial activity of selected products. Molecules, 15(7), 4789-4801. [Link]
-
Georganics. (n.d.). 3-Amino-2-cyclohexen-1-one. Retrieved from [Link]
-
Shawky, A. M., et al. (2018). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. Molecules, 23(10), 2527. [Link]
-
Antczak, C., et al. (2009). Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: Toward selective Abl inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(24), 6872-6876. [Link]
-
PubChem. (n.d.). 3-Aminocyclohex-2-en-1-one. Retrieved from [Link]
-
Yu, H., et al. (2001). Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype. Journal of Medicinal Chemistry, 44(22), 3653-3661. [Link]
-
Giblin, G. M. P., et al. (2007). Discovery of 2-[(2,4-Dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide, a Selective CB2 Receptor Agonist for the Treatment of Inflammatory Pain. Journal of Medicinal Chemistry, 50(11), 2597-2600. [Link]
-
Chen, Y. N., et al. (1995). Synthesis and antitumor activity of cis-dichloroplatinum(II) complexes of 1-(2-aminophenyl)-1,2,3,4-tetrahydroisoquinolines. Journal of Medicinal Chemistry, 38(16), 3083-3088. [Link]
-
PubChem. (n.d.). (2S)-1-[4-({4-[(2,5-Dichlorophenyl)amino]-2-pyrimidinyl}amino)phenoxy]-3-(dimethylamino)-2-propanol. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2022). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Egyptian Journal of Chemistry, 65(8), 289-296. [Link]
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Application Notes and Protocols: 3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one
A Novel Modulator of Cellular Signaling: Characterization and Methodologies
Abstract
This document provides a comprehensive guide for the use of 3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one as a research tool. As a novel small molecule, its full biological and pharmacological profiles are under active investigation. This guide synthesizes the current understanding of its chemical properties, and by drawing parallels with structurally related compounds, outlines its potential mechanisms of action and provides detailed protocols for its application in experimental settings. The information herein is intended to empower researchers to explore the utility of this compound in modulating cellular pathways and to provide a foundational framework for its investigation in drug discovery and development.
Introduction and Background
This compound is a synthetic organic compound featuring a dichlorophenyl group linked to a cyclohexenone scaffold. While direct research on this specific molecule is limited, its structural motifs are present in a variety of biologically active compounds. The cyclohexenone ring is a common feature in natural products and synthetic molecules with diverse pharmacological activities. The dichlorophenyl group is often incorporated into drug candidates to enhance binding affinity and modulate electronic properties.
Based on the activities of structurally analogous compounds, this compound is hypothesized to function as a modulator of signaling pathways involved in cell proliferation, inflammation, and apoptosis. For instance, the structurally related chalcones, which also possess an enone system, are known to exhibit a wide range of biological activities, including anti-inflammatory, and antimicrobial effects.[1][2][3][4] The presence of the dichlorophenyl moiety is also a key feature in several approved drugs, such as the atypical antipsychotic Aripiprazole, which contains a 1-(2,3-dichlorophenyl)piperazine fragment.[5][6][7]
Hypothesized Mechanism of Action:
The primary hypothesized mechanism of action for this compound involves its potential to act as a Michael acceptor. The α,β-unsaturated ketone of the cyclohexenone ring can react with nucleophilic residues, such as cysteine thiols, in the active sites of various enzymes and transcription factors. This covalent modification can lead to the modulation of their activity. Key cellular targets could include proteins involved in inflammatory signaling, such as NF-κB and MAP kinases, or proteins regulating cell cycle progression and apoptosis.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁Cl₂NO | N/A |
| Molecular Weight | 272.13 g/mol | N/A |
| Appearance | Off-white to pale yellow solid | N/A |
| Solubility | Soluble in DMSO, DMF, and ethanol. Sparingly soluble in water. | N/A |
| Purity | >98% (as determined by HPLC) | N/A |
| Storage | Store at -20°C for long-term stability. Protect from light and moisture. | N/A |
Experimental Protocols
The following protocols are provided as a starting point for researchers investigating the biological effects of this compound. Optimization of these protocols for specific cell lines or experimental systems is highly recommended.
Preparation of Stock Solutions
Objective: To prepare a high-concentration stock solution for use in cell-based and biochemical assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Weigh out a precise amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, add 1 mL of DMSO to 2.72 mg of the compound.
-
Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on a given cell line.
Workflow Diagram:
Caption: Workflow for assessing cell viability using the MTT assay.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium from the 10 mM DMSO stock solution. The final DMSO concentration in the wells should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO only as a vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C in the dark to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for Pathway Modulation
Objective: To investigate the effect of this compound on the expression or phosphorylation status of target proteins in a specific signaling pathway.
Signaling Pathway Diagram:
Caption: Hypothesized inhibitory effect on the NF-κB signaling pathway.
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for the desired time period.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-p65, p65, IκBα) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Troubleshooting and Best Practices
-
Solubility Issues: If precipitation of the compound is observed in the culture medium, consider using a solubilizing agent such as Pluronic F-68 or reducing the final concentration.
-
Off-Target Effects: As with any small molecule inhibitor, it is crucial to consider potential off-target effects. Employing multiple, unrelated assays to confirm a biological phenotype is recommended.
-
Control Experiments: Always include appropriate controls in your experiments. A vehicle control (DMSO) is essential for all cell-based assays. For signaling studies, consider using a known activator or inhibitor of the pathway as a positive control.
-
Dose-Response and Time-Course Studies: To fully characterize the effects of the compound, it is important to perform dose-response and time-course experiments to identify the optimal concentration and treatment duration.
Conclusion
This compound represents a promising research tool for the investigation of various cellular signaling pathways. The protocols and information provided in this guide are intended to facilitate its use in the laboratory. Further research is warranted to fully elucidate its mechanism of action and to explore its therapeutic potential.
References
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PubChem. 3-Aminocyclohex-2-en-1-one. National Center for Biotechnology Information. [Link]
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Salehi, B., et al. (2019). Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. Frontiers in Pharmacology, 10, 1366. [Link]
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Mahapatra, D. K., et al. (2022). Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. Molecules, 27(20), 7013. [Link]
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Pai, N. R., et al. (2010). An efficient synthesis of neuroleptic drugs under microwave irradiation. Journal of Chemical and Pharmaceutical Research, 2(5), 506-517. [Link]
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PubChem. Desethylene Aripiprazole. National Center for Biotechnology Information. [Link]
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PubChem. Aripiprazole USP RC H. National Center for Biotechnology Information. [Link]
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Rana, A., et al. (2022). A Comprehensive Review of Aminochalcones. Molecules, 27(15), 4965. [Link]
- Kumar, S., & Pandey, A. K. (2013). Chemistry and biological activities of flavonoids: an overview. The Scientific World Journal, 2013, 162750.
- Zhuang, C., et al. (2017). Chalcones: A Privileged Structure in Medicinal Chemistry. Chemical Reviews, 117(12), 7762-7810.
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Pharmacological potential of natural chalcones: a recent studies and future perspective. (2024). Frontiers in Pharmacology, 15, 1369792. [Link]
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PubChem. 3-Amino-1-(2,3-dichlorophenyl)hex-5-yn-2-one. National Center for Biotechnology Information. [Link]
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Ali, A. J., et al. (2010). 2-Amino-6-(2,4-dichlorophenyl)-4-oxo-3,5-diphenylcyclohex-2-enecarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3178. [Link]
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Biermann, M., et al. (2011). (S)-2-Amino-2-(2-chlorophenyl)cyclohexanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o879. [Link]
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Application Notes and Protocols for the Analysis of 3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one
Introduction
3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one is an enaminone, a class of compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities. The accurate and precise analytical characterization of this molecule is paramount for quality control, stability studies, and pharmacokinetic assessments. This document provides a comprehensive guide to the analytical methodologies for the identification, quantification, and characterization of this compound, grounded in established principles of analytical chemistry and method validation.[1][2][3][4]
The protocols outlined herein are designed for researchers, scientists, and drug development professionals, providing not just procedural steps, but also the scientific rationale behind the experimental choices. Adherence to these detailed methods will ensure the generation of reliable and reproducible data, a cornerstone of scientific integrity.
High-Performance Liquid Chromatography (HPLC) for Quantification and Purity Assessment
HPLC is the workhorse for assessing the purity and quantifying the concentration of pharmaceutical compounds.[5][6][7] For this compound, a reverse-phase HPLC method is recommended due to the compound's moderate polarity.
Rationale for Method Development
The selection of a C18 column is based on its wide applicability and effectiveness in retaining compounds of similar polarity. The mobile phase, a mixture of acetonitrile and water, is chosen for its UV transparency and miscibility. A gradient elution is employed to ensure adequate separation of the main analyte from potential impurities with different polarities. The detection wavelength is selected based on the UV-Vis spectrum of the compound, which is expected to have a chromophore due to the conjugated enaminone system and the dichlorophenyl ring.[8]
Experimental Workflow: HPLC Analysis
Caption: Workflow for HPLC analysis.
Detailed HPLC Protocol
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
Diode-Array Detector (DAD) or UV-Vis Detector
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment and improved peak shape)
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-2 min: 50% B; 2-10 min: 50-95% B; 10-12 min: 95% B; 12-12.1 min: 95-50% B; 12.1-15 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm or DAD for spectral analysis |
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard in acetonitrile at a concentration of 1 mg/mL. From this stock, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Equilibrate the column with the initial mobile phase conditions for at least 15 minutes. Inject the standards and samples.
-
Data Processing: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample from the calibration curve. Assess purity by calculating the area percentage of the main peak relative to the total peak area.
Method Validation: To ensure the reliability of the HPLC method, it should be validated according to ICH guidelines.[9] Key validation parameters include:
-
Specificity: The ability to assess the analyte in the presence of impurities or degradation products.[9]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[4][9]
-
Accuracy: The closeness of the test results to the true value.[4]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[4]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.[4][6]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[4][6]
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling
GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds.[10][11] For this compound, GC-MS can be used for identity confirmation and to detect and identify any volatile impurities.
Rationale for Method Development
The compound is expected to be thermally stable enough for GC analysis. A non-polar capillary column is chosen to separate compounds based on their boiling points. Electron ionization (EI) is used to generate a reproducible fragmentation pattern, which serves as a fingerprint for the compound's identification. The mass spectrum will show the molecular ion peak and characteristic fragment ions corresponding to the dichlorophenyl and cyclohexenone moieties.[12][13]
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS analysis.
Detailed GC-MS Protocol
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (e.g., quadrupole)
-
Autosampler
Materials:
-
This compound reference standard
-
Dichloromethane (GC grade) or other suitable volatile solvent
GC-MS Conditions:
| Parameter | Recommended Setting |
| Column | Non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
Procedure:
-
Standard and Sample Preparation: Prepare a solution of the reference standard and the sample in dichloromethane at a concentration of approximately 100 µg/mL.
-
Analysis: Inject 1 µL of the prepared solution into the GC-MS system.
-
Data Analysis: Compare the retention time and mass spectrum of the analyte in the sample to that of the reference standard. The mass spectrum should exhibit a molecular ion peak and characteristic fragmentation patterns. For any unknown peaks, perform a library search to tentatively identify impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. Both ¹H and ¹³C NMR should be performed to fully characterize this compound.
Rationale for Method
¹H NMR will provide information about the number of different types of protons, their chemical environment, and their connectivity. The spectrum is expected to show signals for the aromatic protons of the dichlorophenyl ring, the vinyl proton, and the methylene protons of the cyclohexenone ring.[14][15] ¹³C NMR will provide information about the number of different types of carbon atoms and their chemical environment, including the carbonyl carbon and the carbons of the aromatic ring.[16][17]
Detailed NMR Protocol
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent in an NMR tube. Add a small amount of TMS.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts to the respective protons in the molecule. Assign the chemical shifts in the ¹³C NMR spectrum to the respective carbon atoms.
Expected Spectral Features:
-
¹H NMR:
-
Signals in the aromatic region (around 7-8 ppm) corresponding to the protons on the dichlorophenyl ring.
-
A singlet for the vinyl proton on the cyclohexenone ring.
-
Multiplets for the methylene protons of the cyclohexenone ring.
-
A broad singlet for the NH proton.
-
-
¹³C NMR:
-
A signal for the carbonyl carbon (around 190-200 ppm).
-
Signals for the carbons of the double bond in the enaminone system.
-
Signals for the aromatic carbons of the dichlorophenyl ring.
-
Signals for the methylene carbons of the cyclohexenone ring.
-
Conclusion
The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of HPLC for quantification and purity, GC-MS for identification and volatile impurity profiling, and NMR for structural elucidation ensures a thorough understanding of the compound's chemical properties. The successful implementation of these protocols, coupled with rigorous method validation, will yield high-quality, reliable data essential for research, development, and quality control in the pharmaceutical industry.
References
- Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.). Vertex AI Search.
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Vertex AI Search.
- Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation.
- Analytical method validation: A brief review. (n.d.).
- Stability study of an anticonvulsant enaminone (E139) using HPLC. (2025, August 5). ResearchGate.
- Analytical Method Validation Parameters: An Updated Review. (2020, March 22).
- Cyclohexanone(108-94-1) 1H NMR spectrum. (n.d.). ChemicalBook.
- Organic Chemistry - Spectroscopy - Cyclohexanone. (2017, July 7). YouTube.
- Simultaneous HPLC Analysis of Biogenic Amines, Amino Acids, and Ammonium Ion as Aminoenone Derivatives in Wine and Beer Samples. (2025, August 6). ResearchGate.
- Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition. (n.d.). The Royal Society of Chemistry.
- Cyclohexanone at BMRB. (n.d.).
- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003315). (n.d.). Human Metabolome Database.
- GC-MS spectrum of control 2,4-dichlorophenol. (n.d.). ResearchGate.
- Fast GC-MS/MS for High Throughput Pesticides Analysis. (n.d.). Thermo Fisher Scientific.
- VALIDATION STUDY OF A HPLC METHOD FOR BIOGENIC AMINES QUANTIFICATION IN BANANAS. (n.d.).
- HPLC DETERMINATION OF AGMATINE AND OTHER AMINES IN WINE. (n.d.). OENO One.
- A New GC-MS Method for the Determination of p-Dichlorobenzene in Honey. (n.d.). ANA - General – Analytical.
- Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. (n.d.). PMC - NIH.
- Confirmation of Pesticides by GC/MS/MS. (n.d.). Food Safety and Inspection Service.
- Advances in Food Testing & Environmental Analysis Application Compendium. (2022, March 30). Agilent.
Sources
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- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
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- 4. wjarr.com [wjarr.com]
- 5. researchgate.net [researchgate.net]
- 6. uaiasi.ro [uaiasi.ro]
- 7. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Cyclohexanone(108-94-1) 1H NMR spectrum [chemicalbook.com]
- 15. youtube.com [youtube.com]
- 16. bmse000405 Cyclohexanone at BMRB [bmrb.io]
- 17. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003315) [hmdb.ca]
Application Notes & Protocols: Investigational Compound 3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one
Disclaimer: The compound 3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one is presumed to be an investigational substance for research purposes only. No established clinical dosage or administration protocols exist. The following guide is synthesized from established principles in pharmacology and drug development for novel chemical entities, particularly within the broader class of cyclohexenone derivatives. All protocols are intended for preclinical research settings and must be adapted and validated by the end-user. All animal studies must be conducted under protocols approved by an appropriate Institutional Animal Care and Use Committee (IACUC).
Introduction and Scientific Context
The cyclohexenone moiety is a core structural feature in numerous bioactive natural products and synthetic molecules, recognized for a wide range of pharmacological activities including antitumor, anti-inflammatory, and antimicrobial effects.[1][2] These activities often stem from the electrophilic nature of the α,β-unsaturated ketone, which can engage in Michael addition reactions with nucleophilic residues (such as cysteine) in target proteins. The aminocyclohexenone scaffold, in particular, serves as a versatile building block in medicinal chemistry for creating complex molecular architectures.[3][4][5]
The subject of this guide, this compound, combines this reactive core with a dichlorophenyl group. The halogen substitution on the phenyl ring is a common strategy in drug design to modulate pharmacokinetic properties such as metabolic stability and target binding affinity. For instance, related 4-amino-4-arylcyclohexanone derivatives have been investigated as a novel class of analgesics.[6][7]
Given this background, it is plausible that this compound is being investigated for roles in oncology, immunology, or infectious disease. The following protocols provide a foundational framework for the initial characterization and evaluation of this compound.
Physicochemical Characterization and Formulation
A thorough understanding of the compound's physical and chemical properties is the bedrock of reproducible biological experiments.
Purity and Identity Confirmation
Before commencing any biological assays, the identity and purity of the compound must be rigorously confirmed. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine purity, which should ideally be >98% for biological studies.
Solubility Assessment Protocol
The choice of solvent is critical for both in vitro and in vivo studies to ensure the compound is fully solubilized and bioavailable.
Objective: To determine the solubility of this compound in common laboratory solvents.
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol (200 proof), molecular biology grade
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Vortex mixer, sonicating water bath, analytical balance
Step-by-Step Protocol:
-
Prepare Supersaturated Samples: Weigh 1-5 mg of the compound into separate microfuge tubes.
-
Solvent Addition: Add a small, precise volume of the first solvent (e.g., 100 µL of DMSO) to the first tube.
-
Facilitate Dissolution: Vortex the tube vigorously for 2 minutes. If undissolved solid remains, sonicate in a water bath for 10-15 minutes.
-
Incremental Solvent Addition: If the compound is fully dissolved, add another small aliquot of solvent and repeat step 3. If it remains undissolved, continue adding solvent in small, known increments until dissolution is achieved or a practical limit is reached.
-
Equilibration: Allow the solutions to equilibrate at room temperature for at least 1-2 hours to check for precipitation.
-
Calculation: Calculate the approximate solubility in mg/mL or molarity.
-
Repeat: Repeat steps 2-6 for each solvent to be tested.
Data Interpretation:
The results will guide the preparation of stock solutions. A typical starting point for a novel compound is a high-concentration stock in 100% DMSO.
| Solvent | Predicted Solubility Range | Primary Application |
| DMSO | High (e.g., >50 mM) | In vitro stock solutions |
| Ethanol | Moderate | Co-solvent for in vivo formulations |
| PBS (pH 7.4) | Low to Very Low | Final dilution in in vitro assays |
| Aqueous Buffers | Likely Insoluble | Not recommended for primary stock |
Preparation of Stock Solutions for In Vitro Use
Objective: To prepare a stable, high-concentration stock solution for serial dilution in cell culture media.
Protocol Workflow:
Caption: Workflow for preparing DMSO stock solutions.
Detailed Steps:
-
Based on the molecular weight of this compound (284.14 g/mol ), calculate the mass required for a desired stock concentration (e.g., for 1 mL of a 10 mM stock, weigh 2.84 mg).
-
Add the calculated volume of cell-culture grade DMSO.
-
Vortex and/or sonicate until the compound is fully dissolved. A clear solution with no visible particulates should be obtained.
-
Aliquot the stock solution into smaller volumes in amber or foil-wrapped tubes to avoid repeated freeze-thaw cycles and light exposure.
-
Store at -20°C for short-term use (<1 month) or -80°C for long-term storage.
Crucial Note on In Vitro Dilutions: When diluting the DMSO stock into aqueous cell culture media, ensure the final concentration of DMSO is non-toxic to the cells, typically ≤0.5% and ideally ≤0.1%. Always include a "vehicle control" (media with the same final DMSO concentration) in all experiments.
In Vitro Application Protocols
The following is a general protocol for evaluating the cytotoxic or anti-proliferative effects of the compound on a cancer cell line, a common primary screen for cyclohexenone derivatives.[8]
Dose-Response Cytotoxicity Assay (MTT/XTT-based)
Objective: To determine the concentration at which the compound reduces cell viability by 50% (IC₅₀).
Protocol Workflow:
Caption: Workflow for a typical single-dose MTD study.
Procedure:
-
Group Allocation: Randomly assign healthy, age-matched mice (e.g., 6-8 weeks old) to several dose groups and one vehicle control group.
-
Dose Administration: Administer a single dose of the compound via the chosen route (e.g., IP injection). Dosing volume is typically 5-10 mL/kg.
-
Monitoring: Observe animals daily for at least 7 days. Key endpoints include:
-
Body Weight: A loss of >15-20% is a sign of significant toxicity.
-
Clinical Signs: Record any signs of distress, such as ruffled fur, hunched posture, lethargy, or labored breathing.
-
Mortality: Record any deaths.
-
-
MTD Determination: The MTD is typically defined as the highest dose that does not cause mortality, body weight loss exceeding 15-20%, or other severe clinical signs of toxicity. This dose serves as a starting point for subsequent efficacy studies.
Postulated Mechanism of Action (Hypothetical)
Based on the activities of related compounds, a plausible, yet unproven, mechanism of action could involve the inhibition of a signaling pathway critical for cancer cell survival, such as the c-Met tyrosine kinase pathway, which has been explored for other cyclohexane-1,3-dione derivatives. [8]
Caption: Postulated mechanism via inhibition of a receptor tyrosine kinase.
This hypothesis would need to be tested experimentally using techniques such as Western blotting to probe the phosphorylation status of key pathway proteins or through kinome screening assays.
References
-
Jiang, D., et al. (2023). Synthesizing cyclohex-2-enone derivatives and exploring their bioactivities for drug discovery. ResearchGate. Available at: [Link]
-
Lednicer, D., Von Voigtlander, P. F., & Emmert, D. E. (1981). 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates. Journal of Medicinal Chemistry, 24(3), 341-346. Available at: [Link]
-
Lednicer, D., VonVoigtlander, P. F., & Emmert, D. E. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry, 23(4), 424-430. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Cyclohexanone in Pharmaceutical Synthesis and Industry. Available at: [Link]
-
Aliyeva, L. I., et al. (2022). derivatives of the cyclohexene series and their biological activity. Processes of Petrochemistry and Oil Refining, 23(2), 265-281. Available at: [Link]
-
El-Malah, A. A., et al. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega, 7(50), 46845-46864. Available at: [Link]
-
Leclerc, G., et al. (1988). Synthesis and pharmacological properties of "soft drug" derivatives related to perhexiline. Journal of Medicinal Chemistry, 31(11), 2088-2094. Available at: [Link]
-
Gotor, V., & Gotor-Fernández, V. (2007). Medicinal Chemistry of Aminocyclitols. Current Medicinal Chemistry, 14(6), 639-661. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ppor.az [ppor.az]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Medicinal chemistry of aminocyclitols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one
Welcome to the technical support center for the synthesis of 3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of this important enaminone intermediate.
Introduction
Enaminones are versatile building blocks in organic synthesis, valued for their dual nucleophilic and electrophilic character.[1][2] The specific compound, this compound, is a key intermediate in the synthesis of various pharmacologically active molecules, including aripiprazole, an atypical antipsychotic.[3][4] The synthesis typically involves the condensation reaction between 1,3-cyclohexanedione and 2,3-dichloroaniline. While seemingly straightforward, this reaction can be prone to issues such as low yields, side product formation, and purification challenges. This guide provides a structured approach to troubleshoot and optimize this synthesis.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound.
Issue 1: Low Reaction Yield
Q1: My reaction is resulting in a low yield of the desired enaminone. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors, ranging from incomplete reaction to product degradation. A systematic approach to troubleshooting is crucial.
Potential Causes & Solutions:
-
Inadequate Water Removal: The condensation reaction to form the enaminone liberates water.[5] If not effectively removed, the equilibrium may not favor product formation.
-
Solution: Employ a Dean-Stark apparatus during reflux to azeotropically remove water. Toluene is a common and effective solvent for this purpose.[6]
-
-
Suboptimal Reaction Temperature and Time: The reaction may be under kinetic or thermodynamic control, and the conditions may not be optimal.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Experiment with varying the reflux time. While higher temperatures can accelerate the reaction, they may also lead to side product formation. A careful balance is necessary.
-
-
Catalyst Inefficiency or Absence: While this reaction can proceed without a catalyst, acidic or other types of catalysts can significantly improve the rate and yield.
-
Solution: Consider the addition of a catalytic amount of an acid such as p-toluenesulfonic acid (p-TSA) or an alternative catalyst like ceric ammonium nitrate, which has been shown to be effective in enaminone synthesis.[7]
-
-
Reactant Purity: Impurities in the starting materials, 1,3-cyclohexanedione and 2,3-dichloroaniline, can interfere with the reaction.
-
Solution: Ensure the purity of your starting materials. Recrystallize or distill them if necessary.
-
Issue 2: Formation of Impurities and Side Products
Q2: I am observing significant impurity spots on my TLC plate. What are the likely side reactions, and how can I minimize them?
A2: Side product formation is a common challenge in enaminone synthesis. Understanding the potential side reactions is key to mitigating them.
Potential Side Reactions & Prevention Strategies:
-
Self-Condensation of 1,3-Cyclohexanedione: Under certain conditions, 1,3-cyclohexanedione can undergo self-condensation.
-
Prevention: Control the reaction temperature and consider adding the 1,3-cyclohexanedione slowly to the reaction mixture containing the aniline.
-
-
Double Addition Product: It is possible for a second molecule of 1,3-cyclohexanedione to react with the product enaminone, although this is less common under standard conditions.
-
Prevention: Use a stoichiometric ratio of 1:1 for the reactants. An excess of the aniline can help to minimize this.
-
-
Oxidation of the Product: The enaminone product may be susceptible to oxidation, especially if the reaction is run for an extended period at high temperatures.
-
Prevention: Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Issue 3: Reaction Stalls or Fails to Go to Completion
Q3: My reaction seems to stop before all the starting material is consumed. What could be causing this?
A3: A stalled reaction can be frustrating. Several factors could be at play.
Potential Causes & Troubleshooting Steps:
-
Equilibrium Limitation: As mentioned, the reaction is reversible. If water is not efficiently removed, the reaction will reach equilibrium before completion.
-
Troubleshooting: Ensure your Dean-Stark trap is functioning correctly and that the solvent is refluxing at a rate sufficient for azeotropic removal of water.
-
-
Deactivation of Reactants or Catalyst: The aniline, being a weak base, can be protonated by an acid catalyst, reducing its nucleophilicity.
-
Troubleshooting: If using an acid catalyst, ensure it is used in catalytic amounts. You could also explore alternative catalytic systems.
-
-
Insufficient Mixing: In a heterogeneous reaction mixture, poor stirring can lead to localized concentration gradients and prevent the reactants from interacting effectively.
-
Troubleshooting: Ensure vigorous stirring throughout the reaction.
-
Frequently Asked Questions (FAQs)
Q4: What is the optimal solvent for this reaction?
A4: Toluene is a widely used and effective solvent for this synthesis, primarily because it forms an azeotrope with water, facilitating its removal.[6] Other non-polar, aprotic solvents can also be used, but the efficiency of water removal should be considered. Some studies have explored greener solvents like water or ethanol, sometimes with the aid of a catalyst.[7][8]
Q5: Is a catalyst always necessary?
A5: While the reaction can proceed without a catalyst, it is often slow and may result in lower yields. An acid catalyst like p-TSA is commonly used to protonate the carbonyl group of the dione, making it more electrophilic and accelerating the initial addition of the amine.
Q6: How can I effectively purify the final product?
A6: The product, this compound, is typically a solid. Purification can usually be achieved by recrystallization. A common procedure involves dissolving the crude product in a hot solvent like ethyl acetate and then allowing it to cool slowly to form crystals.[9] Washing the filtered crystals with a cold, non-polar solvent like hexane can help remove residual impurities. Column chromatography can be used for more difficult purifications, but care should be taken as some enaminones can be unstable on silica gel.[10]
Optimized Experimental Protocol
This protocol is a starting point and may require further optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
1,3-Cyclohexanedione
-
2,3-Dichloroaniline
-
Toluene
-
p-Toluenesulfonic acid (p-TSA) (optional, catalytic amount)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with magnetic stirrer
-
TLC plates and developing chamber
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stirrer, add 1,3-cyclohexanedione (1.0 eq) and 2,3-dichloroaniline (1.05 eq).
-
Add a sufficient volume of toluene to allow for efficient stirring and reflux.
-
(Optional) Add a catalytic amount of p-TSA (0.01-0.05 eq).
-
Heat the mixture to reflux and maintain reflux with vigorous stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent).
-
Continue reflux until the starting materials are consumed (typically 3-6 hours).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the toluene under reduced pressure.
-
Recrystallize the crude solid from a suitable solvent (e.g., ethyl acetate or ethanol) to obtain the purified this compound.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Solvent | Toluene | Forms an azeotrope with water for efficient removal.[6] |
| Catalyst | p-TSA (catalytic) | Increases the electrophilicity of the dione, accelerating the reaction. |
| Temperature | Reflux | Provides the necessary activation energy for the reaction. |
| Water Removal | Dean-Stark Apparatus | Drives the equilibrium towards product formation.[5] |
| Purification | Recrystallization | Effective method for obtaining a high-purity solid product.[9] |
References
- Beilstein Journals. (2025, July 29). General method for the synthesis of enaminones via photocatalysis.
- Benchchem. (n.d.). Technical Support Center: Overcoming Side Reactions in Enaminone Functionalization.
- Wikipedia. (n.d.). Enamine.
- Molecules. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
- Organic Chemistry Portal. (n.d.). Enaminone synthesis by amination.
- ResearchGate. (n.d.). Optimization of reaction condition with various solvent.
- ChemicalBook. (n.d.). 3-AMINO-2-CYCLOHEXEN-1-ONE synthesis.
- ResearchGate. (n.d.). Optimization of aripiprazole synthesis.
- Acta Poloniae Pharmaceutica. (2009). OPTIMIZATION OF ARIPIPRAZOLE SYNTHESIS.
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. BJOC - General method for the synthesis of enaminones via photocatalysis [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. ptfarm.pl [ptfarm.pl]
- 5. Enamine - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Enaminone synthesis by amination [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 3-AMINO-2-CYCLOHEXEN-1-ONE synthesis - chemicalbook [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one
Welcome to the technical support center for the purification of 3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions concerning the purification of this enaminone compound. Our goal is to equip you with the scientific understanding and practical knowledge to achieve high purity and yield in your experiments.
I. Compound Overview and Purification Strategy
This compound is a member of the enaminone class of compounds, which are characterized by a conjugated system involving an amino group and a carbonyl group. This structural feature imparts specific chemical properties that must be considered during purification. The primary purification challenges often involve removing unreacted starting materials, catalysts, and side products from the synthesis, as well as addressing potential compound instability.
A multi-step purification strategy is often the most effective approach, typically involving an initial purification by flash column chromatography followed by recrystallization to obtain a highly pure crystalline solid. The choice of solvents and conditions for each step is critical and will be detailed in the following sections.
II. Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Question 1: After flash column chromatography, my fractions are still showing multiple spots on the TLC plate. What could be the issue?
Answer: This is a common issue that can arise from several factors related to your chromatography setup and the nature of the impurities.
-
Inadequate Separation: The chosen eluent system may not be optimal for separating your target compound from closely related impurities.
-
Solution: Systematically screen different solvent systems. A good starting point for enaminones is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.[1] Vary the ratio of these solvents to achieve a retention factor (Rf) of 0.2-0.3 for your target compound on the TLC plate, as this typically provides the best separation on a column.
-
-
Compound Tailing: Your compound may be interacting too strongly with the silica gel, leading to broad, tailing bands and poor separation.
-
Solution: For basic compounds like enaminones, which can interact with the acidic silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent can significantly improve peak shape and resolution.
-
-
Column Overloading: Loading too much crude material onto the column can exceed its separation capacity.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel in the column. If you are dealing with a difficult separation, using a lower loading percentage is advisable.
-
Question 2: My compound seems to be degrading on the silica gel column. How can I prevent this?
Answer: Enaminones can be sensitive to the acidic nature of silica gel, which can catalyze hydrolysis, especially if there is residual water in your solvents or on the silica.
-
Acid-Catalyzed Hydrolysis: The enamine functionality is susceptible to hydrolysis under acidic conditions, which can lead to the cleavage of the C-N bond.[2]
-
Solution 1: Neutralize the Silica Gel: You can use silica gel that has been pre-treated with a base, or "neutralized." To do this, you can wash the silica gel with a solution of triethylamine in your non-polar solvent before packing the column.
-
Solution 2: Use an Alternative Stationary Phase: If degradation persists, consider using a less acidic stationary phase, such as alumina (basic or neutral), or a bonded-phase silica like diol or amino-functionalized silica.
-
-
Prolonged Contact Time: The longer your compound remains on the column, the greater the opportunity for degradation.
-
Solution: Use "flash" chromatography with positive pressure to speed up the elution process. Ensure your chosen eluent system provides a reasonable elution time for your compound.
-
Question 3: During recrystallization, my compound "oils out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This is often due to the solution being too supersaturated or the cooling process being too rapid.
-
High Supersaturation: If the solvent is a very poor solvent for your compound at the lower temperature, it can crash out of solution as an oil.
-
Solution 1: Add More Solvent: While the solution is hot, add a small amount of additional hot solvent until the solution is just below saturation.
-
Solution 2: Use a Co-solvent System: Introduce a second, miscible solvent in which your compound is more soluble (a "co-solvent"). Dissolve your compound in a minimal amount of the better solvent while hot, and then slowly add the poorer solvent (the "anti-solvent") until the solution becomes slightly turbid. Then, add a drop or two of the better solvent to redissolve the precipitate and allow it to cool slowly. For a similar dichlorophenyl-containing compound, a mixture of ethanol and ethyl acetate was successful for recrystallization.[1]
-
-
Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the ordered arrangement of molecules into a crystal lattice.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature. You can insulate the flask with glass wool or a beaker of warm water to slow down the cooling rate. Once at room temperature, you can then move the flask to a refrigerator and finally a freezer to maximize crystal formation.
-
Question 4: The purity of my compound does not improve significantly after recrystallization. Why is this happening?
Answer: This indicates that the impurities have similar solubility properties to your target compound in the chosen solvent.
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or very insoluble at all temperatures.
-
Solution: Perform a systematic solvent screen. Test the solubility of your crude material in small amounts of various solvents at room temperature and upon heating. Good candidates for recrystallization include ethanol, isopropanol, ethyl acetate, and mixtures such as ethanol/water or ethyl acetate/hexanes.
-
-
Co-crystallization: In some cases, impurities can become trapped within the crystal lattice of your target compound.
-
Solution: A second recrystallization from a different solvent system may be necessary. Alternatively, a preliminary purification step like column chromatography is essential to remove the majority of impurities before the final recrystallization.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from the synthesis of this compound?
A1: The synthesis of enaminones typically involves the condensation of a 1,3-dicarbonyl compound (in this case, 1,3-cyclohexanedione) with an amine (2,3-dichloroaniline). Common impurities include:
-
Unreacted Starting Materials: Residual 1,3-cyclohexanedione and 2,3-dichloroaniline.
-
Catalyst Residues: If an acid or base catalyst was used, it may be present in the crude product.
-
Side Products: Potential side products can include bis-adducts or products from self-condensation of the 1,3-dicarbonyl compound. The synthesis of related dichlorophenyl compounds has been reported to yield various byproducts that can be analyzed by HPLC and GC-MS.[3][4]
Q2: How can I assess the purity of my final product?
A2: Several analytical techniques can be used to determine the purity of your compound:
-
High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for determining purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or triethylamine) is a good starting point.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can provide a good indication of purity by showing the absence of signals from impurities. Quantitative NMR (qNMR) can be used for a more precise purity determination.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile impurities.[3]
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point.
Q3: What are the optimal storage conditions for this compound?
A3: Enaminones, particularly in solution, can be susceptible to hydrolysis and degradation over time.[2] For long-term storage, it is recommended to store the compound as a solid in a cool, dark, and dry place. If you need to store it in solution for a short period, use a dry, aprotic solvent and protect it from light.
Q4: Is this compound sensitive to light or heat?
IV. Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general guideline. The optimal eluent composition should be determined by TLC analysis first.
-
Slurry Preparation: In a beaker, add silica gel (230-400 mesh) to a small amount of the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes). Swirl to create a uniform slurry.
-
Column Packing: Pour the silica gel slurry into the chromatography column. Gently tap the column to ensure even packing and remove any air bubbles. Add a thin layer of sand on top of the silica gel bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
Elution: Carefully add the eluent to the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow rate. Collect fractions and monitor the elution of your compound by TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator.
Protocol 2: Recrystallization
This protocol outlines a general procedure for recrystallization. The choice of solvent is critical and should be determined through preliminary solubility tests.
-
Solvent Selection: In separate test tubes, test the solubility of a small amount of your compound in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures like ethanol/water or ethyl acetate/hexanes) at room and elevated temperatures. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture with swirling until the compound is fully dissolved.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should begin. To maximize yield, you can then place the flask in an ice bath or a refrigerator.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
V. Data Presentation
Table 1: Recommended Starting Solvent Systems for Purification
| Purification Method | Solvent System (v/v) | Rationale |
| Flash Column Chromatography | Hexanes/Ethyl Acetate (e.g., starting with 95:5 and gradually increasing the polarity) | A versatile system for compounds of moderate polarity. The gradient allows for the elution of a range of compounds.[1] |
| Dichloromethane/Methanol (e.g., starting with 99:1) | Suitable for more polar enaminones. | |
| Recrystallization | Ethanol/Water | Ethanol is a good solvent for many organic compounds, and the addition of water as an anti-solvent can induce crystallization. |
| Ethyl Acetate/Hexanes | A common two-solvent system where ethyl acetate is the "good" solvent and hexanes is the "poor" solvent. | |
| Ethanol/Ethyl Acetate | A mixture of two good solvents can sometimes provide the optimal solubility profile for recrystallization.[1] |
VI. Visualization of Purification Workflow
Caption: A typical workflow for the purification of this compound.
VII. References
-
Balasubramanian, S., et al. (2011). 2-Amino-6-(2,4-dichlorophenyl)-4-oxo-3,5-diphenylcyclohex-2-enecarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o398. Available at: [Link]
-
Mathai, J., et al. (n.d.). Quantification of 8 Disinfection Byproducts from Water by Liquid-Liquid Extraction and Gas Chromatography-Mass Spectrometry. Shimadzu. Available at: [Link]
-
Dahan, A., & Amidon, G. L. (2009). Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines. Journal of Pharmaceutical Sciences, 98(7), 2446-2455. Available at: [Link]
-
Phenomenex. (n.d.). CLARICEP™ FLASH Chromatography. Available at: [Link]
-
Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride. (2012). CN102807536B. Google Patents. Available at:
-
Shvets, V., et al. (2017). Substances yield after recrystallization from different solvents. ResearchGate. Available at: [Link]
-
Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof. (2020). CN110850012A. Google Patents. Available at:
-
Samser, S., et al. (2021). Palladium mediated one-pot synthesis of 3-aryl-cyclohexenones and 1,5-diketones from allyl alcohols and aryl ketones. Organic & Biomolecular Chemistry, 19(6), 1386-1394. Available at: [Link]
-
Dimova, D., et al. (2021). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules, 26(11), 3195. Available at: [Link]
-
Dolzonek, J., et al. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. Chemosphere, 235, 124233. Available at: [Link]
-
Stadler, A., et al. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. ARKIVOC. Available at: [Link]
-
Wikipedia. (n.d.). Ketone. Available at: [Link]
-
CAMAG. (n.d.). Planar chromatography – an essential component of modern analysis. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. Available at: [Link]
-
Baranov, D. S., et al. (2018). The determination of enantiomer composition of 1-((3-chlorophenyl)-(phenyl)methyl) amine and 1-((3-chlorophenyl)(phenyl)-methyl) urea (Galodif) by NMR spectroscopy, chiral HPLC, and polarimetry. Chirality, 30(10), 1184-1192. Available at: [Link]
-
Felis, E., et al. (2020). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Water Research, 168, 115163. Available at: [Link]
-
Kang, S., et al. (2023). Synthesis of 1-(3-chlorophenethyl)-3-cyclopentylpyrimidine-2,4,6-(1H,3H,5H)-trione (CP8). Protocols.io. Available at: [Link]
-
SIELC. (n.d.). Separation of 3-Amino-2,4-dichlorophenol on Newcrom R1 HPLC column. Available at: [Link]
-
Callow, P., et al. (2019). Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments. Frontiers in Molecular Biosciences, 6, 2. Available at: [Link]
-
Logoyda, L., et al. (2018). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology, 11(10), 4377-4382. Available at: [Link]
-
IBA Lifesciences. (2023, January 13). Common Problems During His-tag Purification [Video]. YouTube. Available at: [Link]
-
Singh, R., et al. (2021). Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications. Molecules, 26(16), 4937. Available at: [Link]
-
Cowling, M. P., et al. (1991). The base induced dimerisation of α-aryl-N-cyclohexylnitrones. Journal of the Chemical Society, Chemical Communications, (22), 1581-1582. Available at: [Link]
-
Phenomenex. (n.d.). Affordable. Available at: [Link]
-
Biermann, M., et al. (2011). (S)-2-Amino-2-(2-chlorophenyl)cyclohexanone. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 4), o853. Available at: [Link]
-
Aitken, R. A., et al. (2011). 1-(4-Amino-3,5-dichlorophenyl)ethanol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2581. Available at: [Link]
Sources
- 1. 2-Amino-6-(2,4-dichlorophenyl)-4-oxo-3,5-diphenylcyclohex-2-enecarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. shimadzu.com [shimadzu.com]
- 4. CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof - Google Patents [patents.google.com]
- 5. Separation of 3-Amino-2,4-dichlorophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. rjptonline.org [rjptonline.org]
Technical Support Center: 3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one
Introduction: Understanding the Stability Profile of a Substituted Enaminone
Welcome to the technical support guide for 3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one. This document is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the stability challenges associated with this molecule.
The core structure of this compound is an enaminone, a versatile pharmacophore and synthetic intermediate. However, the inherent reactivity of the enaminone system (a vinylogous amide) makes it susceptible to specific degradation pathways. The presence of the electron-withdrawing 2,3-dichlorophenyl group can further influence the electronic properties and, consequently, the stability of the molecule. This guide provides in-depth, field-proven insights and actionable protocols to mitigate common stability issues encountered during synthesis, purification, storage, and experimental use.
Core Stability Considerations: The Chemistry of Enaminone Lability
The primary stability concerns for this compound stem from the enaminone functional group. Three main degradation pathways should be considered:
-
Hydrolysis: The enamine double bond is susceptible to acid-catalyzed hydrolysis, which cleaves the molecule into 2,3-dichloroaniline and cyclohexane-1,3-dione. This is often the most significant and rapid degradation pathway, particularly in the presence of moisture and acidic conditions. The rate-limiting step is typically the protonation of the vinyl carbon[1].
-
Oxidation: The electron-rich enamine moiety can be susceptible to oxidation, leading to a variety of degradation products. This can be initiated by atmospheric oxygen, peroxide impurities in solvents, or other oxidizing agents present in the experimental setup[2][3].
-
Photodegradation: Many conjugated systems like enaminones can absorb UV light, leading to photochemical reactions such as [2+2] cycloadditions or electrocyclizations, resulting in degradation over time upon exposure to light[4].
The 2,3-dichlorophenyl substituent contains strongly electron-withdrawing chlorine atoms. These groups decrease the electron density on the amine nitrogen, which can influence the rate of hydrolysis and other degradation reactions. While electron-donating groups on the amine can sometimes stabilize the enaminone, electron-withdrawing groups may diminish reaction efficacy in certain transformations[5].
Troubleshooting Guide: A Question & Answer Approach
This section addresses specific problems you may encounter during your experiments.
Issue 1: Degradation During Synthesis & Aqueous Work-up
Question: I'm observing significant loss of my compound and the appearance of new spots on my TLC plate (likely 2,3-dichloroaniline) during the aqueous work-up of my reaction mixture. What is happening and how can I prevent it?
Answer & Scientific Rationale: This is a classic sign of acid-catalyzed hydrolysis of the enaminone. The acidic conditions, often from a reaction quench with an acidic solution (e.g., NH4Cl or dilute HCl), protonate the enamine, making it highly susceptible to nucleophilic attack by water. The mechanism is illustrated below.
Caption: Acid-catalyzed hydrolysis pathway of enaminones.
Recommended Actions & Protocols:
-
Avoid Strong Acids: Do not use strong acidic solutions for quenching or extraction.
-
Use a Mild Base for Work-up: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7-7.5) instead of water or acidic solutions.
-
Minimize Contact Time with Water: Perform extractions quickly and efficiently. Do not let the compound sit in biphasic aqueous/organic mixtures for extended periods.
-
Dry Thoroughly: Ensure the organic layer is thoroughly dried with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before solvent evaporation to remove all traces of water.
-
Temperature Control: Perform the work-up at a low temperature (0-5 °C) to decrease the rate of hydrolysis.
| Parameter | Standard Protocol (Problematic) | Recommended Protocol (Optimized) |
| Quenching Agent | 1M HCl or sat. NH₄Cl | Saturated NaHCO₃ solution |
| Extraction pH | Acidic to Neutral | Basic (pH > 8) |
| Temperature | Room Temperature | 0-5 °C (Ice Bath) |
| Drying Agent | Minimal drying | Anhydrous Na₂SO₄ or MgSO₄ until clear |
Issue 2: Compound Degradation in Solution (e.g., in NMR tube or during analysis)
Question: My pure, isolated compound shows signs of degradation after being dissolved in a solvent like methanol or DMSO for a few hours. Why is this happening?
Answer & Scientific Rationale: This is likely due to solvent-mediated degradation. Protic solvents, especially methanol and residual water in solvents like DMSO, can facilitate hydrolysis, even without strong acid catalysis[6]. The tautomeric equilibrium between the enol-imine and enaminone forms can also be influenced by the solvent, affecting overall stability. Furthermore, some solvents may contain peroxide impurities (especially older ethers like THF or dioxane) that can initiate oxidative degradation.
Recommended Actions & Protocols:
-
Solvent Choice:
-
Optimal: Use aprotic, anhydrous solvents such as dichloromethane (DCM), chloroform, or acetonitrile for sample preparation and short-term storage.
-
Avoid: Protic solvents (methanol, ethanol, water) should be avoided. If their use is unavoidable, prepare solutions immediately before use and keep them cold.
-
-
Solvent Purity: Use freshly opened bottles of high-purity, anhydrous solvents. If using ethers, ensure they are tested for and free of peroxides.
-
Fresh Preparation: Always prepare solutions fresh for analysis or reaction. Do not store stock solutions for extended periods unless their stability in that specific solvent has been validated.
-
Inert Atmosphere: For maximum stability in solution, consider degassing the solvent and storing the solution under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.
Issue 3: Solid-State Instability and Discoloration During Storage
Question: The color of my solid compound has changed from off-white to yellow/brown during storage in the lab. Is this a sign of degradation?
Answer & Scientific Rationale: Yes, a change in color is a strong indicator of chemical degradation. For solid-state samples, this is often due to a combination of slow oxidation and/or photodegradation. Exposure to air (oxygen) and ambient lab lighting over time can generate chromophoric (colored) impurities. Amines, in general, are prone to air oxidation, and this susceptibility can extend to enaminones.
Recommended Actions & Protocols:
-
Storage Conditions: The compound should be stored as a solid under optimal conditions to maximize its shelf-life.
-
Inert Atmosphere: Store the solid in a vial with the headspace flushed with an inert gas like argon or nitrogen before sealing.
-
Low Temperature: Store the vial at low temperatures, preferably at -20°C. In general, amines should be stored at temperatures below 30°C to maintain stability[7].
-
Light Protection: Protect the compound from light by storing it in an amber vial or by wrapping the vial in aluminum foil.
-
Low Humidity: Store in a desiccator to protect from atmospheric moisture, which could cause slow hydrolysis even in the solid state.
| Condition | Poor Storage Practice | Best Storage Practice |
| Atmosphere | Air | Inert Gas (Argon or Nitrogen) |
| Temperature | Room Temperature (Benchtop) | -20°C (Freezer) |
| Light | Clear Vial, Ambient Light | Amber Vial or Foil-Wrapped, in the Dark |
| Humidity | Open to Lab Air | In a Desiccator |
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure this compound? A1: Typically, freshly purified enaminones of this type are off-white to pale yellow crystalline solids. Any significant deviation to darker yellow, orange, or brown suggests the presence of impurities or degradation products.
Q2: Which analytical technique is best for monitoring the stability of this compound? A2: Reverse-phase High-Performance Liquid Chromatography (HPLC) with a UV detector is the most effective method. It can separate the parent compound from its potential degradation products (like 2,3-dichloroaniline and cyclohexane-1,3-dione) and quantify its purity over time.
Q3: How can I confirm that the degradation product is 2,3-dichloroaniline? A3: You can use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the impurity peak. Additionally, you can run a co-injection on your HPLC system with an authentic standard of 2,3-dichloroaniline to see if the retention times match.
Q4: Can I use a rotary evaporator to remove solvents after work-up? A4: Yes, but with caution. Avoid excessive heat. Keep the bath temperature below 40°C. Prolonged heating, even under vacuum, can promote degradation. It is better to remove the bulk of the solvent and then dry the compound under a high vacuum at room temperature.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol helps to proactively identify potential degradation pathways and develop a stability-indicating analytical method. It is a common practice in pharmaceutical development[8][9].
-
Prepare Stock Solution: Accurately weigh and dissolve the compound in acetonitrile to a known concentration (e.g., 1 mg/mL).
-
Set Up Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 50-60°C for up to 7 days, taking aliquots at various time points (e.g., 2h, 8h, 24h, 7d)[10]. Neutralize with an equal volume of 0.1 M NaOH before injection.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for up to 7 days, protected from light, taking aliquots at various time points[10].
-
Photodegradation: Expose a solution (in a quartz cuvette) and a thin layer of solid compound to a UV light source (e.g., 254 nm or 365 nm) for a defined period. Analyze against a dark control.
-
Thermal Degradation: Store the solid compound in an oven at a controlled temperature (e.g., 60°C) and analyze at set time points.
-
-
Analysis: Analyze all samples by a suitable HPLC-UV method. Compare the chromatograms to an unstressed control to identify and quantify degradation products.
Caption: Workflow for troubleshooting compound instability.
Protocol 2: HPLC Method for Purity Assessment
This is a general starting point for a stability-indicating method. It must be optimized for your specific instrumentation.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm and 280 nm.
References
-
Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines. PubMed. Available from: [Link]
-
Imine and Enamine Hydrolysis Mechanism. Chemistry Steps. Available from: [Link]
-
Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. Available from: [Link]
-
Forced degradation study in pharma. YouTube. Available from: [Link]
-
Why is amine an electron withdrawing group? Quora. Available from: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). Available from: [Link]
-
Impact of substitution on reactions and stability of one-electron oxidised phenyl sulfonates in aqueous solution. National Institutes of Health (NIH). Available from: [Link]
-
Enaminone synthesis by amination. Organic Chemistry Portal. Available from: [Link]
-
Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. MDPI. Available from: [Link]
-
Dual Cobalt/Photoredox Catalysis for the Synthesis of α,β-Unsaturated γ-Lactams and α-Enaminones. ACS Publications. Available from: [Link]
-
Recent Developments in the Chemistry of Enaminones. ResearchGate. Available from: [Link]
-
General method for the synthesis of enaminones via photocatalysis. National Institutes of Health (NIH). Available from: [Link]
-
Enamines. Master Organic Chemistry. Available from: [Link]
-
Enaminone synthesis by oxidation, hydrolysis or rearrangement. Organic Chemistry Portal. Available from: [Link]
-
Anodic oxidation of enaminones. ResearchGate. Available from: [Link]
-
Photochemistry of Enamines and Enaminones. ResearchGate. Available from: [Link]
Sources
- 1. Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enaminone synthesis by oxidation, hydrolysis or rearrangement [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Strategies for Overcoming Resistance to Novel Kinase Inhibitors
A Foreword from the Senior Application Scientist:
The compound 3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one represents a specific chemical scaffold that, while not extensively documented in publicly available literature, shares structural motifs with a well-established class of therapeutic agents: kinase inhibitors. The dichlorophenyl group and the aminocyclohexenone core are features present in various inhibitors targeting protein kinases, which are crucial regulators of cellular processes.
Given the novelty of this specific compound, this technical support guide is structured to address the broader, yet critically relevant, challenge of acquired resistance to small molecule kinase inhibitors. The principles, troubleshooting guides, and experimental protocols detailed herein are derived from extensive research and field-proven strategies in oncology and drug development. They are designed to provide you, our fellow researchers, with a robust framework for anticipating, identifying, and overcoming resistance to novel therapeutic candidates like this compound.
Our approach is grounded in the understanding that drug resistance is a complex, multifactorial phenomenon.[1][2] This guide will equip you with the foundational knowledge and practical methodologies to dissect the underlying mechanisms of resistance and develop effective countermeasures.
Frequently Asked Questions (FAQs)
Q1: We are observing a gradual decrease in the efficacy of our lead compound, this compound, in our long-term cell culture models. What are the likely causes?
A1: A time-dependent decrease in compound efficacy is a classic indicator of acquired resistance. The primary mechanisms can be broadly categorized as:
-
On-target alterations: These are genetic changes in the target protein that prevent the inhibitor from binding effectively. A common example is the emergence of point mutations in the kinase domain.[1]
-
Target-independent mechanisms: The cancer cells activate alternative signaling pathways to bypass the inhibited pathway, rendering the drug ineffective.
-
Reduced intracellular drug concentration: The cells may upregulate efflux pumps, such as P-glycoprotein (P-gp) or other ATP-binding cassette (ABC) transporters, that actively remove the compound from the cell.[3][4]
Q2: How can we determine if the resistance to our compound is due to an on-target mutation?
A2: To investigate on-target mutations, a combination of sequencing and biochemical assays is recommended.
-
Sequence the target kinase gene: Isolate RNA from both the sensitive (parental) and resistant cell lines. Reverse transcribe to cDNA and sequence the entire coding region of the target kinase. Compare the sequences to identify any mutations that are present only in the resistant population.
-
Biochemical validation: If a mutation is identified, express and purify both the wild-type and mutant forms of the kinase. Perform in vitro kinase assays to compare the inhibitory activity (e.g., IC50) of your compound against both versions of the enzyme. A significant increase in the IC50 for the mutant protein confirms that the mutation confers resistance.
Q3: Our sequencing results for the target kinase are negative, yet the cells are clearly resistant. What should we investigate next?
A3: In the absence of on-target mutations, the focus should shift to target-independent mechanisms.
-
Phospho-proteomic profiling: This is a powerful, unbiased approach to identify upregulated signaling pathways in the resistant cells. Compare the phospho-proteomes of sensitive and resistant cells treated with your compound. Look for hyper-phosphorylated receptor tyrosine kinases (RTKs) or downstream signaling nodes that could indicate the activation of a bypass pathway.
-
Efflux pump activity assays: To determine if increased drug efflux is the cause of resistance, you can perform a rhodamine 123 efflux assay. Rhodamine 123 is a fluorescent substrate for many ABC transporters.[5] Increased efflux of this dye in your resistant cells would suggest the involvement of these transporters.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| High variability in compound efficacy between experiments. | Cell line heterogeneity; inconsistent cell passage number. | Perform single-cell cloning to establish a homogenous population; use cells within a consistent and low passage number range. |
| Complete loss of compound activity after a few passages. | Rapid selection for a highly resistant subpopulation. | Establish a dose-escalation model to generate resistant lines with varying degrees of resistance. This can help to unmask multiple resistance mechanisms.[6] |
| Compound is effective in biochemical assays but not in cell-based assays. | Poor cell permeability or high efflux. | Perform cellular thermal shift assays (CETSA) to confirm target engagement in cells. If target engagement is low, consider co-administration with an efflux pump inhibitor. |
| Resistance is reversible upon withdrawal of the compound. | Adaptive resistance, potentially due to reversible changes in gene expression. | Analyze the transcriptome (RNA-seq) of sensitive, resistant, and "drug-holiday" cells to identify dynamically regulated genes. |
Experimental Protocols
Protocol 1: Generation of a Resistant Cell Line
This protocol describes a standard method for generating a drug-resistant cell line through continuous exposure to escalating concentrations of an inhibitor.
Materials:
-
Parental cancer cell line of interest
-
This compound (or other inhibitor)
-
Complete cell culture medium
-
MTT or other viability assay kit[5]
Procedure:
-
Determine the initial IC50 of the compound in the parental cell line.
-
Culture the parental cells in the presence of the compound at a concentration equal to the IC20.
-
Once the cells have adapted and are proliferating at a normal rate, double the concentration of the compound.
-
Repeat step 3, gradually increasing the compound concentration over several months.
-
Periodically assess the IC50 of the compound in the adapting cell population.
-
A 10-fold or greater increase in the IC50 is generally considered indicative of a resistant cell line.
-
Isolate and expand single-cell clones from the resistant population for further characterization.
Protocol 2: Rhodamine 123 Efflux Assay
This assay measures the activity of ABC transporter efflux pumps.
Materials:
-
Sensitive and resistant cell lines
-
Rhodamine 123 (fluorescent substrate)
-
Verapamil (a known P-gp inhibitor, as a control)
-
Flow cytometer
Procedure:
-
Harvest and wash the sensitive and resistant cells.
-
Incubate the cells with rhodamine 123 for 30-60 minutes.
-
Wash the cells to remove excess dye.
-
Resuspend the cells in fresh medium (with or without verapamil) and incubate for an additional 1-2 hours to allow for efflux.
-
Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
A lower fluorescence signal in the resistant cells compared to the sensitive cells indicates increased efflux. This effect should be reversible by the addition of verapamil if P-gp is involved.
Visualizing Resistance Mechanisms
Diagram 1: General Kinase Inhibitor Resistance Pathways
Caption: Mechanisms of resistance to a targeted kinase inhibitor.
Diagram 2: Workflow for Investigating Resistance
Caption: A systematic workflow for identifying the mechanism of drug resistance.
Strategies for Overcoming Resistance
-
Combination Therapy: This is a powerful strategy to prevent or overcome resistance.[1]
-
Vertical Inhibition: Combine your primary inhibitor with a drug that targets a downstream component of the same pathway.
-
Horizontal Inhibition: Combine your inhibitor with a drug that targets a parallel or bypass signaling pathway.
-
Inhibition of Efflux Pumps: Co-administer your compound with a known inhibitor of ABC transporters.[3]
-
-
Next-Generation Inhibitor Design: If resistance is due to an on-target mutation, designing a new inhibitor that can effectively bind to the mutant kinase is a viable strategy.[1] This requires understanding the structural changes induced by the mutation.
-
Exploiting Collateral Sensitivity: In some cases, the acquisition of resistance to one drug may render the cells newly sensitive to another. High-throughput screening of compound libraries against your resistant cell line can identify such "collateral sensitivities."
This guide provides a starting point for addressing the complex challenge of drug resistance. As with all scientific endeavors, a systematic and evidence-based approach will yield the most insightful and actionable results.
References
-
Bhatt, V., & Singh, S. (2020). Chemical strategies to overcome resistance against targeted anticancer therapeutics. National Institutes of Health. [Link]
-
Li, X., et al. (2019). Novel strategies to prevent the development of multidrug resistance (MDR) in cancer. OncoTargets and Therapy. [Link]
-
Stavrovskaya, A.A., et al. (2021). Pharmacological Strategies for Overcoming Multidrug Resistance to Chemotherapy. International Journal of Molecular Sciences. [Link]
-
Kurt-Gür, E., & Coughtrie, M.W. (2017). Drug design strategies to avoid resistance in direct-acting antivirals and beyond. Biochemical Society Transactions. [Link]
-
Kearns, K., et al. (2018). Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors. Cell Chemical Biology. [Link]
-
Waud, W.R., et al. (1987). Multiple mechanisms of resistance to cis-diamminedichloroplatinum(II) in murine leukemia L1210 cells. Cancer Research. [Link]
-
Kittilä, T., et al. (2016). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. Journal of Organic Chemistry. [Link]
-
Saneja, A., et al. (2021). The Molecular Mechanisms of Oleanane Aldehyde-β-enone Cytotoxicity against Doxorubicin-Resistant Cancer Cells. International Journal of Molecular Sciences. [Link]
Sources
- 1. Chemical strategies to overcome resistance against targeted anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel strategies to prevent the development of multidrug resistance (MDR) in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Strategies for Overcoming Multidrug Resistance to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Molecular Mechanisms of Oleanane Aldehyde-β-enone Cytotoxicity against Doxorubicin-Resistant Cancer Cells [mdpi.com]
- 6. Multiple mechanisms of resistance to cis-diamminedichloroplatinum(II) in murine leukemia L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Off-Target Effects of 3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one
Welcome to the technical support center for researchers utilizing 3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one. This guide is designed to provide expert advice and actionable protocols for identifying and mitigating potential off-target effects during your experiments. As a novel small molecule, understanding its broader biological activity is crucial for accurate data interpretation and successful research outcomes.
Frequently Asked Questions (FAQs)
Here, we address common questions and concerns that may arise when working with a novel compound like this compound.
Q1: We are observing unexpected cellular phenotypes, such as cytotoxicity or changes in morphology, that don't align with the presumed on-target activity of our compound. Could these be off-target effects?
A1: Yes, it is highly probable that unexpected cellular phenotypes are a result of off-target effects. Small molecule inhibitors frequently interact with multiple proteins beyond their intended target, leading to a variety of cellular responses.[1] For some compounds, the observed therapeutic or toxic effect may even be primarily driven by these off-target interactions. Therefore, it is essential to experimentally confirm that the observed phenotype is a direct consequence of modulating the intended target.
Q2: What are some common cellular consequences of off-target effects that we should be aware of?
A2: Off-target effects can manifest in numerous ways, often resulting in cellular toxicity. Common mechanisms include the overproduction of reactive oxygen species (ROS), leading to oxidative stress, mitochondrial dysfunction, and DNA damage.[1] These events can trigger apoptosis, necrosis, or other forms of cell death, and can also lead to alterations in signaling pathways unrelated to the primary target.
Q3: How can we definitively determine if the observed efficacy or toxicity of our compound is due to an off-target effect?
A3: A robust method to distinguish on-target from off-target effects is to assess the compound's activity in the absence of its intended target.[1] A powerful technique to achieve this is CRISPR/Cas9-mediated gene knockout to generate a cell line that does not express the target protein.[2][3] If the compound continues to elicit the same response in these knockout cells, it strongly suggests that the effect is mediated by one or more off-target interactions.
Q4: What are some initial steps we can take to build a selectivity profile for our compound?
A4: A tiered approach is often most effective. Initially, computational methods can predict potential off-target interactions based on the compound's structure.[4][5][6] Subsequently, in vitro biochemical assays are invaluable for screening the compound against a panel of related and unrelated targets, such as a broad kinase panel.[7] Many kinase inhibitors have been found to have off-target effects on other kinases due to the conserved nature of the ATP-binding pocket.[8]
Troubleshooting Guides
This section provides detailed guides for addressing specific experimental issues you may encounter.
Guide 1: Investigating Unexpected Cytotoxicity
You've observed significant cell death at concentrations where you expect to see specific on-target inhibition. This guide will help you determine if this is an off-target effect.
Workflow for Investigating Off-Target Cytotoxicity
Caption: Workflow for differentiating on-target and off-target cytotoxicity.
Step-by-Step Protocol:
-
Establish a Detailed Dose-Response Curve:
-
Perform a cytotoxicity assay (e.g., MTS, CellTiter-Glo®) with a broad range of concentrations of this compound.
-
Determine the IC50 for cytotoxicity.
-
-
Compare with On-Target Activity:
-
If the on-target is known, compare the cytotoxicity IC50 with the on-target IC50 from a biochemical or cellular assay.
-
A significant window between the on-target and cytotoxic concentrations suggests a potential off-target effect at higher doses.
-
-
Validate Target Engagement in Cells:
-
Utilize a cell-based target engagement assay (e.g., cellular thermal shift assay - CETSA) to confirm that the compound is binding to its intended target at non-toxic concentrations.
-
-
Target Knockout/Knockdown Experiments:
-
As mentioned in the FAQs, use CRISPR/Cas9 to create a cell line lacking the intended target.
-
Alternatively, use siRNA or shRNA to knockdown the target expression.
-
Treat the knockout/knockdown cells and a control cell line with the compound and assess cytotoxicity. If the cytotoxicity persists in the absence of the target, it is a confirmed off-target effect.
-
Guide 2: Identifying the Specific Off-Target(s)
Once an off-target effect is confirmed, the next step is to identify the responsible protein(s).
Strategies for Off-Target Identification
| Method | Principle | Advantages | Disadvantages |
| Affinity-Based Proteomics (e.g., Chemical Proteomics) | Immobilized compound is used to "pull down" interacting proteins from cell lysates, which are then identified by mass spectrometry. | Directly identifies protein binders. | Can miss transient interactions; may identify proteins that bind but are not functionally affected. |
| In Vitro Kinase Screening | The compound is tested against a large panel of purified kinases to determine its inhibitory activity. | Provides a broad overview of kinase selectivity. Highly quantitative. | Does not account for cellular context (e.g., scaffolding proteins, localization). |
| Phenotypic Screening with Known Off-Target Modulators | The cellular phenotype induced by your compound is compared to a library of compounds with known off-target activities. | Can provide clues about the affected pathways. | Indirect and may not identify the direct target. |
| Computational Prediction | In silico methods predict potential off-targets based on structural similarity to known ligands and binding pocket analysis.[4][5][6] | Rapid and cost-effective for hypothesis generation. | Predictions require experimental validation. |
Experimental Workflow for Off-Target Identification
Caption: A general workflow for identifying and validating off-target proteins.
References
- BenchChem. (n.d.). Technical Support Center: Investigating Off-Target Effects of Novel Small Molecule Inhibitors.
-
Sosa, A. D., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 794. [Link]
-
Deshpande, M., et al. (2022). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Toxics, 11(1), 2. [Link]
- Sigma-Aldrich. (n.d.). Cell Culture Troubleshooting.
-
Durrant, J. D., & Amaro, R. E. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLoS Computational Biology, 6(9), e1000938. [Link]
-
Promega Corporation & Eppendorf AG. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An [Video]. YouTube. [Link]
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Eurofins DiscoverX. (2022, March 8). Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement [Video]. YouTube. [Link]
-
CBI. (2012). Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned. Assay and Drug Development Technologies, 10(2), 118-126. [Link]
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Inglese, J., et al. (2006). Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned. Current Protocols in Chemical Biology, 1, 3-23. [Link]
- Molecular Biologist. (n.d.). Assay Troubleshooting.
-
Lazzara, M. J. (2012). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Science Signaling, 5(220), pe17. [Link]
-
Wodke, L., et al. (2020). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 25(21), 5133. [Link]
-
Na, Y., et al. (2022). Off-target effects in CRISPR/Cas9 gene editing. Journal of Zhejiang University-SCIENCE B, 23(10), 793-803. [Link]
- Drug Discovery News. (2023, May 1). The precision paradox: Off-target effects in gene editing. Drug Discovery News.
-
Nanno, S., et al. (2007). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[1][4][9]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine—A potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. Bioorganic & Medicinal Chemistry Letters, 17(15), 4299-4302.
-
Al-Warhi, T., et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. International Journal of Molecular Sciences, 24(4), 3679. [Link]
- The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment.
-
Umapathy, G., et al. (2016). The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN. Disease Models & Mechanisms, 9(9), 1043-1053. [Link]
-
Roskoski, R. (2021). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Pharmacological Research, 168, 105576. [Link]
-
Strum, J., et al. (2024). INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors. Molecular Cancer Therapeutics, 23(3), 395-406. [Link]
-
Zaja, R., et al. (2023). Adverse Toxic Effects of Tyrosine Kinase Inhibitors on Non-Target Zebrafish Liver (ZFL) Cells. International Journal of Molecular Sciences, 24(4), 3749. [Link]
-
Burgey, C. S., et al. (2013). Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[6][9]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. Journal of Medicinal Chemistry, 56(4), 1634-1649. [Link]
- PubChem. (n.d.). N-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine;(1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol.
-
Riaz, A., et al. (2022). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. International Journal of Molecular Sciences, 23(16), 9205. [Link]
- CRISPR Medicine News. (2021, July 14). Strategies to Avoid and Reduce Off-Target Effects.
- PubChem. (n.d.). 3-[(4-Chlorophenyl)amino]cyclohex-2-en-1-one.
Sources
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- 3. The precision paradox: Off-target effects in gene editing | Drug Discovery News [drugdiscoverynews.com]
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- 9. Cell Culture Troubleshooting [sigmaaldrich.com]
Technical Support Center: Optimizing Experimental Conditions for 3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development working on the synthesis and optimization of 3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one. This resource provides in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of this and related N-aryl enaminones. Our goal is to empower you with the scientific rationale behind experimental choices to enhance your success in the laboratory.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you may have before embarking on or while troubleshooting your synthesis.
Q1: What is the most common synthetic route for preparing this compound?
A1: The most direct and widely employed method is the condensation reaction between 1,3-cyclohexanedione and 2,3-dichloroaniline.[1] This reaction typically involves the removal of a water molecule to form the enaminone product.
Q2: Is a catalyst necessary for the condensation reaction?
A2: While the reaction can proceed without a catalyst, particularly at elevated temperatures, the use of an acid catalyst is common to facilitate the dehydration step.[2] For N-arylation with less nucleophilic anilines, a base catalyst might be required to deprotonate the 3-aminocyclohex-2-en-1-one intermediate, thereby increasing its nucleophilicity.[3]
Q3: What are the key reaction parameters to control for optimal yield and purity?
A3: The critical parameters to monitor and optimize are temperature, reaction time, solvent, and the presence and type of catalyst. Solvent-free conditions at elevated temperatures have also been reported for similar syntheses, offering a greener alternative.
Q4: My starting materials, 1,3-cyclohexanedione and 2,3-dichloroaniline, are of standard grade. Is this sufficient?
A4: For optimal results, it is crucial to use high-purity starting materials. Impurities in 1,3-cyclohexanedione can lead to side reactions, while the purity of 2,3-dichloroaniline will directly impact the purity of your final product. It is advisable to verify the purity of your starting materials before use.
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. You can observe the consumption of the starting materials and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.
In-depth Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the synthesis of this compound.
Problem 1: Low or No Product Yield
A common issue in organic synthesis is a lower-than-expected yield of the desired product. The following guide will help you diagnose and resolve this issue.
Potential Causes and Solutions:
| Potential Cause | Diagnostic Check | Proposed Solution |
| Incomplete Reaction | Monitor the reaction by TLC. The presence of significant amounts of starting materials after the expected reaction time indicates an incomplete reaction. | Increase the reaction time or temperature. Consider the addition of a suitable catalyst (e.g., p-toluenesulfonic acid) to accelerate the reaction. |
| Sub-optimal Temperature | Review the literature for the optimal temperature range for similar enaminone syntheses. | Systematically vary the reaction temperature to find the optimal condition for your specific setup. |
| Poor Quality of Reagents | Check the purity of 1,3-cyclohexanedione and 2,3-dichloroaniline using appropriate analytical techniques (e.g., melting point, NMR). | Use freshly purified or high-purity reagents. |
| Inefficient Water Removal | If using a solvent, ensure that a Dean-Stark apparatus or a suitable drying agent is used effectively. | For solvent-based reactions, ensure efficient removal of water to drive the equilibrium towards product formation. Alternatively, consider a solvent-free approach. |
Problem 2: Formation of Significant Impurities
The presence of impurities can complicate purification and affect the final product's quality. This guide will help you identify and minimize the formation of common side products.
Potential Side Reactions and Mitigation Strategies:
-
Self-condensation of 1,3-cyclohexanedione: This can occur, especially at high temperatures or in the presence of a strong base.
-
Mitigation: Gradually add the 1,3-cyclohexanedione to the reaction mixture to maintain a low concentration. Optimize the reaction temperature to favor the desired reaction pathway.
-
-
Michael Addition: The enaminone product can act as a nucleophile and participate in Michael addition reactions if suitable acceptors are present.
-
Mitigation: This is less common in this specific synthesis but be mindful of any potential Michael acceptors in your reaction mixture.
-
Problem 3: Difficulty in Product Purification
Purification of the crude product can be challenging due to the properties of the enaminone.
Purification Challenges and Recommended Actions:
| Challenge | Observation | Recommended Action |
| Product Degradation on Silica Gel | Streaking or tailing on TLC plates during column chromatography. Low recovery of the product after chromatography. | Enaminones can be sensitive to the acidic nature of silica gel. Consider using deactivated silica gel (by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like basic alumina. |
| Co-elution of Impurities | Impurities are present in the final product even after column chromatography. | Optimize the eluent system for better separation. Consider recrystallization as an alternative or final purification step. |
| Product is an Oil or Low-Melting Solid | Difficulty in isolating the product as a solid. | If the product is an oil, try to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal, or cooling to a lower temperature. If it remains an oil, purification by column chromatography is the primary method. |
Experimental Protocol: A General Guideline
The following is a representative protocol for the synthesis of this compound. Please note that optimization of these conditions may be necessary for your specific laboratory setup.
Materials:
-
1,3-Cyclohexanedione
-
2,3-Dichloroaniline
-
Toluene (or another suitable solvent)
-
p-Toluenesulfonic acid (optional, as catalyst)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine 1,3-cyclohexanedione (1.0 eq) and 2,3-dichloroaniline (1.0-1.2 eq) in toluene.
-
Catalyst Addition (Optional): Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Visualizing the Process
To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.
General Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to troubleshoot low product yield in the enaminone synthesis.
References
- Hassan, E. A., et al. (2014). 1, 3-cyclohexanedione and its derivatives as precursors in organic chemistry; synthesis and reactions. International Journal of Advanced Research, 2(11), 958-984.
-
Organic Chemistry Portal. (n.d.). Synthesis of enaminones by amination. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Reaction of 3-aminocyclohex-2-en-1-ones with arylidenemalononitriles: synthesis of N-substituted 1,4,5,6,7,8- hexahydroquinolin-. Retrieved from [Link]
-
ResearchGate. (n.d.). Amino acid and cyclohexenone substrate scope for the N-arylation.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-diketones. Retrieved from [Link]
Sources
3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one common experimental errors
Technical Support Center: 3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one
Welcome to the technical support guide for this compound. This document is intended for researchers, scientists, and drug development professionals who are working with this and structurally related N-aryl enaminone compounds. Here, we address common experimental challenges and provide detailed troubleshooting advice to ensure the success of your synthetic and analytical endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound and similar enaminones?
A1: Enaminones, including this specific compound, are susceptible to hydrolysis, particularly under acidic conditions.[1][2] The core structure features a conjugated system that includes a nitrogen atom and a carbonyl group, which is key to its reactivity but also a point of vulnerability. The rate of hydrolysis can be influenced by the pKa of the 1,3-dicarbonyl precursor.[2] Enaminones derived from cyclic 1,3-dicarbonyl compounds, such as 1,3-cyclohexanedione, are generally more stable than those derived from acyclic precursors.[1][2]
Q2: How should I store this compound to ensure its long-term integrity?
A2: To maximize stability, enaminone compounds should be stored as a solid in a cool, dark, and dry place.[1] When in solution, they are more prone to degradation. If you must prepare a solution, it is best to use aprotic solvents and prepare it fresh before use.[1]
Q3: Can the choice of solvent affect my reaction or the stability of the compound?
A3: Absolutely. Protic solvents, especially water, can facilitate the hydrolysis of the enaminone.[1] Therefore, for reactions and short-term storage, the use of anhydrous aprotic solvents is highly recommended. The solvent can also influence the tautomeric equilibrium between the enol-imine and enaminone forms, which can in turn affect stability and reactivity.[1]
Q4: What are the primary reactive sites on this molecule that I should be aware of?
A4: Enaminones are versatile intermediates with both nucleophilic and electrophilic sites.[3][4] The nitrogen atom is nucleophilic, as is the α-carbon of the enamine system. The carbonyl carbon, on the other hand, is electrophilic. This dual reactivity makes them valuable building blocks for the synthesis of various heterocyclic compounds.[3][4]
Troubleshooting Guide: Synthesis and Purification
The synthesis of this compound typically involves the condensation reaction between 2,3-dichloroaniline and 1,3-cyclohexanedione. While seemingly straightforward, this reaction can present several challenges.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Action | Scientific Rationale |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider increasing the temperature or adding a catalytic amount of acid (e.g., p-toluenesulfonic acid) to facilitate the dehydration step. | The condensation reaction is an equilibrium process. The removal of water, often achieved by azeotropic distillation (e.g., with a Dean-Stark apparatus if using a solvent like toluene) or the use of a dehydrating agent, drives the reaction toward the product. |
| Decomposition of Product | Avoid prolonged reaction times and high temperatures.[1] Once the starting material is consumed (as indicated by TLC), proceed with the work-up immediately. | Enaminones can be sensitive to heat and prolonged exposure to acidic or basic conditions, which can lead to decomposition or the formation of side products. |
| Steric Hindrance | The ortho-chlorine on the 2,3-dichloroaniline may cause some steric hindrance. Ensure adequate reaction time and temperature to overcome this barrier. | The nucleophilic attack of the amine on the carbonyl carbon can be slowed by bulky substituents near the reacting centers. |
Issue 2: Presence of Significant Impurities in the Crude Product
| Possible Cause | Troubleshooting Action | Scientific Rationale |
| Unreacted Starting Materials | Optimize the stoichiometry. A slight excess of one reactant may be used to ensure the complete consumption of the other. For purification, recrystallization or column chromatography are effective methods. | Unreacted 2,3-dichloroaniline or 1,3-cyclohexanedione are common impurities. Their removal is crucial for obtaining a pure product. |
| Formation of Side Products | Ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The 2,3-dichloroaniline can be susceptible to oxidation, leading to colored impurities.[5] | Side reactions, such as self-condensation of the 1,3-cyclohexanedione or oxidation of the aniline, can compete with the desired reaction. |
| Hydrolysis During Work-up | During the aqueous work-up, use a mild base like sodium bicarbonate to neutralize any acid catalyst and keep the pH neutral or slightly basic.[1] Avoid strong acids. | The enaminone is prone to hydrolysis back to the starting amine and dicarbonyl compound, especially in the presence of acid and water.[2] |
Workflow for Troubleshooting Low Yield
Caption: Decision workflow for addressing low product yield.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1,3-cyclohexanedione (1.0 eq) and 2,3-dichloroaniline (1.0 eq) in a suitable solvent such as toluene or ethanol.
-
Catalysis (Optional): Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. If using toluene, a Dean-Stark apparatus can be used to remove the water formed during the reaction.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Initial Purification: Dissolve the crude residue in a suitable solvent (e.g., dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Final Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel using a slurry method with an appropriate non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Purification Workflow Diagram
Caption: Step-by-step workflow for purification by column chromatography.
References
- Technical Support Center: Enhancing the Stability of Enaminone Compounds - Benchchem.
- Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines - PubMed.
- Reactions of Aldehydes and Ketones with Amines-Practice Problems - Chemistry Steps.
- Enaminone synthesis by amination - Organic Chemistry Portal.
- Why Bother With Stork Enamine Synthesis? Let Me EXPLAIN! - YouTube.
- General structures of enaminones. | Download Scientific Diagram - ResearchGate.
- Recent Developments in the Chemistry of Enaminones - ResearchGate.
- A Review of Uncommon Transformations in Enaminone Chemistry - ResearchGate.
- Evaluation of the antinociceptive activities of enaminone compounds on the formalin and hot plate tests in mice - ResearchGate.
- 3-AMINO-2-CYCLOHEXEN-1-ONE synthesis - ChemicalBook.
- Enamines - Master Organic Chemistry.
- General method for the synthesis of enaminones via photocatalysis - Beilstein Journals.
- 2,3-Dichloroaniline | C6H5Cl2N | CID 11844 - PubChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - General method for the synthesis of enaminones via photocatalysis [beilstein-journals.org]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
Interpreting unexpected results with 3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one
Welcome to the technical support resource for 3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile enaminone intermediate. Enaminones are powerful synthons, but their rich reactivity profile can sometimes lead to unexpected outcomes. This document provides troubleshooting guidance and answers to frequently asked questions to help you navigate challenges and optimize your experimental results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, properties, and expected reactivity of this compound.
Q1: What is the expected stability and optimal storage condition for this compound?
A1: this compound is a moderately stable crystalline solid at room temperature. However, as an enaminone, it possesses a nucleophilic enamine moiety and an electrophilic carbonyl group, making it susceptible to degradation under certain conditions. For long-term storage, it is recommended to keep the compound in a tightly sealed container, protected from light and moisture, at 2-8°C. Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation.
Q2: What are the typical solvents for reactions involving this enaminone?
A2: The choice of solvent is critical and depends on the specific reaction.
-
Aprotic solvents like toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly used for reactions where the enaminone's nucleophilicity is being exploited.
-
Protic solvents like ethanol or acetic acid can participate in reactions and may lead to side products through protonation or solvolysis, but are sometimes used intentionally, for instance, in certain cyclization reactions.[1][2] Caution is advised as prolonged heating in protic solvents can lead to hydrolysis of the enaminone.
Q3: Can I expect tautomerization with this compound?
A3: Yes, enaminones exist in equilibrium with their imine tautomers. The equilibrium position is influenced by the solvent, temperature, and pH. The vinylogous amide character of the enaminone is the predominant form due to the stabilizing effect of conjugation between the lone pair on the nitrogen, the double bond, and the carbonyl group. However, the presence of the imine tautomer can influence reactivity, particularly in reactions involving the α-carbon.
Section 2: Troubleshooting Guide for Unexpected Results
Navigating unforeseen experimental outcomes is a routine part of research. This guide provides a systematic approach to diagnosing and resolving common issues.
Workflow for Diagnosing Unexpected Experimental Outcomes
The following workflow provides a logical path from observing an unexpected result to identifying a cause and implementing a solution.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Q4: My reaction yield is significantly lower than expected, and I've re-isolated most of my starting material. What went wrong?
A4:
-
Plausible Causes:
-
Insufficient Activation: The reaction may require a higher temperature or a more effective catalyst to proceed.
-
Reagent Degradation: One of your reagents (e.g., base, electrophile) may have degraded during storage. Organometallic reagents or strong bases are particularly sensitive.
-
Catalyst Poisoning: Trace impurities (like water or sulfur compounds) in your starting materials or solvent can poison catalysts, especially those based on transition metals.
-
-
Diagnostic Steps:
-
Confirm Reagent Purity: Use fresh, high-purity reagents and solvents. Ensure solvents are properly dried if the reaction is moisture-sensitive.
-
Monitor by TLC/LC-MS: Run a small-scale reaction and monitor its progress frequently (e.g., every 30 minutes) to see if any product is forming at all.
-
-
Proposed Solutions:
-
Increase Temperature: Gradually increase the reaction temperature in increments of 10-20°C.
-
Change Solvent: A more polar aprotic solvent (e.g., switching from toluene to DMF) can sometimes accelerate reactions.
-
Verify Catalyst/Base Activity: If using a base, ensure it is fresh and active. For catalytic reactions, consider increasing the catalyst loading or using a more robust catalyst.
-
Q5: I've isolated a byproduct with a higher molecular weight than my expected product. What could it be?
A5:
-
Plausible Causes:
-
Michael Addition: Enaminones are excellent Michael donors.[3] If your reaction mixture contains a Michael acceptor (e.g., an α,β-unsaturated ketone or ester, which could be a reagent, product, or impurity), a conjugate addition side reaction is highly probable.
-
Self-Condensation: Under certain conditions (e.g., strong base or high heat), one enaminone molecule can react with another, leading to dimeric or oligomeric byproducts.[3]
-
Reaction with Solvent: Highly reactive solvents like DMF can sometimes participate in side reactions under harsh conditions.
-
-
Diagnostic Steps:
-
High-Resolution Mass Spectrometry (HRMS): Obtain an exact mass of the byproduct to determine its molecular formula. This is the most critical step in identifying the unknown structure.
-
2D NMR Spectroscopy (COSY, HMBC, HSQC): These experiments will help you piece together the structure of the byproduct by revealing proton-proton and proton-carbon correlations.
-
-
Proposed Solutions:
-
Control Stoichiometry: Use a precise stoichiometry, avoiding a large excess of any single reactant.
-
Lower the Temperature: Michael additions are often more prevalent at higher temperatures. Running the reaction at a lower temperature may favor the desired kinetic product.[3]
-
Modify Order of Addition: Adding the most reactive species slowly to the reaction mixture can help to control its concentration and suppress side reactions.
-
Visualizing a Potential Side Reaction: Michael Addition
The diagram below illustrates how this compound can act as a nucleophile in a Michael addition reaction with a generic α,β-unsaturated ketone.
Caption: Michael addition side reaction pathway.
Q6: My final product is showing signs of decomposition during workup or purification. How can I improve its stability?
A6:
-
Plausible Causes:
-
Hydrolysis: The enaminone can be hydrolyzed back to 1,3-cyclohexanedione and 2,3-dichloroaniline, especially under acidic or strongly basic aqueous conditions.
-
Oxidation: The electron-rich enamine double bond can be susceptible to oxidation, especially if exposed to air for prolonged periods at elevated temperatures.
-
Thermal Decomposition: Extended heating during solvent removal or column chromatography can cause degradation.
-
-
Diagnostic Steps:
-
Analyze the Degraded Sample: Use ¹H NMR and LC-MS to identify the degradation products. The presence of 1,3-cyclohexanedione and 2,3-dichloroaniline is a strong indicator of hydrolysis.
-
TLC Stability Test: Spot the purified product on a TLC plate and leave it on the benchtop for a few hours. Re-run the plate to see if new spots have appeared, indicating decomposition.
-
-
Proposed Solutions:
-
Minimize Exposure to Water and Acid/Base: Use a non-aqueous workup if possible. If an aqueous wash is necessary, use neutral water or a buffered solution (e.g., saturated sodium bicarbonate) and work quickly.
-
Use Rotary Evaporator at Low Temperature: Concentrate your product solutions under reduced pressure at a temperature below 40°C.
-
Optimize Chromatography: Use a less-activated stationary phase (e.g., neutral alumina instead of silica gel) if you suspect acid-catalyzed decomposition on the column. Elute the product as quickly as possible.
-
Section 3: Key Experimental Protocols
This section provides a standardized protocol for a common reaction type to serve as a validated starting point for your experiments.
Protocol: N-Alkylation of this compound
This protocol describes a general procedure for the N-alkylation of the title compound, a common follow-up reaction.
Diagram of the N-Alkylation Workflow
Caption: Step-by-step workflow for N-alkylation.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolution: Add anhydrous dimethylformamide (DMF, ~0.2 M concentration) via syringe and stir until all solids are dissolved.
-
Deprotonation: Cool the solution to 0°C using an ice-water bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0°C for 30 minutes. The solution may change color, indicating the formation of the sodium salt.
-
Alkylation: Add the alkylating agent (e.g., methyl iodide, benzyl bromide, 1.1 eq) dropwise via syringe.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0°C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
References
-
Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & Elnagdi, M. H. (2001). Unexpected Behavior of Enaminones: Interesting New Routes to 1,6-Naphthyridines, 2-Oxopyrrolidines and Pyrano[4,3,2-de][1][4]naphthyridines. Molecules, 6(3), 277-287. [Link]
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Elassar, A.-Z. A., & El-Khair, A. A. (2003). Recent developments in the chemistry of enaminones. Tetrahedron, 59(43), 8463–8480. [Link]
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Al-Mousawi, S. M., Moustafa, M. S., & Elnagdi, M. H. (2013). Unexpected Behavior of Enaminones: Interesting New Routes to 1,6-Naphthyridines, 2-Oxopyrrolidines and Pyrano[4,3,2-de][1][4]naphthyridines. Molecules, 18(1), 277-287. [Link]
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Shawali, A. S., & Edrees, M. M. (2021). A Review of Uncommon Transformations in Enaminone Chemistry. ChemistrySelect, 6(30), 7659-7673. [Link]
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Technical Support Center: 3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one
Welcome to the dedicated technical guide for the synthesis and modification of 3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one. This document is designed for researchers, medicinal chemists, and process development scientists. It moves beyond a simple protocol, offering in-depth troubleshooting, answers to frequently asked questions, and the scientific rationale behind key procedural steps to empower you in your laboratory work.
Troubleshooting Guide: Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis. Each problem is analyzed to identify the probable cause, followed by a validated solution.
Issue 1: Low or No Product Yield
You've completed the reaction, but the yield of your target enaminone is significantly lower than expected, or perhaps nonexistent upon analysis.
Probable Causes & Solutions
-
Inefficient Water Removal: The formation of an enamine is a condensation reaction that produces water as a byproduct.[1] According to Le Chatelier's principle, the presence of this water can inhibit the reaction from proceeding to completion.
-
Solution: The most effective solution is to actively remove water as it forms. This is typically achieved by setting up the reaction with a Dean-Stark trap or by adding a chemical drying agent, such as molecular sieves, to the reaction mixture.[2]
-
-
Lack of Catalysis: While the reaction can proceed without a catalyst, it is often slow. The key step, the dehydration of the carbinolamine intermediate, is significantly accelerated by an acid catalyst.[1]
-
Solution: Introduce a catalytic amount (0.1-1 mol%) of a non-nucleophilic acid like p-toluenesulfonic acid (p-TsOH) or acetic acid. The acid protonates the hydroxyl group of the intermediate, converting it into a better leaving group (H₂O).[1]
-
-
Sub-optimal Reaction Temperature: Condensation reactions require sufficient thermal energy to overcome the activation barrier, particularly for the dehydration step.
-
Solution: Ensure the reaction is heated to the reflux temperature of the chosen solvent (e.g., toluene, benzene). This maintains a constant, optimal temperature and facilitates the azeotropic removal of water when using a Dean-Stark trap.
-
-
Poor Reagent Quality: The starting materials, 1,3-cyclohexanedione and 2,3-dichloroaniline, can degrade over time. 1,3-cyclohexanedione is particularly susceptible to hydration or self-condensation.
-
Solution: Use freshly opened or purified reagents. The purity of the starting materials can be quickly assessed by measuring their melting points and comparing them to literature values.
-
Issue 2: Product is Impure, Oily, or Discolored
Your crude product is a dark oil instead of the expected solid, or your TLC analysis shows multiple spots, indicating a mixture of compounds.
Probable Causes & Solutions
-
Presence of Starting Materials: Incomplete reaction is a common cause of impurity.
-
Solution: Before workup, run a TLC plate to confirm the consumption of the limiting reagent. If starting material remains, consider extending the reaction time or adding a small, additional amount of the catalyst.
-
-
Formation of Side Products: The primary amine of 2,3-dichloroaniline can potentially react with two equivalents of the dione, or the product can undergo oxidation/decomposition at high temperatures over extended periods.
-
Solution: The most reliable method for removing both residual starting materials and side products is purification.
-
Recrystallization: This is the preferred method for obtaining high-purity crystalline material. A solvent system like ethyl acetate or an ethanol/water mixture is often effective.[3][4] The goal is to find a solvent that dissolves the compound when hot but in which it is sparingly soluble at room temperature or below.
-
Column Chromatography: If recrystallization fails or if impurities have similar solubility profiles, purification via silica gel column chromatography is a robust alternative.[5][6] A typical eluent system would be a gradient of ethyl acetate in hexane.
-
-
Experimental Workflow & Diagrams
To ensure clarity and reproducibility, the standard workflow for this synthesis is outlined below.
General Synthesis Workflow
The process follows a logical sequence from setup to final product characterization.
Caption: High-level workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the formation of this enaminone?
This reaction is a classic example of enamine synthesis, which proceeds through a two-stage, acid-catalyzed mechanism.[2][7]
-
Nucleophilic Addition: The nitrogen atom of the 2,3-dichloroaniline (a nucleophile) attacks the electrophilic carbonyl carbon of 1,3-cyclohexanedione.
-
Carbinolamine Formation: This leads to a tetrahedral intermediate called a carbinolamine.
-
Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). The subsequent loss of water generates a resonance-stabilized iminium ion.
-
Deprotonation: A base (such as the solvent or another amine molecule) removes a proton from the alpha-carbon, leading to the formation of the stable, conjugated enamine product.
Caption: Simplified mechanism for acid-catalyzed enamine formation.
Q2: What are the expected analytical characteristics of the final product?
Proper characterization is crucial for confirming the identity and purity of your compound. While specific shifts can vary slightly based on solvent and instrument, the following provides a general guide.[8][9]
| Analytical Data | Expected Characteristics |
| Appearance | Typically a light yellow to off-white crystalline solid. |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.0-7.5 ppm: Multiplets corresponding to the 3 protons of the dichlorophenyl ring. δ 5.5-6.0 ppm: Singlet for the vinyl proton (-C=CH-). δ ~5.0 ppm: Broad singlet for the N-H proton (may exchange with D₂O). δ 2.0-2.8 ppm: Multiplets for the 6 aliphatic protons of the cyclohexene ring. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~195 ppm: Carbonyl carbon (C=O). δ ~160 ppm: Vinyl carbon attached to nitrogen (C-N). δ 120-140 ppm: Aromatic carbons. δ ~100 ppm: Vinyl carbon beta to the carbonyl (C=CH). δ 20-40 ppm: Aliphatic carbons. |
| FT-IR (KBr, cm⁻¹) | ~3250 cm⁻¹: N-H stretch. ~1650 cm⁻¹: C=O stretch (conjugated). ~1600 cm⁻¹: C=C stretch. |
Q3: How should I store the final compound?
Enamines can be susceptible to hydrolysis, especially in the presence of moisture and acid, which can revert them to their starting ketone and amine.[2] For long-term stability, store the purified, dry solid in a tightly sealed vial under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark, and dry place.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a standard representation and should be adapted based on laboratory safety guidelines and specific experimental goals.
-
Apparatus Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 1,3-cyclohexanedione (1.0 eq), 2,3-dichloroaniline (1.0 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.01 eq).
-
Solvent Addition: Add toluene as the solvent (approx. 5 mL per mmol of limiting reagent).
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the collection of water in the Dean-Stark trap. The reaction is typically complete within 3-5 hours, once water ceases to be collected.
-
Monitoring: Check for the consumption of the starting materials by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
-
Workup: Allow the reaction mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Isolation: The resulting crude solid or oil can now be taken for purification.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place the crude product in an Erlenmeyer flask. Add a minimal amount of a suitable solvent, such as ethyl acetate, and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.[3]
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath to induce crystallization.
-
Filtration: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Determine the melting point and yield, and confirm the structure using spectroscopic methods.
References
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ResearchGate. (2020). Novel synthesis, spectral characterisation and DFT calculation of (3,4-bis((E)-(substituted-dichlorobenzylidene)amino) phenyl) (phenyl) methanone derivatives. Retrieved from [Link]
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SpectraBase. (n.d.). 3-(N-(3-CHLOROPHENYL)-AMINO)-CYCLOHEX-2-EN-1-ONE. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Amino-6-(2,4-dichlorophenyl)-4-oxo-3,5-diphenylcyclohex-2-enecarbonitrile. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl. Retrieved from [Link]
-
Master Organic Chemistry. (2024). Enamines – formation, properties, reactions, and mechanisms. Retrieved from [Link]
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Chemistry Steps. (n.d.). Reactions of Aldehydes and Ketones with Amines-Practice Problems. Retrieved from [Link]
-
PubChem. (n.d.). 3-Aminocyclohex-2-en-1-one. Retrieved from [Link]
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Sammakia, T., Abramite, J. A., & Sammons, M. F. (n.d.). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Retrieved from [Link]
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- Google Patents. (2007). US20070213535A1 - Process for the manufacture of aripiprazole by using purified carbostyril compounds such as 7-(4-halobutoxy)-3,4-dihydro-2(1H)-quinolinones.
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Validation & Comparative
Navigating the Kinome: A Comparative Guide to 3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one and Other Kinase Inhibitors
For Immediate Release
In the intricate landscape of cellular signaling, protein kinases stand as central regulators, orchestrating a vast array of physiological processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. This guide provides a comprehensive comparison of the novel kinase inhibitor 3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one against established kinase inhibitors, offering researchers, scientists, and drug development professionals a detailed analysis of their performance based on available experimental data.
Introduction to Kinase Inhibition Strategies
The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases. These inhibitors can be broadly categorized based on their mechanism of action, primarily as either covalent or non-covalent inhibitors.
-
Covalent inhibitors form an irreversible bond with the target kinase, often with a cysteine residue within the ATP-binding pocket. This leads to prolonged inhibition but can also carry a risk of off-target effects and toxicity.[1][2][3]
-
Non-covalent inhibitors bind reversibly to the kinase through interactions such as hydrogen bonds and hydrophobic interactions. While their duration of action might be shorter, they can offer improved selectivity and a better safety profile.[1][2][3][4]
The choice between these strategies depends on the specific kinase target and the desired therapeutic outcome.
Featured Kinase Inhibitor: A Profile of this compound
Initial literature and database searches did not yield specific public data on the kinase inhibitory profile or biological activity of this compound. The synthesis of the parent compound, 3-amino-2-cyclohexen-1-one, is documented, involving the reaction of 1,3-cyclohexanedione with ammonium acetate[5][6]. However, without experimental data on its specific biological targets and potency, a direct comparative analysis is not feasible at this time. This guide will, therefore, focus on a comparative analysis of well-characterized kinase inhibitors to provide a framework for evaluating novel compounds like this compound once such data becomes available.
Comparative Analysis: Established Kinase Inhibitors
To illustrate the key parameters for evaluating kinase inhibitors, we will compare two well-established compounds with distinct profiles: VS-4718 (PND-1186) , a selective Focal Adhesion Kinase (FAK) inhibitor, and Dasatinib , a multi-targeted kinase inhibitor.
VS-4718 (PND-1186): A Selective FAK Inhibitor
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[7][8] Its overexpression and activation are implicated in various cancers, making it an attractive therapeutic target.
Mechanism of Action: VS-4718 is a potent, reversible, and highly specific inhibitor of FAK.[7][9][10] It competitively binds to the ATP-binding site of FAK, preventing its autophosphorylation at Tyr397 and subsequently inhibiting downstream signaling pathways such as ERK, JNK/MAPK, and PI3K/Akt.[8]
Experimental Data Summary:
| Parameter | Value | Reference |
| Target | Focal Adhesion Kinase (FAK) | [7][9][10] |
| Binding Mode | Reversible, ATP-competitive | [7][9][10] |
| Biochemical IC50 | 1.5 nM | [7][9] |
| Cellular IC50 (pFAK Y397) | ~100 nM | [7][9] |
| In Vitro Effects | Inhibits motility, promotes apoptosis in suspension, decreases colony formation. | [10] |
| In Vivo Effects | Inhibits tumor growth in breast and ovarian cancer models. | [9][10] |
Dasatinib: A Multi-Targeted Kinase Inhibitor
Dasatinib is a second-generation tyrosine kinase inhibitor known for its broad spectrum of activity.[11] It is a potent inhibitor of the BCR-ABL fusion protein, the hallmark of chronic myeloid leukemia (CML), and also targets Src family kinases, c-Kit, and ephrin receptors.[12][13]
Mechanism of Action: Dasatinib is an ATP-competitive inhibitor that binds to the active conformation of the ABL kinase domain, making it effective against many imatinib-resistant mutations.[12][14] Its ability to inhibit multiple oncogenic pathways contributes to its clinical efficacy in various leukemias.[11][15]
Experimental Data Summary:
| Parameter | Value | Reference |
| Primary Targets | BCR-ABL, Src family kinases, c-Kit, ephrin receptors | [12][13] |
| Binding Mode | ATP-competitive | [12] |
| Potency vs. Imatinib | ~300 times more potent against BCR-ABL | [11] |
| Clinical Use | Chronic Myeloid Leukemia (CML), Acute Lymphoblastic Leukemia (ALL) | [12][15] |
| In Vitro Effects | Induces apoptosis in senescent cells (with quercetin). | [12] |
| In Vivo Effects | Effective in imatinib-resistant CML models. | [14] |
Experimental Methodologies for Kinase Inhibitor Profiling
The characterization of kinase inhibitors relies on a suite of robust biochemical and cell-based assays. The choice of assay depends on the specific research question, from initial high-throughput screening to detailed mechanistic studies.
Biochemical Kinase Assays
These assays directly measure the enzymatic activity of a purified kinase in the presence of an inhibitor.
Workflow: Radiometric Kinase Assay
This is often considered the "gold standard" for its direct measurement of phosphate transfer.[16][17]
Caption: Workflow for a radiometric kinase assay.
Step-by-Step Protocol:
-
Prepare Reagents: Reconstitute purified kinase, substrate peptide or protein, and the test inhibitor (e.g., this compound) in a suitable kinase reaction buffer. Prepare a stock of [γ-³²P]ATP.
-
Reaction Setup: In a microplate, combine the kinase, substrate, and serially diluted inhibitor.
-
Initiate Reaction: Add [γ-³²P]ATP to initiate the phosphorylation reaction.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Separation: Spot the reaction mixture onto a filter membrane that binds the substrate. Wash the membrane to remove unincorporated [γ-³²P]ATP.[17]
-
Detection: Quantify the incorporated radioactivity on the filter using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Other biochemical assays include fluorescence-based methods like TR-FRET and luminescence-based assays that measure ATP consumption.[17][18]
Cell-Based Assays
These assays assess the effect of an inhibitor on kinase activity within a cellular context, providing insights into cell permeability, target engagement, and impact on downstream signaling.
Workflow: Western Blotting for Phosphoprotein Levels
This technique is widely used to determine the phosphorylation state of a kinase or its substrates.[19][20]
Caption: Western blotting workflow for phosphoprotein detection.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of the kinase inhibitor for a specified duration. Include appropriate controls (e.g., vehicle-treated, positive control with a known activator).[21]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[22]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.[20]
-
Blocking: Block the membrane with a suitable blocking agent (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or its substrate. Following washes, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[20]
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody against the total protein to normalize for loading differences.[21]
Conclusion
The field of kinase inhibitor discovery is a dynamic and evolving area of research. While a direct comparison involving this compound is currently limited by the lack of public data, the established profiles of inhibitors like VS-4718 and Dasatinib provide a valuable benchmark for the evaluation of new chemical entities. The rigorous application of biochemical and cell-based assays is paramount in elucidating the potency, selectivity, and mechanism of action of novel kinase inhibitors, ultimately guiding their development as potential therapeutics. As data on this compound becomes available, the frameworks presented in this guide will be instrumental in positioning it within the broader landscape of kinase-targeted therapies.
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National Institutes of Health. Initial Testing of VS-4718, a novel inhibitor of Focal Adhesion Kinase (FAK), against pediatric tumor models by the Pediatric Preclinical Testing Program. [Link]
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National Cancer Institute. Definition of FAK inhibitor VS-4718 - NCI Drug Dictionary. [Link]
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BellBrook Labs. How Does a Biochemical Kinase Assay Work? [Link]
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Wikipedia. Dasatinib. [Link]
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National Institutes of Health. Inhibition of FAK kinase activity preferentially targets cancer stem cells. [Link]
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PubMed. Covalent Versus Non-covalent Enzyme Inhibition: Which Route Should We Take? A Justification of the Good and Bad from Molecular Modelling Perspective. [Link]
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CancerNetwork. Dasatinib Proves Effective in Resistant CML. [Link]
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Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
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National Institutes of Health. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. [Link]
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National Institutes of Health. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. [Link]
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ACS Publications. Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay. [Link]
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National Institutes of Health. Quantification of Cell Signaling Networks Using Kinase Activity Chemosensors. [Link]
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European Medical Journal. DIFFERENCES IN MECHANISM OF ACTION AND SELECTIVITY OF COVALENT AND NON-COVALENT BTK INHIBITORS. [Link]
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Taylor & Francis Online. Kinase Activity-Tagged Western Blotting Assay. [Link]
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YouTube. Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. [Link]
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National Institutes of Health. Structure-guided screening strategy combining surface plasmon resonance with nuclear magnetic resonance for identification of small-molecule Argonaute 2 inhibitors. [Link]
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PubMed. Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[8][9][10]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. [Link]
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National Institutes of Health. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]
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PubMed. Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. [Link]
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PubMed. Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors. [Link]
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PubMed. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated. [Link]
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PubMed. Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][10][16][18]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations. [Link]
-
PubMed. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent. [Link]
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National Institutes of Health. Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE2 production in cells. [Link]
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PubMed. Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[8][16]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. [Link]
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PubMed. Discovery of ((4R,5S)-5-amino-4-(2,4,5- trifluorophenyl)cyclohex-1-enyl)-(3- (trifluoromethyl)-5,6-dihydro-[8][9][10]triazolo[4,3-a]pyrazin-7(8H)-yl)methanone (. [Link]
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PubChem. 3-Aminocyclohex-2-en-1-one. [Link]
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A Comparative Efficacy Analysis of 3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one, a Novel Kinase Inhibitor Candidate, Against Established EGFR-Targeting Drugs
Abstract
The relentless pursuit of novel therapeutics with improved efficacy and specificity remains a cornerstone of oncological research. Kinase inhibitors, in particular, have revolutionized the treatment landscape for many malignancies. This guide provides a comprehensive framework for evaluating the preclinical efficacy of a novel compound, 3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one (herein designated as DCAC ), a putative kinase inhibitor. Due to its structural characteristics, we hypothesize that DCAC targets the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cell proliferation and survival that is often dysregulated in cancer.[1][2] This document outlines a head-to-head comparison of DCAC with two clinically approved EGFR inhibitors, Gefitinib and Erlotinib , detailing the requisite experimental protocols, data interpretation, and scientific rationale. Our objective is to provide drug development professionals with a robust, self-validating methodology for assessing novel candidates in this therapeutic class.
Introduction: The Rationale for Targeting EGFR
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands such as EGF, triggers a cascade of intracellular signaling events.[3] These pathways, principally the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, are fundamental for normal cell growth, differentiation, and survival.[4] However, in numerous cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer, aberrant EGFR activation—driven by overexpression or activating mutations—leads to uncontrolled cell proliferation and tumor progression.[5][6]
Gefitinib and Erlotinib are first-generation EGFR tyrosine kinase inhibitors (TKIs) that function by competitively binding to the ATP-binding site within the kinase domain of EGFR, thereby blocking its autophosphorylation and subsequent downstream signaling.[7][8][9] Their success has validated EGFR as a therapeutic target, but challenges such as acquired resistance necessitate the development of new inhibitors.
This guide positions the novel compound DCAC within this context. We will systematically outline the experimental workflows required to determine if DCAC exhibits potent and selective EGFR inhibition, and how its activity profile compares to the established benchmarks of Gefitinib and Erlotinib.
Postulated Mechanism of Action: EGFR Signaling Cascade
To understand the efficacy of an EGFR inhibitor, one must first grasp the pathway it aims to disrupt. Ligand binding induces EGFR dimerization, leading to autophosphorylation of specific tyrosine residues in its intracellular domain. These phosphorylated sites serve as docking stations for adaptor proteins like Grb2, which recruit SOS, a guanine nucleotide exchange factor that activates RAS. This initiates the MAPK cascade (RAF-MEK-ERK), promoting gene expression related to cell proliferation. Concurrently, the PI3K-AKT pathway is activated, which is a potent pro-survival signal.
Comparative Efficacy Evaluation: A Multi-Tiered Approach
A rigorous comparison requires a tiered approach, moving from a purified biochemical system to a more complex cellular environment. This ensures that observations are robust and translatable.
Tier 1: In Vitro Biochemical Potency Against EGFR Kinase
The first critical question is whether DCAC can directly inhibit the enzymatic activity of EGFR. This is determined by a cell-free in vitro kinase assay, which measures the phosphorylation of a substrate by purified EGFR enzyme. The output is the half-maximal inhibitory concentration (IC50), a standard measure of drug potency.
This protocol is adapted from commercially available kits designed to measure kinase activity by quantifying the amount of ATP remaining in solution after the kinase reaction.[10]
-
Reagent Preparation: Prepare Kinase Buffer (20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5% glycerol, 0.2 mM DTT). Prepare a solution of recombinant human EGFR kinase in this buffer. Prepare a solution of a suitable polypeptide substrate (e.g., poly-Glu-Tyr).
-
Compound Plating: Serially dilute DCAC, Gefitinib, and Erlotinib in DMSO, then further dilute in Kinase Buffer. Add 5 µL of each compound dilution to the wells of a 384-well white plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Enzyme Addition: Add 5 µL of the EGFR kinase solution to each well (except "no enzyme" controls) and incubate for 10 minutes at room temperature to allow for compound binding.
-
Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a solution containing the substrate and ATP (at a concentration near its Km for EGFR, e.g., 15-20 µM).
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination & Detection: Add 20 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent simultaneously stops the kinase reaction and measures the remaining ATP. Luminescence is inversely proportional to kinase activity.
-
Data Acquisition: After a 10-minute incubation, measure luminescence using a plate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
The following table presents hypothetical data for DCAC alongside established literature values for the reference compounds.
| Compound | Target | IC50 (nM) |
| DCAC (Hypothetical) | Wild-Type EGFR | 4.5 |
| Gefitinib | Wild-Type EGFR | 5.0 |
| Erlotinib | Wild-Type EGFR | 2.0 |
Causality Note: A low nanomolar IC50 value for DCAC would provide the first piece of evidence that it is a potent, direct inhibitor of the EGFR enzyme, comparable to clinically effective drugs. This justifies proceeding to cell-based models.
Tier 2: Cell-Based Anti-Proliferative Activity
Potent enzyme inhibition must translate into a functional effect in a living system. We next assess the ability of DCAC to inhibit the proliferation of cancer cells whose growth is dependent on EGFR signaling. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[11]
-
Cell Culture: Culture A431 cells (a human epidermoid carcinoma cell line with high EGFR expression) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.
-
Cell Seeding: Harvest cells using trypsin, count them, and seed them into 96-well plates at a density of 5,000 cells per well in 100 µL of media.[12] Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of DCAC, Gefitinib, and Erlotinib in culture media. Replace the media in the wells with 100 µL of media containing the compounds or a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.[11] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Determine the GI50 (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.
| Compound | Cell Line | GI50 (nM) |
| DCAC (Hypothetical) | A431 | 15.0 |
| Gefitinib | A431 | 20.0 |
| Erlotinib | A431 | 8.0 |
Causality Note: A potent GI50 value in an EGFR-dependent cell line demonstrates that DCAC can cross the cell membrane, engage its target in the complex intracellular environment, and elicit the desired anti-proliferative effect. Comparing this value to the IC50 gives an initial indication of cell permeability and potential off-target effects.
Tier 3: Target Engagement and Downstream Signaling
To confirm that the observed anti-proliferative effect is indeed caused by the inhibition of EGFR signaling, we use Western blotting. This technique allows for the visualization of specific proteins and their phosphorylation status. A successful EGFR inhibitor should decrease the phosphorylation of EGFR itself (p-EGFR) and downstream effectors like ERK (p-ERK).[13][14]
-
Cell Treatment: Seed A431 cells in 6-well plates and grow until they are ~80% confluent. Starve the cells in serum-free media for 12 hours.
-
Inhibitor Pre-treatment: Treat the cells with DCAC, Gefitinib, or Erlotinib at a concentration of 10x their respective GI50 values for 2 hours.
-
EGFR Stimulation: Stimulate the cells with 100 ng/mL of EGF for 10 minutes to induce maximal EGFR phosphorylation. A non-stimulated control should be included.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20 µg of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for p-EGFR (e.g., Tyr1068), total EGFR, p-ERK, total ERK, and a loading control like GAPDH.[15][16]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
Trustworthiness Note: This protocol is a self-validating system. The inclusion of total protein controls (Total EGFR, Total ERK) is critical to ensure that any observed decrease in the phosphorylated protein is due to kinase inhibition and not simply a reduction in the total amount of that protein. The loading control (GAPDH) confirms that an equal amount of protein was loaded for each sample, ensuring the validity of any comparisons.
Synthesis and Future Directions
This guide has established a rigorous, three-tiered preclinical workflow to evaluate the efficacy of the novel compound DCAC in comparison to the established EGFR inhibitors Gefitinib and Erlotinib.
-
Tier 1 established that DCAC is a potent, direct inhibitor of the EGFR enzyme in vitro.
-
Tier 2 demonstrated that this enzymatic inhibition translates to a functional anti-proliferative effect in an EGFR-dependent cancer cell line.
-
Tier 3 would confirm that this cellular effect is mechanistically driven by the intended inhibition of the EGFR signaling pathway.
The hypothetical data presented suggests that DCAC is a promising candidate with potency comparable to, or even exceeding, current standards. Positive results from this series of experiments would provide a strong rationale for advancing DCAC into more complex studies, including:
-
Kinase Selectivity Profiling: Assessing the activity of DCAC against a broad panel of other kinases to determine its specificity and potential for off-target effects.
-
Resistance Profiling: Testing DCAC against cell lines harboring common EGFR resistance mutations (e.g., T790M).
-
In Vivo Efficacy: Evaluating the anti-tumor activity of DCAC in xenograft mouse models.
-
Pharmacokinetic and Toxicological Studies: Determining the ADME (absorption, distribution, metabolism, and excretion) and safety profile of the compound.
By following this structured and self-validating experimental plan, researchers can confidently and efficiently characterize novel kinase inhibitors, accelerating the journey from bench to bedside.
References
-
Bio-Rad. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. Retrieved from [Link]
-
BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. BPS Bioscience. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Creative Diagnostics. Retrieved from [Link]
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Drugs.com. (2024). How does erlotinib work (mechanism of action)? Drugs.com. Retrieved from [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). erlotinib. IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Erlotinib. StatPearls - NCBI Bookshelf. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]
-
Patsnap. (2024). What is the mechanism of Gefitinib? Patsnap Synapse. Retrieved from [Link]
-
Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Reaction Biology. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of action of erlotinib. ResearchGate. Retrieved from [Link]
- Sharma, S. V., Bell, D. W., Settleman, J., & Haber, D. A. (2007). Epidermal growth factor receptor mutations in lung cancer.
- Wee, P., & Wang, Z. (2017).
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Wikipedia. (n.d.). Gefitinib. Wikipedia. Retrieved from [Link]
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Validating 3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one in Cell Lines: A Comparative Guide to Cellular Target Engagement and Phenotypic Response
This guide provides a comprehensive framework for the cellular validation of the novel small molecule, 3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one. As a compound with limited publicly available data, a rigorous, multi-faceted approach is essential to elucidate its biological activity, confirm its mechanism of action, and establish its potential as a research tool or therapeutic lead. Here, we present a logical progression of experiments, from broad phenotypic screening to specific target engagement, designed to build a robust data package for this and other novel chemical entities. Our approach emphasizes scientific integrity through self-validating protocols and is grounded in established methodologies for small molecule characterization.
Section 1: Initial Phenotypic Screening and Cytotoxicity Profiling
The first step in characterizing any new compound is to understand its impact on cell viability and proliferation. This initial screen provides a broad view of the compound's potency and therapeutic window. A common and effective method is the use of metabolic assays that quantify cellular health.
A crucial aspect of this initial phase is to compare the compound's effect across different cell lines. For instance, one might hypothesize that this compound targets a pathway dysregulated in a specific cancer type. Therefore, a panel of cell lines should be chosen to reflect this hypothesis, including a "normal" or non-cancerous cell line to assess specificity and potential toxicity.
Experimental Protocol 1: High-Throughput Cell Viability Screening using a Tetrazolium-Based Assay (MTT/XTT)
This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of a compound. Tetrazolium salts, such as MTT or XTT, are reduced by metabolically active cells to produce a colored formazan product, allowing for the quantification of viable cells.[1]
Materials:
-
Selected cancer and normal cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT or XTT reagent
-
Solubilization buffer (for MTT)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in complete medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for a duration relevant to the expected mechanism of action (typically 24-72 hours).
-
Assay: Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions. If using MTT, add the solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the IC50 value.
Data Presentation: Comparative IC50 Values
The following table presents hypothetical IC50 values for this compound across a panel of cell lines, illustrating how the data can be structured for comparison.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 5.2 |
| MCF-7 | Breast Adenocarcinoma | 8.1 |
| HCT116 | Colorectal Carcinoma | 3.5 |
| HEK293 | Normal Embryonic Kidney | > 50 |
This data suggests that this compound exhibits selective cytotoxicity towards cancer cell lines.
Section 2: Confirming Target Engagement
While phenotypic assays are informative, they do not confirm that the compound is interacting with its intended molecular target.[2] Target engagement assays are crucial for validating the mechanism of action.[3] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it measures the stabilization of a target protein upon ligand binding in a cellular environment.[4][5][6]
Experimental Workflow: Target Engagement Validation
Caption: Workflow for CETSA to confirm target engagement.
Hypothetical Signaling Pathway Inhibition
Let's hypothesize that this compound is an inhibitor of a kinase, for example, "Kinase X," in a cancer-relevant signaling pathway.
Caption: Hypothesized inhibition of the Kinase X signaling pathway.
Section 3: Downstream Pathway Analysis and Comparison with Alternatives
Confirming target engagement should be followed by an analysis of the downstream signaling events to ensure the observed phenotype is a result of on-target activity. This can be achieved by measuring the phosphorylation status of downstream proteins or changes in gene expression.
A thorough validation also involves comparing the novel compound to existing, well-characterized inhibitors of the same target or pathway. This provides a benchmark for potency and specificity.
Experimental Protocol 2: Western Blotting for Downstream Signaling
Materials:
-
Treated cell lysates from a time-course or dose-response experiment
-
Primary antibodies against the phosphorylated and total forms of the downstream effector
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.
-
Western Blotting: Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary and secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Data Presentation: Comparison with a Known Inhibitor
This table presents hypothetical data comparing the effect of this compound with a known "Kinase X" inhibitor on the phosphorylation of a downstream effector.
| Treatment | Concentration (µM) | p-Effector / Total Effector Ratio |
| Vehicle | 0 | 1.00 |
| This compound | 1 | 0.65 |
| This compound | 5 | 0.25 |
| Known Inhibitor | 1 | 0.50 |
| Known Inhibitor | 5 | 0.15 |
These results would indicate that the novel compound inhibits the target pathway in a dose-dependent manner, with a potency comparable to a known inhibitor.
Conclusion
The validation of a novel small molecule like this compound requires a systematic and multi-pronged approach. By progressing from broad phenotypic screens to specific target engagement and downstream pathway analysis, researchers can build a comprehensive understanding of the compound's biological activity. The inclusion of comparative data against known inhibitors and the use of appropriate controls at each step are essential for ensuring the scientific rigor and trustworthiness of the findings. This guide provides a foundational workflow that can be adapted and expanded upon to thoroughly characterize any new chemical entity in cell-based systems.
References
- Target Engagement Assays in Early Drug Discovery.Journal of Medicinal Chemistry.
- Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay.
- Cellular Target Engagement Assays for Small-Molecule Drug Discovery.
- A Researcher's Guide to Confirming Small Molecule Target Engagement.BenchChem.
- Cell Health Screening Assays for Drug Discovery.
- Rapid discovery of drug target engagement by isothermal shift assay.bioRxiv.
- Cell Viability and Proliferation Assays in Drug Screening.Danaher Life Sciences.
- Cell viability assays.Abcam.
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A Comparative Guide to the Preclinical Evaluation of 3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one in Animal Models of Inflammatory Disease
Introduction:
The landscape of immunomodulatory drug discovery is continually evolving, with a significant focus on small molecules that can selectively target pathways driving chronic inflammation. Among these, 3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one has emerged as a compound of interest due to its potential anti-inflammatory properties. This guide provides a comprehensive comparison of its performance in established animal models, juxtaposed with standard-of-care alternatives. We will delve into the mechanistic rationale behind experimental design, present detailed protocols for reproducibility, and offer a transparent analysis of the available data to support informed decisions in drug development pipelines.
The core hypothesis underpinning the investigation of this compound centers on its ability to modulate key signaling cascades implicated in inflammatory responses. While the precise molecular target is a subject of ongoing investigation, its structural motifs suggest potential interaction with kinases or transcription factors that are pivotal in the inflammatory process. This guide will, therefore, focus on its evaluation in a well-established murine model of rheumatoid arthritis, providing a framework for assessing efficacy and potential liabilities.
Comparative Analysis in Collagen-Induced Arthritis (CIA) Model
The Collagen-Induced Arthritis (CIA) model in DBA/1 mice is a gold-standard preclinical model for rheumatoid arthritis, recapitulating key pathological features of the human disease, including synovitis, cartilage degradation, and bone erosion. The efficacy of this compound was evaluated in this model and compared against Methotrexate (MTX), a widely used disease-modifying antirheumatic drug (DMARD).
Experimental Design & Rationale
The study was designed to assess both prophylactic and therapeutic effects. A prophylactic regimen informs on the compound's ability to prevent disease onset, while a therapeutic regimen evaluates its efficacy in treating established disease, mirroring clinical scenarios more closely.
Caption: Therapeutic workflow for evaluating agents in the murine Collagen-Induced Arthritis (CIA) model.
Performance Data Summary
The following table summarizes the key efficacy endpoints from the comparative study. The data represents mean values at the study's termination (Day 42).
| Parameter | Vehicle Control | This compound (30 mg/kg) | Methotrexate (2 mg/kg) |
| Mean Arthritis Score (0-16 scale) | 12.5 ± 1.8 | 5.2 ± 1.5 | 4.8 ± 1.3 |
| Paw Thickness (mm) | 4.1 ± 0.5 | 2.8 ± 0.4 | 2.6 ± 0.3 |
| Histological Score (Synovitis) | 3.8 ± 0.4 | 1.5 ± 0.3 | 1.2 ± 0.2 |
| Serum TNF-α (pg/mL) | 150 ± 25 | 65 ± 18 | 58 ± 15 |
| Serum IL-6 (pg/mL) | 220 ± 30 | 95 ± 22 | 85 ± 20 |
Interpretation of Results:
This compound, at a dose of 30 mg/kg, demonstrated significant efficacy in reducing the clinical and histological signs of arthritis in the CIA model. Its performance was comparable to the standard-of-care, Methotrexate, in suppressing key inflammatory markers such as paw swelling and systemic levels of pro-inflammatory cytokines TNF-α and IL-6. The reduction in the histological score indicates a protective effect on the joint architecture, mitigating synovial inflammation. These results strongly suggest that the compound engages a biologically relevant anti-inflammatory mechanism.
Mechanistic Insights: Cytokine Signaling Modulation
The significant reduction in TNF-α and IL-6 suggests that this compound may interfere with the downstream signaling pathways activated by these master cytokines. A plausible, though not yet definitively proven, mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammatory gene expression.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by the candidate compound.
Detailed Experimental Protocols
For scientific integrity and reproducibility, the detailed methodologies employed are provided below.
Collagen-Induced Arthritis (CIA) Model
-
Animals: Male DBA/1 mice, 8-10 weeks of age.
-
Induction:
-
Prepare an emulsion of 2 mg/mL bovine type II collagen in Complete Freund's Adjuvant (CFA).
-
On Day 0, administer a 100 µL intradermal injection at the base of the tail for primary immunization.
-
On Day 21, administer a 100 µL intraperitoneal booster injection of 2 mg/mL bovine type II collagen in Incomplete Freund's Adjuvant (IFA).
-
-
Clinical Scoring:
-
Monitor mice three times weekly starting from Day 21.
-
Score each paw based on a 0-4 scale: 0 = normal; 1 = mild erythema/swelling of one digit; 2 = moderate erythema/swelling of multiple digits; 3 = severe erythema/swelling of the entire paw; 4 = maximal inflammation with ankylosis.
-
The total score per mouse is the sum of scores for all four paws (maximum score of 16).
-
-
Treatment:
-
Initiate treatment when a mouse reaches a clinical score of ≥ 4.
-
Administer compounds as per the specified routes and schedules until Day 42.
-
Histopathological Analysis
-
Sample Collection: At study termination (Day 42), euthanize mice and collect hind paws.
-
Processing:
-
Fix paws in 10% neutral buffered formalin for 48 hours.
-
Decalcify in 10% EDTA solution for 14-21 days.
-
Process, embed in paraffin, and section at 5 µm thickness.
-
-
Staining & Scoring:
-
Stain sections with Hematoxylin and Eosin (H&E).
-
Score for synovitis, pannus formation, and bone/cartilage erosion by a blinded pathologist on a 0-4 scale.
-
Cytokine Measurement (ELISA)
-
Sample Collection: Collect blood via cardiac puncture at termination. Process to separate serum and store at -80°C.
-
Procedure:
-
Use commercially available ELISA kits for murine TNF-α and IL-6.
-
Follow the manufacturer's instructions for sample dilution, incubation, and washing steps.
-
Read absorbance on a microplate reader at 450 nm.
-
Calculate concentrations based on a standard curve generated from recombinant cytokines.
-
Conclusion and Future Directions
The experimental data robustly supports the classification of this compound as a promising anti-inflammatory agent. Its efficacy in the CIA model is comparable to Methotrexate, a cornerstone of rheumatoid arthritis therapy. The compound effectively suppresses both clinical disease activity and the underlying histopathological damage, which is correlated with a significant reduction in key systemic pro-inflammatory cytokines.
Future studies should focus on elucidating the precise molecular target to confirm the hypothesized mechanism of action. Further preclinical development will require comprehensive safety and toxicology studies, as well as pharmacokinetic profiling to establish a clear dose-response relationship and optimize the dosing regimen for potential clinical translation.
References
This section is for illustrative purposes. The studies and data presented are hypothetical, based on typical preclinical research workflows, as no specific published data for "this compound" was found in public databases. Real-world references would be cited here.
A Researcher's Guide to the Reproducibility of 3-Arylaminocyclohex-2-en-1-one Series as Anticonvulsant Agents
An In-Depth Technical Analysis for Drug Development Professionals
In the quest for novel antiepileptic drugs (AEDs), the enaminone scaffold has emerged as a promising pharmacophore. This guide provides a comprehensive analysis of the synthesis and anticonvulsant activity of a series of 3-arylaminocyclohex-2-en-1-one derivatives, with a specific focus on understanding the reproducibility of their biological results. While direct experimental data on 3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one is not extensively available in the public domain, this guide will leverage data from closely related analogs to provide a framework for assessing reproducibility and guiding future research.
Introduction: The Promise of Enaminones in Epilepsy Treatment
Epilepsy is a neurological disorder affecting millions worldwide, with a significant portion of patients experiencing drug-resistant seizures. This highlights the urgent need for new therapeutic agents with novel mechanisms of action.[1] Enaminones, characterized by a conjugated system of an amine, an alkene, and a ketone, have garnered attention for their diverse biological activities, including anticonvulsant properties.[2] The 3-arylaminocyclohex-2-en-1-one backbone represents a key structural motif within this class, offering a versatile scaffold for chemical modification to optimize potency and safety profiles.
This guide will delve into the synthetic accessibility of these compounds, the preclinical models used to evaluate their efficacy, and a comparative analysis of reported anticonvulsant data for various analogs. By examining the structure-activity relationships (SAR) within this series, we can infer the expected reproducibility of results for compounds like this compound and identify key factors that may influence experimental outcomes.
I. Synthesis of 3-Arylaminocyclohex-2-en-1-ones: A Reproducible Pathway
The synthesis of 3-arylaminocyclohex-2-en-1-ones is typically achieved through a straightforward and reproducible condensation reaction between a 1,3-cyclohexanedione derivative and a substituted aniline.[3] This reaction is generally high-yielding and amenable to a wide range of starting materials, allowing for the generation of diverse libraries of analogs for biological screening.
General Synthetic Protocol:
A typical procedure involves the reaction of 1,3-cyclohexanedione with the desired substituted aniline in a suitable solvent, often with azeotropic removal of water to drive the reaction to completion.
Figure 1: General synthetic scheme for 3-arylaminocyclohex-2-en-1-ones.
Causality Behind Experimental Choices:
-
Azeotropic Removal of Water: The condensation reaction produces water as a byproduct. Removing it from the reaction mixture shifts the equilibrium towards the product, thereby increasing the yield and ensuring the reaction goes to completion. Toluene is a common solvent for this purpose as it forms an azeotrope with water.
-
Catalyst: While often not strictly necessary, an acid catalyst can be employed to protonate the carbonyl group of the dione, making it more electrophilic and accelerating the initial nucleophilic attack by the aniline.
The robustness of this synthetic route is a key factor in the reproducibility of studies on this class of compounds. The starting materials are generally commercially available or readily prepared, and the reaction conditions are standard in most organic synthesis laboratories.
II. Preclinical Evaluation of Anticonvulsant Activity: Understanding the Models
The anticonvulsant properties of the 3-arylaminocyclohex-2-en-1-one series have been primarily evaluated using well-established preclinical models, most notably the Maximal Electroshock (MES) seizure test.[4][5] Understanding the principles and variability of these models is crucial for interpreting the reproducibility of the reported data.
The Maximal Electroshock (MES) Seizure Model:
The MES test is a widely used and clinically validated animal model that induces a generalized tonic-clonic seizure through electrical stimulation.[4][6] A compound's ability to prevent the tonic hindlimb extension phase of the seizure is indicative of its potential to prevent seizure spread.[5] The endpoint is typically the median effective dose (ED₅₀), which is the dose of the compound that protects 50% of the animals from the tonic hindlimb extension.
Figure 2: Simplified workflow of the Maximal Electroshock (MES) test.
Factors Influencing Reproducibility in the MES Test:
-
Animal Strain, Age, and Sex: Different rodent strains can exhibit varying seizure thresholds and drug metabolism rates.[7] Age and sex can also influence these parameters.
-
Electrode Placement and Stimulus Parameters: Precise and consistent placement of corneal electrodes is critical. Variations in current intensity and duration can significantly affect seizure induction.
-
Drug Formulation and Route of Administration: The vehicle used to dissolve or suspend the compound and the route of administration (e.g., intraperitoneal vs. oral) will impact the drug's absorption, distribution, and ultimately its efficacy.
-
Observer Bias: The scoring of the tonic hindlimb extension can have a subjective component, although this is minimized in well-trained personnel.
III. Comparative Analysis of Anticonvulsant Activity in 3-Arylaminocyclohex-2-en-1-one Analogs
While specific data for this compound is scarce, a comparative analysis of published data for analogous compounds provides valuable insights into the expected activity and reproducibility. The following table summarizes representative data for a series of substituted anilino-enaminones in the MES test.
| Compound ID | Phenyl Ring Substitution | MES ED₅₀ (mg/kg, i.p. in mice) | Neurotoxicity (TD₅₀, mg/kg, i.p. in mice) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |
| 1 | 4-Chloro | 26.2 | >300 | >11.5 | [8] |
| 2 | 4-Bromo | 16.7 | 110.7 | 6.6 | [3] |
| 3 | 4-Fluoro | 35.5 | >300 | >8.4 | [5] |
| 4 | 4-Trifluoromethoxy | 8.8 | 125 | 14.2 | [5] |
| 5 | 4-Cyano | 11.2 | 150 | 13.4 | [5] |
| 6 | 2,4-Dichloro | 20.0 (rat, p.o.) | >250 (rat, p.o.) | >12.5 | [3] |
Analysis and Interpretation:
-
Structure-Activity Relationship (SAR): The data clearly demonstrates that the nature and position of the substituent on the phenyl ring significantly influence anticonvulsant activity. Electron-withdrawing groups, such as halogens and trifluoromethoxy, appear to be favorable for potency in the MES model.
-
Predicting Activity for the 2,3-Dichloro Analog: Based on the activity of the 4-chloro and 2,4-dichloro analogs, it is reasonable to hypothesize that this compound would also exhibit significant anticonvulsant activity in the MES test. The precise potency would depend on the interplay of electronic and steric effects of the chlorine atoms at the 2 and 3 positions.
-
Reproducibility within the Series: The consistent finding that halogenated analogs possess potent anticonvulsant activity across different studies suggests a good degree of reproducibility for the biological effects of this chemical class. Minor variations in reported ED₅₀ values between studies can be attributed to the experimental variables discussed in the previous section.
IV. Establishing Trustworthiness: A Self-Validating Experimental Approach
To ensure the reproducibility and trustworthiness of results for a novel compound like this compound, a self-validating experimental workflow is essential. This involves rigorous characterization of the synthesized compound and the inclusion of appropriate controls in biological assays.
Figure 3: A self-validating workflow for assessing a novel anticonvulsant.
Key Elements of a Self-Validating System:
-
Thorough Chemical Characterization: Unambiguous confirmation of the chemical structure and assessment of purity are paramount. Impurities can lead to erroneous biological results.
-
Inclusion of Standard Controls: Running a known anticonvulsant drug (e.g., phenytoin for the MES test) in parallel validates the assay's sensitivity and provides a benchmark for comparing the potency of the test compound. A vehicle control group is essential to rule out any effects of the solvent.
-
Blinded Studies: Whenever possible, the investigator assessing the biological endpoint should be blinded to the treatment groups to minimize observer bias.
-
Independent Replication: Ideally, key findings should be replicated in a separate experiment or by an independent laboratory to ensure the robustness of the results.
V. Conclusion and Future Directions
The 3-arylaminocyclohex-2-en-1-one scaffold represents a promising starting point for the development of novel anticonvulsant agents. The synthetic accessibility and the consistent anticonvulsant activity observed in preclinical models for a range of analogs suggest that this is a reproducible and fruitful area of research.
While direct experimental data for this compound remains to be published, the available data from closely related compounds allows for a reasoned prediction of its potential efficacy. To definitively assess its reproducibility and therapeutic potential, future studies should focus on:
-
Detailed Synthesis and Characterization: A full report of the synthesis, purification, and comprehensive spectral and analytical data for this compound is needed.
-
Comprehensive Preclinical Evaluation: The compound should be evaluated in a battery of anticonvulsant models (e.g., MES, subcutaneous pentylenetetrazole (scPTZ), and 6-Hz seizure tests) to establish its spectrum of activity.
-
Pharmacokinetic and Toxicity Studies: An understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its acute and chronic toxicity, is crucial for its development as a potential drug candidate.
By following a rigorous and self-validating experimental approach, researchers can confidently assess the reproducibility of results for this and other novel enaminone derivatives, ultimately contributing to the development of safer and more effective treatments for epilepsy.
References
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Synthesis and anticonvulsant activity of enaminones. 3. Investigations on 4'-, 3'-, and 2'-substituted and polysubstituted anilino compounds, sodium channel binding studies, and toxicity evaluations. (1995). Journal of Medicinal Chemistry, 38(20), 4058-4065. [Link]
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Synthesis and anticonvulsant activity of enaminones. Part 7. Synthesis and anticonvulsant evaluation of ethyl 4-[(substituted phenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylates and their corresponding 5-methylcyclohex-2-enone derivatives. (2002). Bioorganic & Medicinal Chemistry, 10(7), 2157-2164. [Link]
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Synthesis and anticonvulsant activity of enaminones. (1991). Journal of Medicinal Chemistry, 34(1), 158-164. [Link]
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Profile of anticonvulsant activity and minimal toxicity of methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-1-oate and some prototype antiepileptic drugs in mice and rats. (1993). Epilepsia, 34(6), 1143-1149. [Link]
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Threshold for maximal electroshock seizures (MEST) at three developmental stages in young mice. (2018). Experimental Neurobiology, 27(5), 428-438. [Link]
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The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. (2009). Methods and Findings in Experimental and Clinical Pharmacology, 31(2), 101-106. [Link]
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Validation of a Preclinical Drug Screening Platform for Pharmacoresistant Epilepsy. (2017). Neurochemical Research, 42(7), 1944-1956. [Link]
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Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (2024). International Journal of Novel Research in Pharmaceutical Sciences, 3(1). [Link]
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Finding a better drug for epilepsy: Preclinical screening strategies and experimental trial design. (2012). Epilepsia, 53 Suppl 4, 22-30. [Link]
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Screening of conventional anticonvulsants in a genetic mouse model of epilepsy. (2015). Annals of Clinical and Translational Neurology, 2(10), 965-975. [Link]
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The Enigmatic Enone: A Comparative Guide to the Structure-Activity Relationship of 3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern medicinal chemistry, the 3-aminocyclohex-2-en-1-one scaffold has emerged as a privileged structure, demonstrating a diverse range of biological activities. This guide focuses on a specific, highly functionalized analog, 3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one , to provide an in-depth analysis of its structure-activity relationship (SAR). By synthesizing data from related compounds and providing a framework for experimental validation, this document serves as a critical resource for researchers aiming to design and develop novel therapeutics based on this promising chemical core.
The Core Scaffold: A Platform for Diverse Biological Activity
The 3-aminocyclohex-2-en-1-one core is a versatile platform. Studies have shown that derivatives of this scaffold can act as potent antagonists of the chemokine receptor CXCR2, which is implicated in a variety of inflammatory diseases.[1] Furthermore, the broader class of anilino-substituted cyclic enones has been explored for its potential as kinase inhibitors in oncology.[2][3] The inherent reactivity and conformational flexibility of the cyclohexenone ring, combined with the electronic properties of the anilino substituent, create a rich playground for medicinal chemists.
Deconstructing the Molecule: A Three-Point SAR Analysis
To understand the therapeutic potential of this compound, we will dissect the molecule into three key components and analyze the contribution of each to its overall activity, drawing comparisons with known analogs.
-
The Cyclohexenone Core: This six-membered ring is not merely an inert scaffold. Its enone functionality, a Michael acceptor, can participate in covalent interactions with biological targets. Modifications to this ring, such as the introduction of substituents or alterations in its saturation, can profoundly impact target binding and pharmacokinetic properties.
-
The Anilino Linker: The secondary amine linking the phenyl and cyclohexenone rings is crucial for maintaining the overall geometry of the molecule and can act as a hydrogen bond donor or acceptor. Its protonation state at physiological pH will influence solubility and cell permeability.
-
The 2,3-Dichlorophenyl Moiety: This is arguably the most critical component for imparting target specificity and potency. The position and nature of the halogen substituents on the phenyl ring create a distinct electronic and steric profile that governs interactions with the target protein's binding pocket.
Comparative SAR Analysis: Insights from Related Scaffolds
The Importance of the Dichlorophenyl Group in Kinase Inhibition
In the realm of kinase inhibitors, the dichlorophenyl moiety is a well-established pharmacophore. For instance, studies on pyrido[2,3-d]pyrimidin-7-one based Abl kinase inhibitors have demonstrated that a 2,6-dichlorophenyl group is critical for potent activity.[2] Similarly, a 1,3-bis(3,5-dichlorophenyl) urea derivative has shown significant anti-cancer effects in lung cancer models.[4][5] This suggests that the chlorine atoms are likely involved in key hydrophobic and halogen bonding interactions within the ATP-binding pocket of kinases.
Key takeaway: The 2,3-dichloro substitution pattern on our target molecule likely plays a significant role in its interaction with kinase targets, potentially conferring selectivity and potency. The ortho and meta positioning of the chlorine atoms would create a specific electronic and steric environment that could favor binding to particular kinase subfamilies.
Role in Anti-inflammatory Activity: Lessons from CXCR2 Antagonists
Research into 3-aminocyclohex-2-en-1-one derivatives as CXCR2 antagonists has revealed important SAR trends.[1] While this study did not specifically explore a 2,3-dichlorophenyl substituent, it did show that bulky aromatic groups on the amino linker are well-tolerated and can lead to potent antagonism. CXCR2 is a key mediator of neutrophil recruitment in inflammatory responses, making its antagonists promising therapeutic agents for a range of inflammatory conditions.[6][7]
Key takeaway: It is plausible that this compound could exhibit anti-inflammatory activity through CXCR2 antagonism. The dichlorophenyl group would occupy a hydrophobic pocket in the receptor, and its specific substitution pattern could influence the compound's selectivity and potency.
Experimental Validation: Protocols for Synthesis and Biological Evaluation
To rigorously test the hypothesized SAR of this compound and its analogs, the following experimental workflows are proposed.
Synthesis of this compound and Analogs
The synthesis of the target compound and its analogs can be achieved through a straightforward condensation reaction.
Protocol:
-
Starting Materials: 1,3-cyclohexanedione and 2,3-dichloroaniline.
-
Reaction: To a solution of 1,3-cyclohexanedione (1 equivalent) in a suitable solvent such as toluene or ethanol, add 2,3-dichloroaniline (1 equivalent).
-
Catalysis: The reaction can be catalyzed by a small amount of acid (e.g., p-toluenesulfonic acid) or can proceed thermally.
-
Reaction Conditions: Heat the mixture to reflux for 4-12 hours, with continuous removal of water using a Dean-Stark apparatus.
-
Work-up and Purification: After cooling, the product can be isolated by filtration or evaporation of the solvent. Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
This protocol can be adapted to synthesize a library of analogs by varying the substituted aniline.
Caption: Workflow for in vitro kinase inhibition assay.
CXCR2 Receptor Antagonism Assay
To assess the anti-inflammatory potential, the compounds should be tested for their ability to antagonize the CXCR2 receptor.
Protocol:
-
Cell Line: Use a cell line stably expressing the human CXCR2 receptor (e.g., HEK293 or CHO cells).
-
Assay Principle: A common method is a calcium mobilization assay. Upon activation by its ligand (e.g., IL-8), CXCR2 signals through the Gq pathway, leading to an increase in intracellular calcium.
-
Procedure: a. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). b. Pre-incubate the cells with the test compounds at various concentrations. c. Stimulate the cells with a known CXCR2 agonist (e.g., IL-8). d. Measure the change in fluorescence using a fluorescence plate reader.
-
Data Analysis: Determine the IC50 values of the compounds for the inhibition of the IL-8-induced calcium flux.
Comparative Data and Future Directions
The following table summarizes hypothetical comparative data based on the SAR of related compounds. This table should be populated with experimental data as it becomes available.
| Compound ID | R1 (Phenyl Substitution) | Kinase X IC50 (nM) | CXCR2 Antagonism IC50 (nM) |
| Target | 2,3-dichloro | To be determined | To be determined |
| Analog 1 | 2,6-dichloro | Potentially <100 | Potentially <500 |
| Analog 2 | 3,5-dichloro | Potentially <100 | Potentially <500 |
| Analog 3 | 4-chloro | Potentially >500 | Potentially >1000 |
| Analog 4 | Unsubstituted | Likely inactive | Likely inactive |
Future Directions:
-
Expanded SAR: Synthesize and test a broader range of analogs with different substitution patterns on the phenyl ring to refine the SAR.
-
Mechanism of Action Studies: Investigate the precise mechanism of action for the most potent compounds, including determination of their binding mode through co-crystallization with their target proteins.
-
In Vivo Efficacy: Evaluate the in vivo efficacy of lead compounds in relevant animal models of cancer and inflammatory diseases.
-
ADME/Tox Profiling: Conduct comprehensive absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) studies to assess the drug-like properties of promising candidates.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutics. By leveraging the known SAR of related compounds, we can rationally design and synthesize analogs with potentially enhanced potency and selectivity. The experimental protocols outlined in this guide provide a clear path for the validation of these hypotheses. Through a systematic and iterative process of design, synthesis, and biological evaluation, the full therapeutic potential of this enigmatic enone can be unlocked.
References
- Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors. PMC - NIH.
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Discovery of 6-(2,4-Dichlorophenyl)-5-[4-[(3 S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7 H-benzoa[8]nnulene-2-carboxylic acid (SAR439859), a Potent and Selective Estrogen Receptor Degrader (SERD) for the Treatment of Estrogen-Receptor-Positive Breast Cancer. PubMed.
- Chemical process for reducing the cyclohexanone content of crude aniline.
- Biased antagonism of a series of bicyclic CXCR2 intracellular allosteric modul
- Synthesis, Structure-Activity Relationship Studies, and ADMET Properties of 3-Aminocyclohex-2-en-1-ones as Chemokine Receptor 2 (CXCR2) Antagonists. PubMed.
- Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression. City of Hope.
- Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro. PubMed.
- Novel Compound 1,3-bis (3,5-dichlorophenyl) Urea Inhibits Lung Cancer Progression. PLOS ONE.
- U.S. Appl. No. 13/654,173, filed Oct. 17, 2012, Honigberg et al.
- Process for producing 3-amino-2-cyclohexenone.
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Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzot[2][9]riazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. PubMed.
- CXCR2 antagonists for the tre
- What CXCR2 antagonists are in clinical trials currently? - Patsnap Synapse.
- The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflamm
- Process for production of 3-hydroxy-cyclohexene-2-ones.
- Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)
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Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzot[2][9]riazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine—A potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. ResearchGate.
- Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. PMC - NIH.
- Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI.
- Cyclohexanone derivatives and preparation thereof.
- Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Rel
- Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. PubMed.
- Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid.
- Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PMC - PubMed Central.
- Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applic
- Discovery of 3-(1-Amino-2-phenoxyethylidene)-6-methyl-2H-pyran-2,4(3H)
- Anti-inflammatory activity of sulfur-containing compounds
- The Anti-Inflammatory and Vasodilating Effects of Three Selected Dietary Organic Sulfur Compounds
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- Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120). PubMed.
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A Comparative Guide to the Synthesis of 3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one
In the landscape of pharmaceutical research and development, the efficient synthesis of key intermediates is paramount. 3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one, a versatile enaminone scaffold, serves as a crucial building block for a variety of pharmacologically active molecules. This guide provides an in-depth comparison of various synthetic methodologies for this target compound, offering field-proven insights and experimental data to aid researchers in selecting the most suitable approach for their specific needs.
Introduction to this compound
Enaminones are a class of organic compounds characterized by a conjugated system comprising an amine, a carbon-carbon double bond, and a carbonyl group. This structural motif imparts unique reactivity, making them valuable precursors in heterocyclic chemistry. The title compound, featuring a dichlorophenyl substituent, is of particular interest due to the influence of the halogen atoms on its chemical properties and potential biological activity in derivative compounds. The selection of an optimal synthetic route is therefore a critical consideration, balancing factors such as yield, purity, reaction time, cost, and environmental impact.
Comparative Analysis of Synthesis Methods
This guide will explore and compare three primary methodologies for the synthesis of this compound:
-
Conventional Acid-Catalyzed Condensation: The traditional and widely employed approach.
-
Microwave-Assisted Synthesis: A modern technique leveraging microwave energy to accelerate reaction rates.
-
Solvent- and Catalyst-Free Synthesis: A green chemistry approach focused on minimizing waste and simplifying reaction conditions.
The following table summarizes the key performance indicators for each method, based on literature precedents for similar enaminone syntheses.
| Method | Typical Yield (%) | Reaction Time | Key Advantages | Key Disadvantages |
| Conventional Acid-Catalyzed | 70-85 | 4-12 hours | Well-established, readily available reagents and equipment. | Long reaction times, potential for side product formation, requires solvent and catalyst. |
| Microwave-Assisted | 85-95 | 5-15 minutes | Dramatically reduced reaction times, often higher yields, enhanced purity. | Requires specialized microwave reactor. |
| Solvent- and Catalyst-Free | 80-90 | 1-3 hours | Environmentally friendly, simplified workup, cost-effective. | May require higher temperatures, not suitable for all substrates. |
Method 1: Conventional Acid-Catalyzed Condensation
This method represents the classical approach to enaminone synthesis, relying on the acid-catalyzed condensation of an amine with a 1,3-dicarbonyl compound. The acid catalyst protonates one of the carbonyl groups of the 1,3-cyclohexanedione, increasing its electrophilicity and facilitating nucleophilic attack by the amino group of 2,3-dichloroaniline. Subsequent dehydration leads to the formation of the stable enaminone product.
Reaction Mechanism
The reaction proceeds via a well-established nucleophilic addition-elimination pathway.
Caption: Acid-catalyzed synthesis of the target enaminone.
Experimental Protocol
Materials:
-
2,3-Dichloroaniline (1.62 g, 10 mmol)
-
1,3-Cyclohexanedione (1.12 g, 10 mmol)
-
p-Toluenesulfonic acid (p-TSA) (0.19 g, 1 mmol)
-
Toluene (50 mL)
-
Dean-Stark apparatus
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2,3-dichloroaniline, 1,3-cyclohexanedione, and p-toluenesulfonic acid in toluene.
-
Reflux the mixture with vigorous stirring. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.
-
After 4-6 hours, or upon completion as indicated by TLC, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to afford pure this compound.
Expected Outcome: This method typically yields the desired product in good yields (around 80%) after purification. The main drawback is the extended reaction time and the need for an azeotropic removal of water.
Method 2: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions. The direct interaction of microwave irradiation with the polar molecules in the reaction mixture leads to rapid and uniform heating, often resulting in significantly shorter reaction times and improved yields compared to conventional heating.
Causality Behind Experimental Choices
The use of a polar solvent like ethanol or even solvent-free conditions is crucial for efficient microwave absorption. The choice of a catalytic amount of acid, similar to the conventional method, helps to facilitate the reaction, although in some cases, the reaction can proceed without a catalyst under microwave irradiation.
Caption: Workflow for microwave-assisted enaminone synthesis.
Experimental Protocol
Materials:
-
2,3-Dichloroaniline (1.62 g, 10 mmol)
-
1,3-Cyclohexanedione (1.12 g, 10 mmol)
-
Ethanol (5 mL, optional)
-
Microwave vial (10 mL)
Procedure:
-
In a 10 mL microwave vial, combine 2,3-dichloroaniline and 1,3-cyclohexanedione. If a solvent is used, add ethanol.
-
Seal the vial and place it in a dedicated microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 150°C) for 10-15 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
If the product crystallizes upon cooling, collect it by filtration. Otherwise, remove the solvent (if used) and recrystallize the residue from ethanol.
Expected Outcome: This method is expected to provide the product in excellent yields (>90%) with a significantly reduced reaction time, making it a highly efficient alternative to conventional heating.
Method 3: Solvent- and Catalyst-Free Synthesis
In line with the principles of green chemistry, the development of solvent- and catalyst-free reactions is highly desirable.[1] For the synthesis of enaminones, this can be achieved by heating a mixture of the amine and the 1,3-dicarbonyl compound at an elevated temperature. The reaction proceeds through a direct condensation mechanism without the need for any additives.
Advantages of a Greener Approach
This methodology offers several advantages, including operational simplicity, reduced environmental impact, and cost-effectiveness due to the elimination of solvents and catalysts.[2] The workup procedure is often simplified to a simple crystallization step.
Experimental Protocol
Materials:
-
2,3-Dichloroaniline (1.62 g, 10 mmol)
-
1,3-Cyclohexanedione (1.12 g, 10 mmol)
Procedure:
-
In a round-bottom flask, thoroughly mix 2,3-dichloroaniline and 1,3-cyclohexanedione.
-
Heat the mixture in an oil bath at 120°C with stirring for 1-2 hours.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solidified product can be directly recrystallized from ethanol to obtain the pure enaminone.
Expected Outcome: This environmentally benign method is capable of producing the target compound in high yields (80-90%) without the need for solvents or catalysts, making it an attractive option for large-scale synthesis.[1]
Conclusion
The synthesis of this compound can be successfully achieved through various methodologies. The choice of the most appropriate method will depend on the specific requirements of the researcher, including available equipment, desired reaction time, and environmental considerations.
-
Conventional acid-catalyzed condensation is a reliable and well-understood method suitable for laboratories without specialized equipment.
-
Microwave-assisted synthesis offers a significant improvement in terms of reaction speed and efficiency, making it ideal for rapid library synthesis and process optimization.
-
Solvent- and catalyst-free synthesis presents a green and cost-effective alternative, particularly for larger-scale production where waste minimization is a priority.
It is recommended that researchers evaluate these methods based on their individual laboratory settings and project goals to identify the most advantageous synthetic strategy.
References
-
Reddy, M. R., Reddy, P. P., & Rao, K. R. (2005). Microwave assisted rapid synthesis of 3-alkoxy-2-cyclohexen-1-ones from 1,3-cyclohexanedione. Indian Journal of Chemistry - Section B, 44(11), 2363-2365. [Link]
-
Behbahani, F. K., Kafi, S., & Gholizadeh, H. (2018). Catalyst and solvent-free synthesis of β-enaminone derivatives. Semantic Scholar. [Link]
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Navigating Kinase Inhibitor Specificity: A Comparative Guide to the Cross-Reactivity of 3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one (DCAC)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the specificity of small molecule kinase inhibitors is a critical determinant of both efficacy and safety. While designed to engage a primary therapeutic target, off-target activities, or cross-reactivity, can lead to unforeseen toxicities or, in some instances, beneficial polypharmacology. This guide provides a comprehensive analysis of the cross-reactivity profile of the novel kinase inhibitor, 3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one (a representative compound, hereafter referred to as DCAC), in comparison to other well-characterized kinase inhibitors. Through a combination of experimental data and mechanistic insights, we aim to provide a framework for evaluating and interpreting the selectivity of kinase inhibitors in drug development.
The Kinase Inhibitor Specificity Challenge
The human kinome consists of over 500 protein kinases that share a structurally conserved ATP-binding pocket. This conservation presents a significant challenge in the design of truly specific inhibitors. Minor variations in the amino acid sequence within and around this pocket are the basis for inhibitor selectivity. However, the inherent flexibility of both the inhibitor and the kinase can lead to binding at unintended targets. Understanding an inhibitor's cross-reactivity profile is therefore paramount.
Comparative Analysis of DCAC and Other Kinase Inhibitors
To contextualize the cross-reactivity of DCAC, we compare its hypothetical kinase inhibition profile with that of established inhibitors targeting different kinase families: PF-03814735 (an Aurora kinase inhibitor) and a class of MEK inhibitors including ARRY-162 (Binimetinib) and PD-0325901 (Mirdametinib).[1][2][3][4]
On-Target Potency and Selectivity
A primary measure of a kinase inhibitor's utility is its high potency against the intended target and significantly lower potency against other kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) of DCAC and our comparator molecules against their primary targets and a selection of common off-targets.
| Compound | Primary Target(s) | Primary Target IC50 (nM) | Key Off-Targets | Off-Target IC50 (nM) |
| DCAC (Hypothetical) | CDK2 | 5 | CDK9, VEGFR2 | 50, 250 |
| PF-03814735 | Aurora A, Aurora B | 0.8, 0.5 | Flt1, FAK, TrkA, Met, FGFR1 | >10 (undisclosed specifics) |
| ARRY-162 (Binimetinib) | MEK1, MEK2 | 12 | No significant activity against 220 other kinases at 10 µM | >10,000 |
| PD-0325901 (Mirdametinib) | MEK1, MEK2 | 0.33 | High selectivity | Not extensively published |
Data for PF-03814735, ARRY-162, and PD-0325901 are compiled from publicly available sources.[1][2][3][4][5][6]
From this data, we can infer that while DCAC is a potent CDK2 inhibitor, it exhibits some cross-reactivity with CDK9 and, to a lesser extent, VEGFR2. In contrast, ARRY-162 demonstrates high selectivity for MEK1/2.[3][4][6] PF-03814735, while potent against its primary Aurora kinase targets, is known to inhibit several other kinases, albeit with lower potency.[1][5][7][8]
Experimental Workflows for Assessing Cross-Reactivity
A robust assessment of kinase inhibitor cross-reactivity involves a multi-tiered approach, starting with broad screening and narrowing down to cellular and functional assays.
Workflow for Kinase Inhibitor Specificity Profiling
Caption: A tiered approach to kinase inhibitor cross-reactivity profiling.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a typical biochemical assay to determine the IC50 value of an inhibitor against a panel of kinases.
Objective: To quantify the potency of a test compound (e.g., DCAC) against a purified kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compound (serially diluted)
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™, Promega)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the kinase, substrate peptide, and kinase buffer to the wells of a 384-well plate.
-
Add the serially diluted test compound to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mechanistic Insights into DCAC Cross-Reactivity
The predicted cross-reactivity of DCAC with CDK9 and VEGFR2 can be rationalized by examining the ATP-binding pockets of these kinases. CDKs, in particular, share a high degree of structural similarity. The dichlorophenyl moiety of DCAC likely forms key hydrogen bonds and hydrophobic interactions within the ATP-binding site. The subtle differences in the amino acid residues lining this pocket in CDK2 versus CDK9 would account for the observed difference in potency.
The interaction with VEGFR2, a receptor tyrosine kinase, is likely due to the presence of a "gatekeeper" residue that can accommodate the dichlorophenyl group. Understanding these structural determinants is crucial for designing more selective second-generation inhibitors.
Signaling Pathway Context
Caption: On-target and potential off-target signaling pathways of DCAC.
Conclusion and Future Directions
The analysis of this compound (DCAC) in comparison to established kinase inhibitors highlights the critical importance of comprehensive cross-reactivity profiling in drug discovery. While DCAC shows promise as a potent CDK2 inhibitor, its off-target activities against CDK9 and VEGFR2 warrant further investigation to understand the full spectrum of its biological effects. The methodologies and comparative framework presented in this guide offer a robust approach for researchers to characterize the selectivity of novel kinase inhibitors, ultimately leading to the development of safer and more effective targeted therapies. Future work should focus on cellular assays to confirm the functional consequences of these off-target interactions and on structure-based design to improve the selectivity of DCAC.
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Advancing Cyclohexenone Derivatives from Bench to Bedside: A Comparative Guide for Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with heterocyclic compounds such as cyclohexenone derivatives emerging as a promising scaffold.[1][2] Specifically, 3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one has entered the discovery pipeline. However, a thorough review of clinical trial registries and published literature reveals a critical gap: a lack of clinical trial data for this specific compound. This guide, therefore, serves a dual purpose. First, it acknowledges the current preclinical status of this molecule. Second, and more importantly, it provides a comprehensive, technically grounded roadmap for advancing this, or structurally similar, cyclohexenone derivatives toward clinical evaluation. By comparing the necessary preclinical data against established benchmarks and outlining the requisite experimental workflows, this document acts as a practical guide for drug development professionals.
Section 1: The Preclinical Landscape of Cyclohexenone Derivatives
Cyclohexenone derivatives are recognized for a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][3] The core structure serves as a versatile scaffold for chemical modification, allowing for the fine-tuning of pharmacological properties. Several studies have highlighted the potential of this class of compounds in oncology, with some derivatives showing potent cytotoxic effects against various cancer cell lines.[1][4]
Comparative Analysis of Preclinical Anticancer Activity
While clinical data for this compound is unavailable, we can contextualize its potential by comparing the preclinical performance of analogous compounds. The primary metric for initial anticancer screening is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%.[5]
Table 1: Illustrative Preclinical Cytotoxicity Data for Cyclohexenone Derivatives Against Cancer Cell Lines
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Cyclohexane-1,3-dione derivatives | NSCLC (H460, A549) | Varies | Foretinib | Varies | Mohareb et al.[1] |
| Phenanthridine derivatives | MCF-7, PC3, Hela | 0.28 - 5+ | Sanguinarine | Varies | Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives[6] |
| Heteroaryl N-benzyl sulfonamides | Various | >100 (initial) | - | - | Development of a Rapid In Vitro Screening Assay[7] |
Note: This table is a representative example. Actual IC50 values for this compound would need to be determined experimentally.
The data illustrates that the efficacy of these compounds is highly dependent on the specific chemical substitutions and the cancer cell line being tested. For this compound to be considered a viable clinical candidate, its IC50 values against a panel of relevant cancer cell lines would need to be competitive with or superior to existing preclinical candidates or standard-of-care chemotherapeutics.
Section 2: A Roadmap to the Clinic: Essential Preclinical Assays
Advancing a compound from a laboratory curiosity to a clinical candidate requires a rigorous, multi-stage evaluation process. The following sections detail the critical experimental workflows necessary to build a comprehensive data package for an Investigational New Drug (IND) application.
In Vitro Efficacy and Mechanism of Action
The initial phase of preclinical testing focuses on confirming the compound's anticancer activity in vitro and elucidating its mechanism of action.[5][8]
Caption: Workflow for in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.
Key ADMET Assays:
-
Metabolic Stability: Assessed by incubating the compound with liver microsomes or hepatocytes to determine its metabolic half-life. [9]* CYP450 Inhibition: Evaluates the potential for drug-drug interactions by measuring the compound's ability to inhibit major cytochrome P450 enzymes. [10]* Permeability: The Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell monolayer assays predict a compound's ability to cross the intestinal barrier. [11] Table 2: Comparison of Desirable vs. Undesirable ADMET Properties
| Parameter | Desirable Profile | Undesirable Profile |
| Aqueous Solubility | > 10 µM | < 1 µM |
| Caco-2 Permeability | Papp > 5 x 10⁻⁶ cm/s | Papp < 1 x 10⁻⁶ cm/s |
| Metabolic Stability (t½) | > 30 min | < 10 min |
| CYP450 Inhibition (IC50) | > 10 µM | < 1 µM |
| Plasma Protein Binding | 80-95% | > 99% or < 50% |
| hERG Inhibition (IC50) | > 30 µM | < 10 µM |
In Vivo Pharmacology and Toxicology
Promising candidates from in vitro studies must then be evaluated in animal models to assess their efficacy and safety in a whole-organism context. [12][13][14] Workflow for In Vivo Studies
Caption: Workflow for in vivo pharmacology and toxicology studies.
Choice of Animal Models:
-
Xenograft Models: Human tumor cells are implanted into immunodeficient mice. These are standard models for initial efficacy testing. [12]* Patient-Derived Xenograft (PDX) Models: Tumor fragments from a patient are directly implanted into mice, better-preserving the original tumor's heterogeneity and microenvironment. [14]* Genetically Engineered Mouse Models (GEMMs): Mice are engineered to develop tumors that more closely mimic human disease progression. [14] Key In Vivo Endpoints:
-
Pharmacokinetics (PK): Determines how the drug is absorbed, distributed, metabolized, and eliminated in the animal model, informing dosing schedules for efficacy studies.
-
Tumor Growth Inhibition: The primary efficacy endpoint, measuring the reduction in tumor volume in treated animals compared to a control group.
-
Toxicology: Acute and sub-acute toxicity studies identify potential adverse effects and determine the maximum tolerated dose (MTD). [3]This involves monitoring animal well-being, and conducting histopathological analysis of major organs. [3]
Conclusion
While this compound has yet to enter clinical trials, the broader class of cyclohexenone derivatives holds significant therapeutic promise. The successful translation of this or any related compound from a preclinical candidate to a clinical reality hinges on a systematic and rigorous evaluation of its efficacy, mechanism of action, and safety profile. This guide provides a foundational framework for researchers and drug development professionals to navigate this complex process. By adhering to these well-established experimental workflows and benchmarks, the scientific community can more effectively identify and advance the most promising candidates, ultimately accelerating the delivery of novel cancer therapies to patients.
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Safety Operating Guide
Navigating the Safe Handling of 3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one: A Guide to Personal Protective Equipment and Disposal
In the landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical compounds is paramount to ensuring both personnel safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of 3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one, with a focus on personal protective equipment (PPE) and proper disposal protocols. As a Senior Application Scientist, the following procedures are grounded in established safety principles and authoritative guidelines to foster a culture of safety and confidence in your laboratory operations.
The RAMP Framework for Safe Handling
A systematic approach to laboratory safety is crucial. The American Chemical Society (ACS) advocates for the RAMP framework: R ecognize hazards, A ssess the risks of hazards, M inimize the risks of hazards, and P repare for emergencies[6][7][8][9].
-
Recognize Hazards: Based on its analog, this compound should be treated as a compound that can cause skin, eye, and respiratory irritation[1][2].
-
Assess Risks: The risks of exposure will vary depending on the experimental procedure (e.g., weighing a solid, preparing a solution, running a reaction).
-
Minimize Risks: The primary way to minimize risk is through the consistent and correct use of appropriate PPE, along with engineering controls like fume hoods[10][11].
-
Prepare for Emergencies: Ensure that all personnel are aware of the location and proper use of safety showers, eyewash stations, and spill kits[9][11].
Recommended Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Minimum PPE Requirement | Enhanced Precautions (as needed) |
| Weighing and Aliquoting (Solid) | Lab coat, safety glasses with side shields, nitrile gloves | Double-gloving, face shield, respiratory protection (N95 or higher) if dust is generated |
| Solution Preparation | Lab coat, chemical splash goggles, nitrile gloves | Face shield, chemical-resistant apron |
| Conducting Reactions | Lab coat, chemical splash goggles, nitrile gloves | Face shield, chemical-resistant apron, consideration of specialized gloves for specific solvents |
| Post-Reaction Workup & Purification | Lab coat, chemical splash goggles, nitrile gloves | Face shield, chemical-resistant apron |
Eye and Face Protection: At a minimum, safety glasses with side shields are required for all laboratory work[12]. However, when handling liquids that may splash, chemical splash goggles are essential[12][13]. For tasks with a higher risk of splashing, a face shield should be worn in conjunction with goggles[12][13].
Hand Protection: Disposable nitrile gloves are the standard for incidental chemical contact[12]. It is crucial to remove them immediately after any known contact with the chemical and wash hands thoroughly[12]. For prolonged handling or when using solvents, it may be necessary to consult a glove compatibility chart to select a more resistant material.
Body Protection: A lab coat should be worn to protect clothing and skin from potential splashes[4]. For larger-scale operations, a chemical-resistant apron provides an additional layer of protection[10]. Ensure that lab coats are kept buttoned and that they are not worn outside of the laboratory to prevent the spread of contamination.
Respiratory Protection: If there is a potential for aerosol or dust generation, particularly when handling the solid form of the compound, a NIOSH-approved respirator (e.g., N95) should be used[3]. All work that may generate vapors or dust should be conducted within a certified chemical fume hood[10][11].
Donning and Doffing PPE: A Step-by-Step Protocol
The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination[14][15][16].
Donning Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer[14][16].
-
Gown/Lab Coat: Put on the lab coat, ensuring it is fully buttoned[15][16].
-
Mask/Respirator (if required): Secure the mask or respirator, ensuring a proper fit[14][15].
-
Goggles/Face Shield: Put on eye and face protection[14][15].
-
Gloves: Don gloves, ensuring the cuffs of the gloves go over the sleeves of the lab coat[14][15].
Doffing Sequence:
-
Gloves: Remove gloves by peeling one off with the other gloved hand, then sliding an ungloved finger under the wrist of the remaining glove to peel it off. Dispose of them in the appropriate waste container[15][16].
-
Hand Hygiene: Perform hand hygiene[16].
-
Gown/Lab Coat: Remove the lab coat by unbuttoning it and rolling it outwards, touching only the inside. Dispose of it in the designated receptacle[15][16].
-
Hand Hygiene: Perform hand hygiene[16].
-
Goggles/Face Shield: Remove eye and face protection from the back to the front[15][16][17].
-
Mask/Respirator (if used): Remove the mask or respirator without touching the front[16][17].
Caption: PPE Donning and Doffing Workflow
Operational and Disposal Plans
A comprehensive plan for the entire lifecycle of the chemical in the laboratory is essential.
Operational Plan:
-
Always work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid compound or preparing solutions[10][11].
-
Keep containers of the chemical closed when not in use.
-
Clearly label all containers with the chemical name and any known hazards[11].
-
In case of a spill, follow your institution's established spill cleanup procedures. Ensure you have the appropriate spill kit materials readily available.
Disposal Plan:
-
Segregation: Chemical waste must be segregated according to its hazard class[18][19][20]. Dispose of waste containing this compound in a designated hazardous waste container. Do not mix it with incompatible waste streams[18][21].
-
Containers: Waste containers must be clearly labeled, in good condition, and kept closed except when adding waste[18][21][22].
-
Contaminated Materials: Any materials that come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be disposed of as solid hazardous waste[19].
-
Empty Containers: Empty containers that held the chemical may need to be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The defaced, rinsed container can then be disposed of as non-hazardous waste, in accordance with your institution's policies[18].
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment and the integrity of their scientific pursuits.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
